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  • Product: [(6-Methylpyrimidin-4-yl)thio]acetic acid
  • CAS: 88784-34-3

Core Science & Biosynthesis

Foundational

Technical Profile: [(6-Methylpyrimidin-4-yl)thio]acetic acid

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary [(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS: 88784-34-3) is a functionalized py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

[(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS: 88784-34-3) is a functionalized pyrimidine derivative serving as a critical intermediate in medicinal chemistry and agrochemical synthesis. Characterized by a pyrimidine core substituted with a methyl group at the C6 position and a thioacetic acid moiety at C4, this compound acts as a versatile "scaffold" for nucleophilic substitutions and cyclization reactions.

Its structural motif—combining a nitrogen-rich heterocycle with a carboxylic acid tail via a sulfur bridge—makes it a privileged structure in the development of CRTH2 antagonists , PPAR agonists , and coordination complexes for bioinorganic research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data summarizes the core identification metrics for the compound. Researchers should note the specific regiochemistry (4-yl vs 2-yl isomers) when sourcing materials, as positional isomers exhibit distinct reactivities.

PropertySpecification
Chemical Name [(6-Methylpyrimidin-4-yl)thio]acetic acid
CAS Number 88784-34-3
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.22 g/mol
Structure Pyrimidine ring, 6-Me, 4-S-CH₂-COOH
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in water (neutral pH)
Acidity (pKa) ~3.5 (Carboxylic acid), ~2.0 (Pyridinium conjugate acid)
Storage 2–8°C, inert atmosphere (Hygroscopic)

Synthetic Methodology

The synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The electron-deficient nature of the pyrimidine ring, further activated by the nitrogen atoms, allows for the displacement of a leaving group (chloride) by a sulfur nucleophile.

Retrosynthetic Analysis & Pathway

The most robust route involves the coupling of 4-chloro-6-methylpyrimidine with thioglycolic acid (mercaptoacetic acid) under basic conditions.

Synthesis SM1 4-Chloro-6-methylpyrimidine (Electrophile) Inter Meisenheimer-like Intermediate SM1->Inter Addition SM2 Thioglycolic Acid (Nucleophile) Base Base (NaOH or K2CO3) Deprotonation SM2->Base Thiolate formation Base->SM1 S_NAr Attack Prod [(6-Methylpyrimidin-4-yl)thio]acetic acid (Target) Inter->Prod Elimination of Cl-

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol

Objective: Synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid on a 10 mmol scale.

Reagents:

  • 4-Chloro-6-methylpyrimidine (1.28 g, 10 mmol)

  • Thioglycolic acid (0.92 g, 10 mmol)

  • Sodium Hydroxide (NaOH) (0.80 g, 20 mmol)

  • Water (15 mL) / Ethanol (5 mL)

  • Hydrochloric acid (HCl) (10% aqueous)

Procedure:

  • Preparation of Nucleophile: Dissolve NaOH (20 mmol) in water (10 mL). Cool to 0°C. Add thioglycolic acid (10 mmol) dropwise. The solution must remain basic (pH > 10) to ensure the formation of the dianion (carboxylate and thiolate).

  • Coupling Reaction: Dissolve 4-chloro-6-methylpyrimidine in ethanol (5 mL). Add this solution dropwise to the thiolate mixture while stirring vigorously.

  • Reflux: Heat the reaction mixture to reflux (approx. 80-90°C) for 3–4 hours. Monitor consumption of the starting chloride by TLC (Mobile phase: DCM/MeOH 9:1).

  • Work-up: Cool the mixture to room temperature. The solution will contain the sodium salt of the product.

  • Precipitation: Acidify carefully with 10% HCl to pH ~3–4. The free acid form of the product will precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash with cold water (2 x 5 mL) to remove inorganic salts. Recrystallize from Ethanol/Water (1:1) if necessary.[1]

Expert Insight:

  • pH Control: Maintaining high pH during the reaction is critical. If the pH drops, the thiolate protonates (decreasing nucleophilicity), and the thioglycolic acid may dimerize to dithiodiglycolic acid.

  • Regioselectivity: Since the starting material is symmetrical regarding the 4/6 positions (unless substituted elsewhere), regioselectivity is not an issue here. However, distinguishing the product from the 2-isomer (from 2-chloropyrimidine impurities) is vital using NMR.

Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectral features are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆) δ 2.35 ppm (s, 3H)Methyl group at C6 position.[2]
δ 3.95 ppm (s, 2H)S-CH₂ methylene protons (singlet).
δ 7.20 ppm (s, 1H)C5-H aromatic proton (singlet, diagnostic of 4,6-substitution).
δ 8.80 ppm (s, 1H)C2-H aromatic proton (deshielded by two nitrogens).
δ 12.50 ppm (br s, 1H)COOH carboxylic acid proton (exchangeable).
¹³C NMR ~170 ppmC=O (Carboxylic acid).
~168 ppmC4 (C-S bond carbon).
~23 ppmCH₃ (Methyl carbon).

Functional Applications

Pharmaceutical Research

The [(6-Methylpyrimidin-4-yl)thio]acetic acid scaffold is a bioisostere for other aryl-thioacetic acids found in metabolic disease research.

  • CRTH2 Antagonists: Derivatives of this core are explored for treating allergic inflammation (asthma, rhinitis). The carboxylic acid tail mimics the PGD2 substrate, while the pyrimidine ring provides pi-stacking interactions within the receptor pocket.

  • PPAR Agonists: Similar thioacetic acid motifs appear in Peroxisome Proliferator-Activated Receptor (PPAR) agonists used for diabetes and dyslipidemia.

Pharma cluster_0 Drug Discovery Targets Core [(6-Methylpyrimidin-4-yl)thio]acetic acid Target1 CRTH2 Receptor (Allergic Inflammation) Core->Target1 Mimics PGD2 tail Target2 PPAR-alpha/gamma (Metabolic Disease) Core->Target2 Acid headgroup binding Target3 Aldose Reductase (Enzyme Inhibition) Core->Target3 N-coordination

Figure 2: Pharmacological targets utilizing the pyrimidinyl-thioacetic acid scaffold.

Coordination Chemistry

The molecule acts as a multidentate ligand. The N3 nitrogen of the pyrimidine ring and the carboxylate oxygens can chelate metal ions (Ag+, Cu2+), forming 1D or 2D coordination polymers. These complexes are studied for their solid-state fluorescence and potential antimicrobial properties.

Safety & Handling

  • Hazards: Classified as an Irritant (Xi).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis, especially when handling thioglycolic acid (stench/corrosive).

  • Stability: The thioether linkage is susceptible to oxidation to sulfoxide/sulfone if exposed to strong oxidants (e.g., mCPBA, H₂O₂). Store under nitrogen if long-term stability is required.

References

  • BLD Pharm. (n.d.). [(6-Methylpyrimidin-4-yl)thio]acetic acid - Product Details. Retrieved from

  • PubChem. (2025). Compound Summary: Pyrimidinyl-thioacetic acid derivatives. National Library of Medicine. Retrieved from

  • MDPI. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A Useful Scaffold. (Reference for SNAr conditions on pyrimidines). Retrieved from

  • Fisher Scientific. (n.d.). General Pyrimidine Synthesis Reagents. Retrieved from

Sources

Exploratory

[(6-Methylpyrimidin-4-yl)thio]acetic acid CAS number 88784-34-3

An In-depth Technical Guide to [(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS 88784-34-3) Abstract This technical guide provides a comprehensive overview of [(6-Methylpyrimidin-4-yl)thio]acetic acid, a heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to [(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS 88784-34-3)

Abstract

This technical guide provides a comprehensive overview of [(6-Methylpyrimidin-4-yl)thio]acetic acid, a heterocyclic compound featuring a pyrimidine core. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals.[1][2][3] This document, intended for researchers and drug development professionals, details the compound's physicochemical properties, outlines a robust synthetic protocol, and explores its potential applications as a versatile intermediate in the synthesis of novel therapeutic agents. The guide synthesizes available data on the title compound and its isomers to provide predictive insights and practical methodologies grounded in established chemical principles.

Compound Identification and Physicochemical Properties

[(6-Methylpyrimidin-4-yl)thio]acetic acid is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to benzene. The pyrimidine ring system is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in a wide array of synthetic drugs, including antihypertensives, anti-HIV agents, and anticancer therapeutics.[1][2] The title compound's structure, featuring a thioacetic acid moiety attached to a methyl-substituted pyrimidine ring, makes it a valuable building block for further chemical elaboration.

While extensive experimental data for the specific isomer CAS 88784-34-3 is not widely published, properties can be reliably predicted based on its structure and comparison with the closely related, well-documented isomer, [(4-Methylpyrimidin-2-yl)thio]acetic acid (CAS 46118-95-0).

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 2-((6-Methylpyrimidin-4-yl)thio)acetic acid
CAS Number 88784-34-3
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.22 g/mol [4]
Canonical SMILES CC1=CC(=NC=N1)SCC(=O)O

| InChI Key | Based on isomer: CGMJQRAIQBSTCC-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (Experimental and Predicted)

Property Value Source
Physical Form Predicted: Solid, Light yellow powder Based on isomer[5]
Melting Point 187-192 °C Data for isomer CAS 46118-95-0[5]
Boiling Point 367.4 ± 25.0 °C at 760 mmHg (Predicted) Data for isomer CAS 46118-95-0
Water Solubility Low (Predicted) Based on general properties of similar organic acids

| pKa (Acidic) | ~2.4 - 3.5 (Predicted) | Based on the carboxylic acid moiety and related structures[6] |

Synthesis and Purification

The synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid is most effectively achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This well-established pathway involves the reaction of a halogenated pyrimidine precursor with a sulfur-based nucleophile. The causality behind this choice is the high reactivity of halogens (particularly chlorine) at the 4-position of the pyrimidine ring towards displacement by nucleophiles like thiolates.

The primary starting materials for this synthesis are 4-Chloro-6-methylpyrimidine and Thioglycolic acid . The reaction requires a base to deprotonate the thiol of thioglycolic acid, forming the more potent thiolate anion, which then acts as the nucleophile.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-Chloro-6-methylpyrimidine 4-Chloro-6-methylpyrimidine Product [(6-Methylpyrimidin-4-yl)thio]acetic acid 4-Chloro-6-methylpyrimidine->Product SNAᵣ Reaction Thioglycolic acid Thioglycolic acid Thioglycolic acid->Product Base Base (e.g., NaOH, K2CO3) Base->Thioglycolic acid Deprotonation Solvent Solvent (e.g., Ethanol, DMF)

Caption: Synthetic workflow for [(6-Methylpyrimidin-4-yl)thio]acetic acid.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each step includes controls and checks to ensure the reaction proceeds as expected.

  • Preparation of Thiolate Solution (Nucleophile Generation):

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve thioglycolic acid (1.0 eq.) in a suitable solvent such as ethanol or DMF.

    • Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the subsequent acid-base reaction.

    • Slowly add a strong base, such as sodium hydroxide (1.0 eq.) or potassium carbonate (1.1 eq.), portion-wise to the solution. The base deprotonates the thioglycolic acid to form the sodium or potassium thioglycolate salt.

    • Trustworthiness Check: Monitor the pH of the solution; it should become basic (pH > 9), confirming the formation of the thiolate. Stir for 30 minutes at 0-5 °C to ensure complete salt formation.

  • Nucleophilic Substitution Reaction:

    • To the freshly prepared thiolate solution, add a solution of 4-chloro-6-methylpyrimidine (1.0 eq.) dissolved in a minimal amount of the same solvent, dropwise over 15-20 minutes.

    • Causality: The dropwise addition prevents a rapid temperature increase, which could lead to side reactions. The pyrimidine ring is electron-deficient, making the C4 position susceptible to attack by the electron-rich thiolate.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the spot for 4-chloro-6-methylpyrimidine should diminish.

  • Work-up and Isolation:

    • Once the reaction is complete (as determined by TLC), concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the resulting residue in water.

    • Cool the aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of a dilute acid (e.g., 2M HCl). This step is critical as it protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the solution.

    • Trustworthiness Check: The formation of a solid precipitate upon acidification is a strong indicator of successful product formation.

  • Purification:

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.

    • Dry the purified solid under vacuum to yield [(6-Methylpyrimidin-4-yl)thio]acetic acid as a solid.

Spectroscopic and Analytical Characterization

Characterization of the final product is essential to confirm its identity and purity. Based on the structure and data from its 2-thio isomer, the following spectral properties are expected.[4]

  • ¹H NMR: Expected signals would include a singlet for the methyl group (CH₃) protons, a singlet for the methylene group (SCH₂) protons, signals for the pyrimidine ring protons, and a broad singlet for the carboxylic acid (COOH) proton.

  • ¹³C NMR: Signals corresponding to the methyl carbon, methylene carbon, carboxylic acid carbonyl carbon, and the distinct carbons of the pyrimidine ring would be observed.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should be observed at m/z 185.03, corresponding to the molecular formula C₇H₉N₂O₂S⁺.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic peaks for C=N and C=C bonds within the pyrimidine ring.

Applications in Drug Discovery and Research

The true value of [(6-Methylpyrimidin-4-yl)thio]acetic acid lies in its role as a versatile chemical intermediate. The pyrimidine core is a "privileged scaffold" in medicinal chemistry, and the thioacetic acid handle provides a reactive site for creating a diverse library of derivative compounds.

The carboxylic acid group can be readily converted into a variety of functional groups, including:

  • Amides: By reacting with various amines.

  • Esters: Through reaction with alcohols.

  • Hydrazides: Via reaction with hydrazine, which can be further modified.[7]

These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Pyrimidine-based molecules synthesized from similar scaffolds have shown a wide range of biological activities.[8]

  • Antimicrobial Agents: Thio-pyrimidine derivatives have been investigated as inhibitors of essential bacterial enzymes like dihydrofolate reductase (DHFR) and FtsZ, which is crucial for bacterial cell division.[9][10]

  • Anticancer Agents: The pyrimidine scaffold is central to many kinase inhibitors and antimetabolites used in oncology.[2] The thiopurine drugs 6-mercaptopurine and 6-thioguanine, for instance, are metabolized into compounds that disrupt DNA synthesis in cancer cells.[11][12]

G cluster_derivatives Derivative Classes cluster_applications Potential Bioactive Molecules Core [(6-Methylpyrimidin-4-yl)thio]acetic acid Amides Amides Core->Amides Functionalization Esters Esters Core->Esters Functionalization Hydrazides Hydrazides Core->Hydrazides Functionalization Antimicrobials Antimicrobial Agents Amides->Antimicrobials Anticancer Anticancer Agents Amides->Anticancer Kinase_Inhibitors Kinase Inhibitors Esters->Kinase_Inhibitors Hydrazides->Antimicrobials

Sources

Foundational

Spectroscopic data for [(6-Methylpyrimidin-4-yl)thio]acetic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of [(6-Methylpyrimidin-4-yl)thio]acetic acid For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of [(6-Methylpyrimidin-4-yl)thio]acetic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific integrity and progress. This guide provides a comprehensive technical overview of the expected spectroscopic data for [(6-Methylpyrimidin-4-yl)thio]acetic acid, a molecule of interest due to its heterocyclic pyrimidine core, a scaffold prevalent in pharmacologically active compounds.[1]

As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical workflow that mirrors the process of structural verification. We will dissect the molecule, predict the spectroscopic signatures based on established principles and data from analogous structures, and outline the experimental methodologies required to obtain this data. Every step is designed to be a self-validating system, ensuring that the combined data from multiple techniques converges to confirm the molecular structure with a high degree of confidence.

Molecular Structure and Predicted Spectroscopic Features

The target molecule, [(6-Methylpyrimidin-4-yl)thio]acetic acid, possesses a distinct set of functional groups that will give rise to characteristic signals in various spectroscopic analyses. Understanding these components is the first step in predicting and interpreting the data.

  • 6-Methylpyrimidine Ring: A nitrogen-containing aromatic heterocycle. The substitution pattern and the electron-withdrawing nature of the nitrogens will significantly influence the chemical shifts of the ring protons and carbons.

  • Thioether Linkage (-S-CH₂-): The sulfur atom connects the pyrimidine ring to the acetic acid moiety. The methylene protons adjacent to the sulfur will have a characteristic chemical shift.

  • Acetic Acid Moiety (-CH₂COOH): This functional group is defined by a methylene group and a carboxylic acid. It will produce highly characteristic signals in both NMR and IR spectroscopy, notably the acidic proton and the carbonyl stretch.

Below is the chemical structure and a numbering scheme that will be used for the assignment of spectroscopic signals throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H (proton) and ¹³C (carbon-13) NMR.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. For our target molecule, we expect to see distinct signals for the methyl group, the two methylene groups, the pyrimidine ring proton, and the carboxylic acid proton. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for carboxylic acids as it can exchange with the acidic proton, a phenomenon that can be used for peak identification.[2]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of [(6-Methylpyrimidin-4-yl)thio]acetic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).[3]

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 300 or 400 MHz).[1][3]

  • Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Interpretation The predicted chemical shifts (δ) are based on typical values for the functional groups and data from similar pyrimidine thio-derivatives.[4][5][6]

Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale
Hₐ-COOH~12.0 - 13.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent-dependent.
H₅Pyrimidine C5-H~7.0 - 7.5Singlet1HAromatic proton on the pyrimidine ring. Its exact shift is influenced by the other substituents.
Hₙ-S-CH₂-~3.8 - 4.2Singlet2HMethylene protons adjacent to a sulfur atom and the pyrimidine ring. Deshielded by the electronegative sulfur.[5]
Hₘ-CH₃~2.3 - 2.6Singlet3HMethyl protons attached to the pyrimidine ring.

Trustworthiness: Self-Validation The integration values must correspond to the number of protons in the proposed structure (1:2:3:1). The broad signal of the carboxylic acid proton can be confirmed by a D₂O exchange experiment, where the signal disappears upon adding a drop of D₂O to the NMR tube.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: The Rationale Behind the Experiment ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing us to confirm the number of carbon environments and their functional group type (e.g., carbonyl, aromatic, aliphatic).

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR, although a higher concentration may be needed for better signal-to-noise, given the low natural abundance of ¹³C.

  • Instrument Setup: The experiment is run on the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all signals appear as singlets. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Spectrum and Interpretation The predicted chemical shifts are based on known values for pyrimidine derivatives and carboxylic acids.[4][7][8]

Label Assignment Predicted δ (ppm) Rationale
C₇-COOH~170 - 175Carbonyl carbon of the carboxylic acid, highly deshielded.
C₄Pyrimidine C4~165 - 170Aromatic carbon attached to sulfur, significantly influenced by the heteroatom.
C₂Pyrimidine C2~160 - 165Aromatic carbon flanked by two nitrogen atoms.
C₆Pyrimidine C6~155 - 160Aromatic carbon attached to the methyl group.
C₅Pyrimidine C5~115 - 125Aromatic CH carbon on the pyrimidine ring.
C₈-S-CH₂-~30 - 35Methylene carbon attached to sulfur.[5]
C₉-CH₃~20 - 25Methyl carbon attached to the pyrimidine ring.[5]

Molecular Structure Diagram for NMR Assignments

Fragmentation_Pathway M [(C₇H₈N₂O₂S)⁺•] m/z = 184 (Molecular Ion) F1 [(C₆H₇N₂S)⁺] m/z = 139 (- •COOH) M->F1 F2 [(C₅H₅N₂S)⁺] m/z = 125 (- •CH₂COOH) M->F2 F3 [(C₆H₈N₂S)⁺•] m/z = 140 (- CO₂) M->F3

Caption: Predicted major fragmentation pathways for [(6-Methylpyrimidin-4-yl)thio]acetic acid in EI-MS.

Integrated Spectroscopic Validation Workflow

Authoritative Grounding & Comprehensive References: No single technique is sufficient for unambiguous structure confirmation. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates how these techniques are synergistically applied for a robust structural validation.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesized_Compound Synthesized Product: [(6-Methylpyrimidin-4-yl)thio]acetic acid MS Mass Spectrometry (MS) - Confirm Molecular Weight (m/z 184) - Check Fragmentation Pattern Synthesized_Compound->MS IR Infrared (IR) Spectroscopy - Confirm Functional Groups (C=O, O-H, C=N, C-S) Synthesized_Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) - Elucidate C-H Framework - Confirm Connectivity Synthesized_Compound->NMR Data_Integration Data Integration & Interpretation - Correlate all spectra - Assign all signals MS->Data_Integration IR->Data_Integration NMR->Data_Integration Final_Structure Structure Confirmed Data_Integration->Final_Structure

Caption: A workflow diagram for the structural validation of a synthesized compound.

Conclusion

The structural characterization of [(6-Methylpyrimidin-4-yl)thio]acetic acid requires a multi-technique spectroscopic approach. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can build a comprehensive and self-validating dataset. The predicted data in this guide, grounded in the established principles of spectroscopy and literature precedents for related structures, provides a robust framework for scientists to confirm the identity and purity of this compound, ensuring the reliability of subsequent research and development efforts.

References

  • Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (n.d.). [Source Document].
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.).
  • Mass spectral fragmentation modes of pyrimidine deriv
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024, July 18). MDPI.
  • ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.).
  • Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research.
  • Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. (2025, January 6). PMC.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Chaudhary, J. (2025, March 31).
  • Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv
  • Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. (n.d.). PMC.
  • FT-IR data of pyrimidine derivatives compounds. (n.d.).
  • Pyrimidine(289-95-2) ¹³C NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. (2020, January 17).
  • ((4-Methylpyrimidin-2-yl)thio)acetic acid. (n.d.). PubChem.
  • Advanced feature analysis for enhancing cocrystal prediction. (2025, January 10). UniTo.

Sources

Exploratory

An In-depth Technical Guide to [(6-Methylpyrimidin-4-yl)thio]acetic Acid: Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid, a heterocyclic compound of in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery and a detailed history of this exact molecule are not extensively documented in readily available literature, its structural motifs are prevalent in a wide range of biologically active compounds. This guide will delve into the historical context of pyrimidine-based thio-compounds, providing a logical and experimentally supported pathway for the synthesis of the title compound. Detailed protocols, reaction mechanisms, and data presentation are included to assist researchers in the fields of organic synthesis and drug discovery.

Introduction: The Significance of Pyrimidine Thioethers in Medicinal Chemistry

The pyrimidine ring is a fundamental scaffold in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1] The introduction of a sulfur-containing functional group, particularly a thioether linkage, to the pyrimidine core has been a highly fruitful strategy in the development of novel therapeutic agents. These modifications can significantly alter the electronic and steric properties of the parent molecule, leading to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.

Historically, the exploration of pyrimidine thio-derivatives has led to the discovery of potent drugs with diverse applications. For instance, thio-analogs of pyrimidine bases have been investigated for their antiviral, antithyroid, and antitumor activities.[2] The ability of the sulfur atom to participate in various interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes, makes it a valuable feature in drug design. The acetic acid moiety attached to the thioether linkage further enhances the potential for biological activity by introducing a carboxylic acid group, which can act as a key binding element or improve the molecule's solubility and transport properties.

This guide focuses on [(6-Methylpyrimidin-4-yl)thio]acetic acid, a molecule that combines these key structural features. While a specific historical account of its initial synthesis is not prominent, the synthetic route to this compound can be logically deduced from well-established methodologies in heterocyclic chemistry.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of [(6-Methylpyrimidin-4-yl)thio]acetic acid suggests a straightforward synthetic pathway. The target molecule can be disconnected at the sulfur-carbon bond, leading to two key precursors: 6-methylpyrimidin-4(3H)-thione and a haloacetic acid derivative.

Retrosynthesis Target [(6-Methylpyrimidin-4-yl)thio]acetic acid Intermediate1 6-Methylpyrimidin-4(3H)-thione Target->Intermediate1 S-Alkylation Intermediate2 Haloacetic Acid Derivative (e.g., Bromoacetic Acid) Target->Intermediate2 Precursor1 Ethyl Acetoacetate Intermediate1->Precursor1 Cyclocondensation Precursor2 Thiourea Intermediate1->Precursor2

Figure 1: Retrosynthetic analysis of [(6-Methylpyrimidin-4-yl)thio]acetic acid.

The proposed forward synthesis, therefore, involves two primary stages:

  • Synthesis of 6-Methylpyrimidin-4(3H)-thione: This key intermediate can be prepared via a cyclocondensation reaction between ethyl acetoacetate and thiourea.

  • S-alkylation of 6-Methylpyrimidin-4(3H)-thione: The subsequent reaction of the pyrimidinethione with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, will yield the final product.

Detailed Experimental Protocols

The following protocols are based on established and reliable procedures for the synthesis of analogous compounds.

Synthesis of 6-Methylpyrimidin-4(3H)-thione

This procedure is adapted from the well-established synthesis of 6-methyl-2-thiouracil, a closely related compound.[3]

Reaction Scheme:

Synthesis_Step1 reagents Ethyl Acetoacetate + Thiourea product 6-Methylpyrimidin-4(3H)-thione reagents->product Cyclocondensation conditions 1. Sodium Methoxide, Methanol 2. Acidification conditions->reagents

Figure 2: Synthesis of 6-Methylpyrimidin-4(3H)-thione.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.0 eq) in anhydrous methanol.

  • Addition of Reactants: To this solution, add thiourea (1.0 eq) and ethyl acetoacetate (1.0 eq) sequentially.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 5-6.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
6-Methylpyrimidin-4(3H)-thioneC₅H₆N₂S126.1870-85>300 (decomposes)

Characterization data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure of the product.

Synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic Acid

This S-alkylation reaction is based on procedures reported for similar heterocyclic thiones.[4]

Reaction Scheme:

Synthesis_Step2 reagents 6-Methylpyrimidin-4(3H)-thione + Bromoacetic Acid product [(6-Methylpyrimidin-4-yl)thio]acetic acid reagents->product S-Alkylation conditions Base (e.g., NaOH or K₂CO₃) Solvent (e.g., Ethanol/Water) conditions->reagents

Figure 3: Synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid.

Protocol:

  • Dissolution of Thione: In a round-bottom flask, dissolve 6-methylpyrimidin-4(3H)-thione (1.0 eq) in an aqueous solution of a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq). Gentle heating may be required to facilitate dissolution.

  • Addition of Haloacetic Acid: To the resulting solution, add a solution of bromoacetic acid or chloroacetic acid (1.1 eq) in water or a suitable solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and carefully acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 3-4.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Melting Point (°C)
[(6-Methylpyrimidin-4-yl)thio]acetic acidC₇H₈N₂O₂S184.2265-80To be determined

Full characterization including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy is essential to confirm the identity and purity of the final product.

Causality in Experimental Choices

  • Choice of Base in Step 1: Sodium methoxide is a strong base that effectively deprotonates the thiourea, facilitating the initial nucleophilic attack on the ester carbonyl of ethyl acetoacetate, which is crucial for the cyclization to occur.

  • Acidification in Step 1: Acidification is necessary to neutralize the reaction mixture and protonate the pyrimidinethione, causing it to precipitate out of the aqueous solution. Acetic acid is often preferred for a milder work-up.

  • Choice of Base in Step 2: A base is required to deprotonate the thiol group of the pyrimidinethione, forming the more nucleophilic thiolate anion. This significantly enhances the rate and efficiency of the S-alkylation reaction. Sodium hydroxide or potassium carbonate are common and effective choices.

  • Choice of Alkylating Agent: Bromoacetic acid is generally more reactive than chloroacetic acid, which may lead to shorter reaction times or milder reaction conditions. However, chloroacetic acid is often more economical.

Conclusion

While the specific historical discovery of [(6-Methylpyrimidin-4-yl)thio]acetic acid is not prominently documented, its synthesis is readily achievable through established and reliable methods in heterocyclic chemistry. The pyrimidine thioether and carboxylic acid moieties are important pharmacophores, and this compound represents a valuable scaffold for further chemical exploration and biological evaluation. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to synthesize and investigate this and related compounds, contributing to the ongoing development of new therapeutic agents.

References

  • Al-Omary, F. A. M., et al. (2023). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity.
  • Jain, A. K., et al. (2012). An overview on synthesis and biological activity of pyrimidines. International Journal of Pharmaceutical Sciences and Research, 3(3), 643-652.
  • El-Metwally, A. M., et al. (2020).
  • Atiya, R. N., Ali, N. M., & Al-Mulla, E. A. J. (2020). Synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. International Journal of Pharmaceutical Research, 12(1), 1335-1343.
  • Petrovic, J., et al. (2013). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Journal of Spectroscopy, 2013, 854168.
  • Jakubkienė, V., et al. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 27(11), 3594.
  • El-Gaby, M. S. A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(9), 1258.
  • Al-Zaydi, K. M., et al. (2021). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
  • Gareev, I. I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Manolikakes, G., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
  • Al-Amiery, A. A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. International Journal of Pharmaceutical and Clinical Research, 8(8), 1185-1191.
  • Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959). 2-Mercaptopyrimidine. Organic Syntheses, 39, 70.
  • Jakubkienė, V., Paulauskaitė, R., & Vainilavičius, P. (2007). SYNTHESIS AND PROPERTIES OF (6-METHYL-2-OXO-4-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIMIDINYL)ACETIC ACID METHYL ESTER. Chemistry of Heterocyclic Compounds, 43(4), 485-490.
  • Hassan, A. S., et al. (2015). Synthesis of the pyrimidine thione 4 and 6,7-disubstituted pyrimidines 5a–c. Journal of Heterocyclic Chemistry, 52(5), 1436-1442.
  • Chen, C.-H., et al. (2012). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones, and Their Related N-Glycosides. Molecules, 17(9), 10564-10577.
  • Manolikakes, G., et al. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
  • Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 70.
  • El-Sayed, N. N. E., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(9), 1303.
  • Bayer CropScience AG. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. US20060035913A1.
  • Khan, S. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S2), 10452-10469.
  • Al-Omar, M. A., & Amr, A.-G. E. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • Venkatraman, R., et al. (2024). Synthesis, spectral study and evaluation of antibacterial activity of some novel 4-(6-methoxynaphthalen-2-yl)-6-(substituted aryl)pyrimidine-2(1H)-thiones. Ovidius University Annals of Chemistry, 35(1), 36-42.
  • Liu, J., et al. (2021). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Organic & Biomolecular Chemistry, 19(33), 7247-7251.
  • Kikelj, D., et al. (2000). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3-d]-pyrimidine and furo[3,2-e]imidazo-[1,2-c]pyrimidine carboxylates. Journal of Heterocyclic Chemistry, 37(4), 969-973.

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of [(6-Methylpyrimidin-4-yl)thio]acetic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the essential safety and handling protocols for [(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS No. 88784-34-3).

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling protocols for [(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS No. 88784-34-3). As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity. The information herein is synthesized from established safety data for structurally related compounds, including pyrimidines and thioacetic acid derivatives, due to the limited availability of a specific Safety Data Sheet (SDS) for this compound.

Section 1: Compound Profile and Hazard Assessment

1.1. Chemical Identity:

Identifier Value
IUPAC Name [(6-Methylpyrimidin-4-yl)thio]acetic acid
CAS Number 88784-34-3
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.21 g/mol

1.2. Inferred Hazard Analysis:

The hazard profile of [(6-Methylpyrimidin-4-yl)thio]acetic acid is inferred from its constituent functional groups: a pyrimidine ring, a thiol ether linkage, and a carboxylic acid moiety.

  • Pyrimidine Moiety: Pyrimidine itself is a flammable liquid and can be harmful if inhaled or comes into contact with skin.[1][2] Safe handling requires a well-ventilated area and appropriate personal protective equipment (PPE).[1][3]

  • Thioacetic Acid Moiety (as a structural alert): Thioacetic acid and related thiol compounds are known for their strong, unpleasant odors, flammability, and potential for severe skin and eye irritation.[4][5][6] They can be toxic if ingested or absorbed through the skin.[7] Studies on pyrimidine thio-derivatives suggest they may participate in free radical processes and prolong oxidative stress, indicating potential for specific toxicity against erythrocytes.[4]

  • Carboxylic Acid Moiety: While acetic acid itself is a corrosive substance, the overall acidity and corrosive nature of the target molecule will be influenced by the entire structure.

1.3. Anticipated GHS Hazard Statements (Based on Analogs):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Section 2: Prudent Laboratory Practices and Engineering Controls

The cornerstone of safety when handling [(6-Methylpyrimidin-4-yl)thio]acetic acid is a multi-layered approach that combines engineering controls, administrative procedures, and personal protective equipment.

2.1. Engineering Controls:

  • Ventilation: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] The strong, unpleasant odor associated with thiol-containing compounds further necessitates the use of a fume hood.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and in good working order in any laboratory where this compound is handled.

2.2. Workflow for Safe Handling:

The following diagram outlines the critical steps for safely handling [(6-Methylpyrimidin-4-yl)thio]acetic acid from receipt to disposal.

cluster_receipt Receipt & Storage cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal receipt Receive Compound storage Store in a cool, dry, well-ventilated area away from incompatible materials. receipt->storage ppe Don appropriate PPE fume_hood Work exclusively in a certified fume hood ppe->fume_hood weighing Weigh solid compound fume_hood->weighing dissolving Dissolve in appropriate solvent weighing->dissolving reaction Perform experimental procedure dissolving->reaction decontaminate Decontaminate glassware with a bleach solution reaction->decontaminate waste Dispose of waste in a labeled hazardous waste container decontaminate->waste cleanup_ppe Remove and dispose of contaminated PPE properly waste->cleanup_ppe

Caption: Workflow for Safe Handling of [(6-Methylpyrimidin-4-yl)thio]acetic acid.

Section 3: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is non-negotiable.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Protects against splashes and aerosols that can cause serious eye irritation.
Skin Protection Nitrile gloves (double-gloving is recommended) and a flame-resistant lab coat.Prevents skin contact, which can cause irritation, and protects personal clothing.
Respiratory Protection Not typically required when working in a properly functioning fume hood. If a fume hood is not available or in case of a large spill, a full-face respirator with appropriate cartridges should be used.Prevents inhalation of dust or vapors that may cause respiratory irritation.

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

4.1. First Aid Measures:

Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

4.2. Spill and Leak Management:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated, sealed, and labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent entry into the affected area.

The following flowchart illustrates the decision-making process for spill response.

spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (Manageable by lab personnel) assess_size->small_spill Small large_spill Large Spill (Requires emergency response) assess_size->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain and Absorb Spill ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate notify Notify Emergency Response evacuate->notify

Caption: Spill Response Decision Flowchart.

Section 5: Storage and Disposal

5.1. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, strong oxidizing agents, and strong bases.[4]

  • The storage area should be clearly marked with the appropriate hazard warnings.

5.2. Disposal:

  • All waste containing [(6-Methylpyrimidin-4-yl)thio]acetic acid must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated glassware should be rinsed with a bleach solution in a fume hood to oxidize the thiol group before standard cleaning procedures.

Section 6: Conclusion

The safe handling of [(6-Methylpyrimidin-4-yl)thio]acetic acid is paramount for the protection of laboratory personnel and the integrity of research. By understanding the inferred hazards based on its chemical structure and adhering to the comprehensive safety protocols outlined in this guide, researchers can minimize risks and foster a secure working environment. Always prioritize a thorough risk assessment before initiating any new experimental protocol involving this compound.

References

  • International Chemical Safety Cards. (n.d.). THIOACETIC ACID. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioacetic acid. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOACETIC ACID. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • University College London. (2020, June 23). Thiols | Safety Services. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, October 27). Safety Data Sheet: Octadecane-1-thiol. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]

Sources

Exploratory

Chemical stability and storage of [(6-Methylpyrimidin-4-yl)thio]acetic acid

Executive Summary [(6-Methylpyrimidin-4-yl)thio]acetic acid is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[(6-Methylpyrimidin-4-yl)thio]acetic acid is a critical heterocyclic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its structural integrity relies on the stability of the thioether linkage connecting the electron-deficient pyrimidine ring to the acetic acid moiety.

While the pyrimidine core offers robust thermal stability, the thioether sulfur is a "soft" nucleophile susceptible to oxidative degradation. Furthermore, the carboxylic acid tail introduces pH-dependent solubility and reactivity. This guide defines the degradation mechanisms, storage protocols, and analytical controls required to maintain >98% purity over extended storage periods.

Chemical Profile & Structural Analysis

PropertyData
IUPAC Name 2-[(6-methylpyrimidin-4-yl)sulfanyl]acetic acid
Molecular Formula C₇H₈N₂O₂S
Molecular Weight 184.22 g/mol
Melting Point 169–172°C (Decomposition often observed)
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.0 (Pyrimidine N)
Solubility Soluble in DMSO, Methanol, dilute aqueous base.[1] Poorly soluble in water (neutral pH).

Structural Vulnerabilities:

  • Thioether Linkage (-S-): The primary site of failure. The sulfur atom is prone to oxidation by atmospheric oxygen or peroxides, forming sulfoxides (R-SO-R') and sulfones (R-SO₂-R').[2]

  • Pyrimidine Ring: Generally stable against hydrolysis but susceptible to nucleophilic attack at the C2/C4 positions under extreme basic conditions.

  • Carboxylic Acid: Hygroscopic potential. In the presence of moisture, it can catalyze autocatalytic degradation or facilitate microbial growth if not stored dry.

Stability Profile: Mechanisms of Degradation

Oxidative Instability (The Primary Risk)

The sulfur atom bridging the pyrimidine and the acetic acid is the most reactive center. Unlike simple alkyl sulfides, the electron-withdrawing nature of the pyrimidine ring (at position 4) partially stabilizes the sulfur electron pair. However, exposure to air, light, or trace metal ions will drive oxidation.

  • Stage 1: Formation of the Sulfoxide (reversible under reductive conditions, but generally considered an impurity).

  • Stage 2: Further oxidation to the Sulfone (irreversible).

Thermal & Hydrolytic Stability
  • Hydrolysis: The C-S bond is robust under neutral conditions. However, strong acidic conditions combined with heat can cleave the thioether, releasing 6-methyl-4-mercaptopyrimidine and glycolic acid derivatives.

  • Decarboxylation: While rare at room temperature, heating near the melting point (170°C) can trigger decarboxylation, releasing CO₂ and forming 4-methyl-6-(methylthio)pyrimidine.

Diagram 1: Degradation Pathways The following diagram illustrates the oxidative and hydrolytic pathways.

DegradationPathways cluster_0 Primary Storage Risk Parent [(6-Methylpyrimidin-4-yl)thio]acetic acid (Active) Sulfoxide Sulfoxide Impurity (R-SO-R') Parent->Sulfoxide Oxidation (O2/Light/Peroxides) Cleavage Hydrolytic Cleavage (Mercaptopyrimidine + Glycolic Acid) Parent->Cleavage Acid Hydrolysis + Heat Decarb Decarboxylation Product (CO2 Loss) Parent->Decarb Thermal (>160°C) Sulfone Sulfone Impurity (R-SO2-R') Sulfoxide->Sulfone Strong Oxidation

Caption: Figure 1. Primary degradation pathways. Oxidative conversion to sulfoxide is the dominant failure mode during storage.

Storage & Handling Protocols

To mitigate the risks identified above, the following protocol is mandatory for maintaining reagent grade (>98%).

Environmental Control
  • Temperature: Store at +2°C to +8°C (Refrigerated). While chemically stable at room temperature for short durations (days), long-term storage requires refrigeration to retard oxidation kinetics.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is highly recommended. The container headspace should be purged before sealing to remove atmospheric oxygen.

  • Light: Store in Amber Glass or opaque HDPE containers. UV light can photo-catalyze the oxidation of the sulfur atom.

Container Specifications
  • Primary Container: Glass (Amber) or HDPE. Avoid metal containers (iron/copper) which can catalyze S-oxidation.

  • Secondary Containment: Sealed desiccator or Mylar bag with silica gel packets to prevent moisture absorption (hygroscopicity management).

Handling Precautions (Safety)
  • Toxicity: Classified as Acute Tox. 3 (Oral) . Handle in a fume hood.

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

  • Incompatibility: Keep strictly isolated from strong oxidizing agents (e.g., permanganates, peroxides, bleach) and strong bases.

Quality Control & Analytical Monitoring

A self-validating HPLC method is required to distinguish the parent thioether from its sulfoxide/sulfone degradation products.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses acid ionization, sharpening the peak).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (Pyrimidine absorption) and 220 nm (Carboxyl/Thioether).

  • Flow Rate: 1.0 mL/min.

System Suitability Test (SST)

Before analyzing samples, verify:

  • Tailing Factor: < 1.5 (Ensures no secondary interaction with silanols).

  • Retention Time: Reproducibility < 2% RSD.

  • Resolution: If sulfoxide standards are available, resolution (Rs) between Parent and Sulfoxide must be > 1.5. Note: Sulfoxides are more polar and will elute earlier than the parent thioether.

Diagram 2: QC Workflow

QC_Workflow Sample Sample Retrieval (Allow to warm to RT) Dissolution Dissolution Solvent: 50:50 MeOH:Water Sample->Dissolution Filter Filtration (0.22 µm PTFE) Dissolution->Filter HPLC HPLC Analysis (C18 / Gradient) Filter->HPLC Data Data Processing (Integrate @ 254nm) HPLC->Data Decision Purity Check Data->Decision Pass Release for Use (Purity > 98%) Decision->Pass Yes Fail Quarantine / Purify (Check for Sulfoxide) Decision->Fail No

Caption: Figure 2. Quality Control workflow ensuring sample integrity before experimental use.

References

  • PubChem. (2025). Compound Summary: [(6-Methylpyrimidin-4-yl)thio]acetic acid (CID 886153). National Library of Medicine. [Link]

  • Shaban, Y., et al. (2010). Oxidation of Ru-bound thiolate thioether... synthesis and characterization. Journal of Coordination Chemistry. [Link]

  • Beilstein Institute. (2011). Synthesis and oxidation of some azole-containing thioethers.[2] Beilstein Journal of Organic Chemistry. [Link]

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Foundational

The Pyrimidine Scaffold: A Technical Guide to Privileged Architecture in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the pyrimidine scaffold is not merely a structural motif; it is a privileged structure —a molecular framework capable of providing ligands for diverse bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine scaffold is not merely a structural motif; it is a privileged structure —a molecular framework capable of providing ligands for diverse biological targets. As a Senior Application Scientist, I present this guide to move beyond basic textbook definitions. We will explore the causality of pyrimidine’s utility: why its electron-deficient nature drives specific metabolic profiles, how to exploit its regioselective reactivity for library generation, and the precise mechanics of its interaction with the kinase hinge region.

Part 1: Structural Fundamentals & Electronic Architecture

The Electronic Landscape

The pyrimidine ring (1,3-diazine) is significantly more electron-deficient than pyridine due to the presence of a second electronegative nitrogen atom. This distinct electronic distribution dictates both its synthetic reactivity and its pharmacodynamic behavior.

  • 
    -Deficiency:  The ring is highly deactivated towards electrophilic aromatic substitution (EAS). However, the C5 position acts as a "masked" nucleophile, comparable to the meta-position of nitrobenzene, allowing for specific functionalization (e.g., halogenation) under controlled conditions.
    
  • Nucleophilic Susceptibility: The C2, C4, and C6 positions are highly electrophilic. This is the cornerstone of pyrimidine synthesis, enabling Nucleophilic Aromatic Substitution (

    
    ) and metal-catalyzed cross-couplings.
    
  • Basicity & pKa: Unsubstituted pyrimidine is a weak base (

    
    ). However, the introduction of amino groups (e.g., 2-aminopyrimidine) raises the 
    
    
    
    significantly (to
    
    
    ), modulating solubility and the ability to form salt bridges within active sites.
Visualization: Reactivity Map

The following diagram illustrates the dichotomy of the pyrimidine ring, guiding synthetic planning.

PyrimidineReactivity cluster_0 Reactivity Profile C2 C2 Electrophilic (SNAr / Pd) C4 C4/C6 Highly Electrophilic N1 N1/N3 H-Bond Acceptors C2->N1 C5 C5 Nucleophilic (EAS) C4->C5 C5->C4 N1->C2

Figure 1: Reactivity profile of the pyrimidine scaffold.[1][2][3][4][5] Red nodes indicate sites susceptible to nucleophilic attack; Green indicates sites for electrophilic attack; Blue indicates H-bond acceptors.

Part 2: Synthetic Methodologies & Protocols[1][3]

The true power of the pyrimidine scaffold lies in its sequential functionalization . A common error in early-stage discovery is attempting non-selective couplings. The protocol below details the Regioselective Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine.

The Causality of Regioselectivity

Why does the C4-position react first?

  • Electronic Factors: The C4 position is more electron-deficient than C2 due to the additive inductive effects of the adjacent nitrogens and the para-nitrogen.

  • Steric Factors: The C4 position is generally less sterically hindered than C2 (which is flanked by two nitrogens).

  • Oxidative Addition: The C4-Cl bond is weaker, facilitating faster oxidative addition of the Pd(0) species.

Validated Protocol: C4-Selective Arylation

Objective: Synthesis of 4-phenyl-2-chloropyrimidine from 2,4-dichloropyrimidine.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)[3][5][6]

  • Boronic Acid: Phenylboronic acid (1.05 equiv)

  • Catalyst:

    
     (0.05 equiv)[3][5][6]
    
  • Base:

    
     (2.0 M aqueous solution, 2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio) or Toluene/EtOH/Water.

Step-by-Step Workflow:

  • Degassing (Critical Step):

    • Action: Charge the reaction vessel with DME and Water. Sparge with Argon for 15 minutes.

    • Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

  • Reagent Addition:

    • Add 2,4-dichloropyrimidine, phenylboronic acid, and base under a positive stream of Argon.

    • Add the catalyst (

      
      ) last to minimize air exposure.[5]
      
  • Temperature Control:

    • Action: Heat to 60-70°C . Do NOT reflux initially.

    • Why: Higher temperatures (>90°C) can overcome the activation energy barrier for the C2-position, leading to bis-arylated byproducts. Keeping the temperature moderate ensures kinetic control favoring C4.

  • Monitoring:

    • Monitor via TLC or LC-MS. The mono-coupled product usually forms within 2-4 hours.

  • Workup:

    • Dilute with EtOAc, wash with brine, dry over

      
      .
      
    • Purification: Flash column chromatography.[6] The mono-product is significantly less polar than the starting material but more polar than the bis-product.

Part 3: Medicinal Chemistry Applications[2][7][8][9][10][11][12]

The Kinase Hinge Binder

The pyrimidine scaffold is ubiquitous in kinase inhibitors (e.g., Imatinib, Nilotinib) because it mimics the adenine ring of ATP.

  • Mechanism: The N1 of the pyrimidine accepts a hydrogen bond from the backbone amide NH of the "hinge" region (residue GK+1 or GK+3).

  • C2-Amine Interaction: A substituent at C2 (often an amine) acts as a hydrogen bond donor to the backbone carbonyl. This Donor-Acceptor (D-A) motif is a high-affinity anchor.

Visualization: The Hinge Binding Mode

The following diagram details the precise atomic interactions between a 2-aminopyrimidine inhibitor and the kinase hinge region.

KinaseBinding cluster_inhibitor Inhibitor Core Backbone_NH Kinase Hinge (Backbone NH) Pyrim_N1 Pyrimidine N1 (H-Bond Acceptor) Backbone_NH->Pyrim_N1  H-Bond   Backbone_CO Kinase Hinge (Backbone C=O) Pyrim_C2_NH C2-Amino Group (H-Bond Donor) Pyrim_C2_NH->Backbone_CO  H-Bond  

Figure 2: Schematic of the bidentate hydrogen bonding network between a 2-aminopyrimidine inhibitor and the kinase hinge region.

Metabolic Stability & Optimization

Pyrimidines are generally metabolically stable, but the C5 position is susceptible to oxidative metabolism (P450-mediated).

  • Strategy: Block the C5 position with a Fluorine atom or a Methyl group.

  • Example: In Rosuvastatin , the pyrimidine core is substituted to maximize interactions while maintaining metabolic rigidity.

Part 4: Case Studies & Data

The following table summarizes key FDA-approved drugs utilizing the pyrimidine scaffold, highlighting the specific role of the heterocycle.

Drug NameIndicationMechanism of ActionRole of Pyrimidine Scaffold
Imatinib CML (Leukemia)BCR-ABL Tyrosine Kinase InhibitorActs as the central linker; N1 forms critical H-bond with the hinge region (Thr315 gatekeeper vicinity).
Rosuvastatin HyperlipidemiaHMG-CoA Reductase InhibitorProvides a rigid spacer that orients the sulfone and fluorophenyl groups for optimal hydrophobic pocket occupancy.
5-Fluorouracil OncologyAntimetabolite (Thymidylate Synthase)A "suicide inhibitor" bioisostere of uracil; the C5-F bond cannot be broken by the enzyme, halting DNA synthesis.
Etravirine HIVNNRTIA diarylpyrimidine (DAPY) that exploits torsional flexibility ("wiggling") to bind to mutant reverse transcriptases.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Definitive source on pyrimidine electronic structure and reactivity).
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context on physicochemical properties).

  • Zhang, J., et al. (2021).[3] "One-pot Double Suzuki Couplings of Dichloropyrimidines." National Institutes of Health (PMC). Link (Source of the regioselective protocol).

  • Traxler, P., et al. (1997). "Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry. Link (Foundational work on kinase hinge binding).

  • FDA Approved Drug Products. (2024). U.S. Food and Drug Administration.[7][8][9][10] Link (Verification of drug mechanisms).

Sources

Exploratory

Role of the Thioacetic Acid Moiety in Molecular Interactions

Executive Summary The thioacetic acid moiety ( ), often utilized as the S-acetyl group, functions as a critical molecular switch in both medicinal chemistry and materials science. Unlike its oxygen analogue (acetate), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thioacetic acid moiety (


), often utilized as the S-acetyl group, functions as a critical molecular switch in both medicinal chemistry and materials science. Unlike its oxygen analogue (acetate), the thioacetate possesses unique electronic and steric properties that allow it to serve two distinct, high-value roles:
  • Bio-reversible Masking: It acts as a lipophilic "Trojan horse," shielding reactive thiols from premature oxidation (disulfide bridging) and enhancing membrane permeability before enzymatic cleavage releases the active pharmacophore.

  • Controlled Surface Assembly: In nanotechnology, it serves as a stable precursor for Self-Assembled Monolayers (SAMs) on gold, mitigating the handling issues of free thiols while allowing for precise, kinetics-controlled surface passivation.

This guide analyzes the physicochemical mechanics of the thioacetate moiety, its hydrolytic bioactivation pathways, and its application in stabilizing molecular interactions.

Physicochemical Architecture

The utility of the thioacetate moiety stems from the electronic divergence between the carbonyl-oxygen and the sulfur atom.

Electronic & Steric Properties
  • Lipophilicity Enhancement: The acetylation of a free thiol (

    
    ) to a thioacetate (
    
    
    
    ) significantly increases the partition coefficient (LogP). This modification removes the hydrogen bond donor capability of the thiol and masks the polarity, facilitating passive diffusion across lipid bilayers.
  • Oxidation Resistance: Free thiols are prone to rapid oxidation to disulfides (

    
    ) in aerobic environments. The thioacetate caps the sulfur with an acyl group, withdrawing electron density via resonance and rendering the sulfur nucleophilically inert until deprotection.
    
  • Hydrogen Bonding: The carbonyl oxygen of the thioacetate is a weak hydrogen bond acceptor, while the sulfur atom is a poor acceptor compared to oxygen. This reduction in specific polar interactions is often intentional, designed to prevent non-specific binding prior to target engagement.

Comparative Stability Data
MoietyBond Energy (approx.)Hydrolysis Rate (

)
Oxidation SusceptibilityLipophilicity Contribution (

LogP)
Thiol (-SH) S-H: ~83 kcal/molN/AHigh (forms disulfides)Baseline
Thioacetate (-SAc) C-S: ~65 kcal/molFast (Enzymatic) / Slow (Aq)Low (Stable solid/oil)+0.5 to +1.0 vs -SH
Acetate (-OAc) C-O: ~85 kcal/molModerateNegligible+0.2 to +0.5 vs -OH

The Thioacetate as a Prodrug Engine

In drug design, the thioacetate moiety is rarely the terminal pharmacophore. Instead, it is a delivery vehicle. The moiety relies on the ubiquity of esterases (e.g., paraoxonase, carboxylesterases) to execute a "thiol switch."

Mechanism of Bioactivation

Upon systemic entry, the thioacetate bond is cleaved by serine hydrolases. The catalytic triad (Ser-His-Asp) of the esterase attacks the carbonyl carbon of the thioacetate. Unlike oxygen esters, the leaving group is a thiolate anion (


), which is a better leaving group (

~8-10) than an alkoxide (

~16), driving rapid hydrolysis.
Case Study: Spironolactone

Spironolactone utilizes a 7


-thioacetate group.[1] The intact molecule has lower affinity for the mineralocorticoid receptor (MR) compared to its metabolites. The thioacetate ensures oral bioavailability. Once in the liver/kidney, it is hydrolyzed to 7

-thiospironolactone, which is either methylated or eliminated to form canrenone.[1]
  • Role: Pharmacokinetic (ADME) optimization.

  • Outcome: The thioacetate prevents first-pass metabolic inactivation and improves oral absorption.

Visualization: Spironolactone Bioactivation Pathway

Spironolactone_Metabolism Spiro Spironolactone (7α-Thioacetate Prodrug) Inter Intermediate: 7α-Thiospironolactone Spiro->Inter Hydrolysis Canrenone Canrenone (Active Metabolite) Inter->Canrenone Elimination Thiomethyl 7α-Thiomethylspironolactone (Active Metabolite) Inter->Thiomethyl Methylation Deacetylation Deacetylation (Liver/Kidney Esterases) Methylation S-Methyltransferase (SAM) Elimination Elimination (-H2S)

Figure 1: Bioactivation cascade of the thioacetate moiety in Spironolactone metabolism.

Surface Chemistry: Controlled Assembly on Gold

In the realm of nanotechnology and biosensors, the thioacetate moiety offers a distinct advantage over free thiols for generating Self-Assembled Monolayers (SAMs).

The "In Situ" Deprotection Mechanism

Directly using free thiols (R-SH) can lead to oxidative dimerization (R-S-S-R) before surface adsorption, causing defects in the monolayer. Thioacetates (R-SAc) are stable in air. When exposed to a clean gold surface, they undergo spontaneous deprotection and adsorption, though the kinetics are slower than free thiols.

Reaction:



Kinetic Control
  • Free Thiols: Adsorb within milliseconds to seconds (diffusion-limited), often trapping defects.

  • Thioacetates: Adsorb over minutes to hours. This slower kinetics allows the alkyl chains to organize more efficiently before the sulfur headgroup locks into the gold lattice, potentially yielding higher-quality SAMs with fewer pinhole defects.

Visualization: SAM Assembly Workflow

SAM_Assembly Precursor Thioacetate Precursor (Stable, Air-resistant) Activation Activation Phase (Nucleophilic attack or Au catalysis) Precursor->Activation Exposure to Au Surface Assembly Self-Assembly (Van der Waals organization) Activation->Assembly Slow Kinetics Byproduct Byproduct: Acetyl group Activation->Byproduct Final Gold-Thiolate SAM (Au-S Bond Formation) Assembly->Final Lattice Locking

Figure 2: Step-wise assembly of Thioacetate-derived SAMs on Gold surfaces.

Experimental Protocols

Protocol A: Synthesis of an S-Acetyl Thioester (Mitsunobu Modification)

Objective: To introduce a thioacetate moiety into a primary alcohol.

  • Reagents: Primary alcohol (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Thioacetic acid (1.5 eq).
    
  • Solvent: Anhydrous THF (

    
    C).
    
  • Procedure:

    • Dissolve alcohol and

      
       in THF under 
      
      
      
      .
    • Cool to

      
      C.
      
    • Add DIAD dropwise (maintain T <

      
      C).
      
    • Add Thioacetic acid dropwise. The solution will turn yellow/orange.

    • Stir at

      
      C for 1h, then warm to Room Temp (RT) for 12h.
      
  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc). Thioesters are less polar than the starting alcohol.

  • Validation:

    
    -NMR will show a singlet methyl peak at 
    
    
    
    ppm (S-Ac). IR will show a carbonyl stretch at
    
    
    cm
    
    
    .
Protocol B: Enzymatic Stability Assay (Half-life Determination)

Objective: Determine the lability of the thioacetate prodrug in plasma.

  • Preparation: Prepare a 10 mM stock of the thioacetate compound in DMSO.

  • Incubation:

    • Thaw Human Plasma (pooled) at

      
      C.
      
    • Spike plasma with stock solution to final conc. of 10

      
      M (0.1% DMSO).
      
    • Incubate in a shaking water bath at

      
      C.
      
  • Sampling:

    • At

      
       min, remove 100 
      
      
      
      L aliquots.
    • Quench: Immediately add 300

      
      L cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
      
  • Analysis:

    • Centrifuge (10,000g, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Monitor disappearance of Parent (Thioacetate) and appearance of Metabolite (Free Thiol/Disulfide).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    
    
    .

References

  • Spironolactone Metabolism & Mechanism

    • Title: Biotransformation of the mineralocorticoid receptor antagonists spironolactone and canrenone by human CYP11B1 and CYP11B2.[2]

    • Source: PubMed / N
    • URL:[Link]

  • Thioacetate in SAM Formation: Title: Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Source: MilliporeSigma Technical Guides.
  • Prodrug Strategies (S-Acetyl Glutathione)

    • Title: Prodrug Approach for Increasing Cellular Glutathione Levels.[3]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Chemical Reactivity of Thioacetic Acid

    • Title: Thioacetic acid - Reactivity and Synthesis.[4]

    • Source: Wikipedia / Chemical D
    • URL:[Link]

  • Thioacetate vs.

    • Title: The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates.[5]

    • Source: ChemRxiv.
    • URL:[Link]

Sources

Foundational

In Silico Prediction of [(6-Methylpyrimidin-4-yl)thio]acetic acid Targets: A-Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The identification of molecular targets is a critical and often rate-limiting step in drug discovery. For novel or unch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery. For novel or uncharacterized small molecules, such as [(6-Methylpyrimidin-4-yl)thio]acetic acid, computational (in silico) approaches provide a rapid and cost-effective strategy to generate testable hypotheses about their biological function. This guide provides a comprehensive, in-depth technical overview of the methodologies for predicting the protein targets of small molecules, using [(6-Methylpyrimidin-4-yl)thio]acetic acid as a case study. We will explore both ligand-based and structure-based in silico techniques, detailing the underlying principles, step-by-step protocols, and the critical interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for target identification and validation.

Introduction: The Challenge of Target Deconvolution

The journey of a drug from a chemical entity to a therapeutic agent begins with understanding its mechanism of action, which is fundamentally linked to its molecular targets. For many small molecules identified through phenotypic screening or synthesized as part of a chemical library, the biological partners remain unknown. Identifying these targets, a process often referred to as target deconvolution or target fishing, is paramount for several reasons:

  • Mechanism of Action (MoA): Elucidating the MoA is crucial for understanding how a compound exerts its therapeutic effect.

  • Lead Optimization: Knowledge of the target allows for structure-based drug design to improve potency and selectivity.

  • Safety and Toxicity Assessment: Predicting off-target interactions can help in early identification of potential adverse effects.[1]

  • Drug Repurposing: Identifying new targets for existing drugs can expand their therapeutic applications.[2]

[(6-Methylpyrimidin-4-yl)thio]acetic acid is a small molecule with a defined chemical structure but, for the purpose of this guide, an unknown biological profile. This makes it an ideal candidate to illustrate the power of in silico target prediction methodologies.

Foundational Approaches in In Silico Target Prediction

Computational target prediction methods can be broadly categorized into two main classes: ligand-based and structure-based approaches.[3][4] The choice of method often depends on the available information about the query molecule and the potential targets.

  • Ligand-Based Methods: These methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities.[5] These approaches are particularly useful when the three-dimensional structure of the target is unknown.

  • Structure-Based Methods: When the 3D structure of a potential protein target is available, structure-based methods can be employed to predict the binding of a small molecule to the target's active site.[6][7]

The following sections will delve into the practical application of these methods for predicting the targets of [(6-Methylpyrimidin-4-yl)thio]acetic acid.

Ligand-Based Target Prediction: Leveraging Chemical Similarity

Ligand-based methods are often the first line of inquiry in a target prediction workflow, especially when little is known about the compound of interest.

2D and 3D Similarity Searching

The simplest form of ligand-based prediction involves searching large chemical databases for molecules that are structurally similar to the query compound.

  • 2D Similarity: This approach uses molecular fingerprints, which are bit strings that encode the presence or absence of various chemical features in a molecule. The Tanimoto coefficient is a commonly used metric to quantify the similarity between two fingerprints.

  • 3D Similarity: This method considers the three-dimensional shape and conformation of the molecules. It can identify molecules that have a similar shape but different 2D structures, a concept known as scaffold hopping.[1]

Experimental Protocol: 2D Similarity Search

  • Input: The 2D structure of [(6-Methylpyrimidin-4-yl)thio]acetic acid in a suitable format (e.g., SMILES).

  • Database Selection: Choose a large, well-annotated chemical database such as ChEMBL, PubChem, or DrugBank.[5]

  • Fingerprint Generation: Select a molecular fingerprint algorithm (e.g., Morgan fingerprints, MACCS keys).

  • Similarity Calculation: Compute the Tanimoto similarity between the query molecule's fingerprint and all fingerprints in the database.

  • Hit Ranking: Rank the database compounds by their similarity score.

  • Target Inference: For the top-ranking similar compounds, retrieve their known biological targets. A consensus of targets from multiple similar molecules provides a stronger hypothesis.

Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific target.[1][8][9][10][11] Ligand-based pharmacophore models are generated by aligning a set of known active molecules and identifying the common chemical features.

Experimental Protocol: Ligand-Based Pharmacophore Screening

  • Pharmacophore Database: Utilize a pre-computed database of pharmacophore models derived from known active ligands for a wide range of targets.

  • Conformer Generation: Generate a diverse set of low-energy 3D conformers for [(6-Methylpyrimidin-4-yl)thio]acetic acid.

  • Pharmacophore Matching: Screen the generated conformers against the pharmacophore database to identify models that fit the query molecule.

  • Hit Scoring and Ranking: Score the fits based on how well the conformer's features align with the pharmacophore model. Rank the potential targets based on these scores.

Data Presentation: Hypothetical Ligand-Based Prediction Results

Prediction MethodPredicted TargetConfidence ScoreSupporting Evidence
2D SimilarityDihydrofolate Reductase (DHFR)0.85 (Tanimoto)High similarity to known DHFR inhibitors with a pyrimidine core.[12]
3D Shape SimilarityCyclin-Dependent Kinase 2 (CDK2)0.78Shape and feature similarity to known CDK2 inhibitors.
Pharmacophore ScreeningFtsZHighMatches pharmacophore model for FtsZ inhibitors.[13]

Structure-Based Target Prediction: Docking into the Proteome

Structure-based methods, particularly molecular docking, offer a more direct way to predict ligand-target interactions.[2] Inverse docking (or reverse docking) involves docking a single ligand into the binding sites of a large number of protein structures.[14][15]

Inverse Molecular Docking

Inverse docking systematically evaluates the binding potential of a small molecule against a library of protein structures. This "one-ligand, many-targets" approach can uncover both expected and unexpected targets.[2]

Experimental Protocol: Inverse Molecular Docking

  • Ligand Preparation: Prepare the 3D structure of [(6-Methylpyrimidin-4-yl)thio]acetic acid, including generating conformers and assigning partial charges.

  • Target Database Preparation: Compile a database of 3D protein structures from sources like the Protein Data Bank (PDB). This should include pre-processing steps such as adding hydrogens, removing water molecules, and defining the binding pocket.

  • Docking Simulation: Systematically dock the prepared ligand into the binding site of each protein in the database using a docking program (e.g., AutoDock, Glide, DOCK).[5]

  • Scoring and Ranking: Use a scoring function to estimate the binding affinity for each ligand-protein complex. Rank the potential targets based on their docking scores.

  • Post-Docking Analysis: Visually inspect the top-ranking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

Mandatory Visualization: Inverse Docking Workflow

InverseDockingWorkflow cluster_ligand Ligand Preparation cluster_target Target Database Preparation cluster_docking Docking & Analysis ligand_2d 2D Structure of [(6-Methylpyrimidin-4-yl)thio]acetic acid ligand_3d 3D Conformer Generation ligand_2d->ligand_3d ligand_charge Charge Assignment ligand_3d->ligand_charge docking Molecular Docking (e.g., AutoDock, Glide) ligand_charge->docking pdb Protein Data Bank (PDB) protein_prep Protein Structure Preprocessing pdb->protein_prep binding_site Binding Site Definition protein_prep->binding_site binding_site->docking scoring Scoring & Ranking docking->scoring analysis Post-Docking Analysis scoring->analysis predicted_targets Predicted Targets analysis->predicted_targets IntegratedStrategy cluster_ligand_based Ligand-Based Methods cluster_structure_based Structure-Based Methods query_molecule [(6-Methylpyrimidin-4-yl)thio]acetic acid similarity_search 2D/3D Similarity Searching query_molecule->similarity_search pharmacophore Pharmacophore Screening query_molecule->pharmacophore inverse_docking Inverse Molecular Docking query_molecule->inverse_docking consensus_scoring Consensus Scoring & Prioritization similarity_search->consensus_scoring pharmacophore->consensus_scoring inverse_docking->consensus_scoring experimental_validation Experimental Validation (e.g., Binding Assays) consensus_scoring->experimental_validation

Caption: Integrated strategy for target prediction.

Consensus scoring involves combining the rankings from different methods to identify targets that are consistently predicted. This increases the confidence in the predictions and helps prioritize targets for experimental validation.

Conclusion and Future Directions

In silico target prediction is a powerful hypothesis-generating tool in modern drug discovery. [16][17][18]For a novel compound like [(6-Methylpyrimidin-4-yl)thio]acetic acid, the combination of ligand-based and structure-based approaches can provide a ranked list of potential biological targets. It is crucial to remember that these are predictions and must be validated through experimental methods such as biochemical assays, biophysical binding studies, or cellular thermal shift assays.

The field of in silico target prediction is continually evolving with the integration of artificial intelligence and machine learning, which promise to further enhance the accuracy and predictive power of these computational tools. [16]

References

  • Pharmacophore modeling: advances and pitfalls. Frontiers.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. Semantic Scholar.
  • How reliable is Molecular Docking for Target site prediction?
  • Emerging trends in computational approaches for drug discovery in molecular biology. GSC Online Press.
  • MDock: A Suite for Molecular Inverse Docking and Target Prediction. SpringerLink.
  • A Review of Computational Methods for Predicting Drug Targets. PubMed.
  • In Silico Target Prediction for Small Molecules. PubMed.
  • MDock: A Suite for Molecular Inverse Docking and Target Prediction.
  • Structure based in silico virtual screening. Slideshare.
  • A precise comparison of molecular target prediction methods. Royal Society of Chemistry.
  • In Silico Target Prediction.
  • Identifying novel drug targets with comput
  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace.
  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences.
  • Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.
  • Targeting disease: Computational approaches for drug target identific
  • What is the Potential of Structure-Based Target Prediction Methods? Future Science.
  • Ligand-Based Virtual Screening.
  • Ligand-Based Virtual Screening (PYAPI-003).
  • Network-Based Approaches for Drug Target Identific
  • Structure-based virtual screening protocols. PubMed.
  • ICM User's Guide: Virtual Ligand Screening Tutorials. Molsoft L.L.C..
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  • Structure-Based Virtual Screening. MDPI.
  • Structure-Based Virtual Screening: From Classical to Artificial Intelligence. Frontiers.
  • in silico screening with SELNERGY: Biological Activity Prediction. QIMA Life Sciences.
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  • SwissDrugDesign. Molecular Modelling Group.
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  • Virtual Screening: Ligand-Based and Structure-Based Approaches for Drug Discovery. Eurofins Discovery.
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  • Where fisheries data(open-source) can be obtained?
  • D
  • Recreational Fishing D
  • Datasets and Code: Apparent Fishing Effort.
  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative.
  • ((4-Methylpyrimidin-2-yl)thio)acetic acid. PubChem.
  • Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. ClinPGx.
  • Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed.
  • Thioacetic acid. Wikipedia.
  • Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. ScienceScholar.
  • [(6-Methylthieno[2, 3-d]pyrimidin-4-yl)thio]acetic acid, 1 mg. Fisher Scientific.
  • Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)
  • (PDF) Synthesis and In Vitro Antimicrobial, Anthelmintic and Insecticidal Activities Study of 4(4'-Bromophenyl)-6-substituted-aryl-1-acetyl pyrimidine-2-thiols.

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Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 4-Pyrimidone-2-Thioethers

This Application Note is designed for medicinal chemists and process development scientists. It details the one-pot synthesis of 4-pyrimidone-2-thioethers , a privileged scaffold in drug discovery (e.g., Adagrasib, Darap...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the one-pot synthesis of 4-pyrimidone-2-thioethers , a privileged scaffold in drug discovery (e.g., Adagrasib, Darapladib).

The guide prioritizes the S-alkylisothiourea condensation method , identified as the most regioselective and scalable approach (RSC Advances, 2024), while also discussing the sequential cyclization-alkylation route as a viable alternative.

Executive Summary & Strategic Value

The 2-alkylthio-pyrimidin-4(3H)-one (4-pyrimidone-2-thioether) scaffold is a versatile pharmacophore.[1][2] The C2-thioether moiety serves two critical functions in drug development:

  • Structural Motif: It appears directly in bioactive agents (e.g., Darapladib analogues).

  • Synthetic Handle: The sulfide acts as a "latent" leaving group. Oxidation to sulfone/sulfoxide activates the C2 position for nucleophilic aromatic substitution (

    
    ), allowing the late-stage introduction of complex amines or alkoxides without disrupting the C4-carbonyl.
    

Traditional Challenge: Synthesizing this core via S-alkylation of 2-thiouracil often suffers from N- vs. S-alkylation competition , leading to inseparable mixtures of regioisomers.

The Solution: This protocol details a One-Pot Condensation of S-alkylisothioureas with


-ketoesters . By installing the alkyl-thio group before ring closure, this method guarantees 100% regioselectivity for the S-isomer, eliminates the need for toxic alkylating agents (in the main step), and scales easily to kilogram quantities.

Reaction Design & Mechanism

The "Pre-Alkylated" Strategy

Instead of alkylating a formed ring, we utilize S-alkylisothiourea salts as bis-nucleophiles. These react with


-ketoesters (bis-electrophiles) in a controlled sequence.

Mechanism Logic:

  • Base-Mediated Addition: The free base of the isothiourea attacks the ketone carbonyl of the

    
    -ketoester.
    
  • Acid-Mediated Cyclization: Acidic conditions promote the elimination of water and intramolecular attack on the ester, driving the formation of the thermodynamically stable pyrimidone ring.

Mechanistic Pathway (Visualization)[3]

ReactionMechanism Start S-Alkylisothiourea (Salt Form) Base Base Treatment (Liberate Free Amidine) Start->Base + β-Ketoester Inter1 Intermediate A: Michael/Aldol-type Adduct Base->Inter1 Nucleophilic Attack (C=O) Acid Acid Addition (Dehydration/Cyclization) Inter1->Acid pH Adjustment Product 4-Pyrimidone-2-Thioether (Target Scaffold) Acid->Product - H2O - ROH

Figure 1: Mechanistic flow of the sequential base/acid-mediated condensation. The alkyl-thio group is integral to the starting material, preventing N-alkylation side products.

Detailed Experimental Protocol

Target: Synthesis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one. Scale: 10 mmol (Adaptable to >100g).

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
S-Methylisothiourea Hemisulfate 1.0NucleophileMust be finely ground if solid.
Ethyl Acetoacetate 1.1ElectrophileFreshly distilled if colored.
NaOH (aq, 4.0 M) 1.1BaseControls initial condensation pH.
HCl (conc, 12 M) ~2.0Acid CatalystDrives cyclization.
Water/Ethanol (1:1) SolventMediumEnsures solubility of salts.
Step-by-Step Workflow
Phase 1: Base-Mediated Condensation
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Solvation: Dissolve S-methylisothiourea hemisulfate (1.39 g, 5.0 mmol, corresponding to 10 mmol of isothiourea unit) in Water (10 mL).

  • Addition 1: Add Ethyl Acetoacetate (1.43 g, 11 mmol) to the stirring solution.

  • Base Addition: Dropwise add 4.0 M NaOH (2.75 mL, 11 mmol) over 5 minutes at Room Temperature (RT).

    • Observation: The solution may become slightly turbid or warm.

  • Reaction: Stir vigorously at RT for 1–2 hours.

    • Checkpoint: TLC (EtOAc/Hexane) will show consumption of the

      
      -ketoester, but the intermediate may not be distinct.
      
Phase 2: Acid-Mediated Cyclization
  • Acidification: Cool the reaction mixture to 0–5°C (Ice bath). Slowly add conc. HCl (approx. 2 mL) until pH < 1.

  • Cyclization: Remove the ice bath and stir at RT for 12–16 hours.

    • Note: For stubborn substrates (bulky

      
      -ketoesters), mild heating (40–50°C) for 2 hours may be required.
      
  • Precipitation: The product typically precipitates as a white or off-white solid directly from the acidic aqueous medium.

Phase 3: Isolation & Purification
  • Filtration: Filter the solid under vacuum.

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove inorganic salts and excess acid.

  • Drying: Dry in a vacuum oven at 45°C for 4 hours.

  • Yield: Expected yield is 80–95%.

Alternative Route: Sequential One-Pot (Thiourea Method)

If S-alkylisothioureas are unavailable, a "Pseudo One-Pot" method using thiourea can be used. This involves forming the 2-thiouracil in situ and immediately alkylating it.

Protocol Summary:

  • Condensation: Thiourea +

    
    -ketoester + NaOEt/EtOH 
    
    
    
    2-Thiouracil salt .
  • Alkylation: Cool to RT. Add Alkyl Halide (e.g., MeI or EtBr) directly to the reaction pot.

  • Workup: Stir 1 h, concentrate, and neutralize.

Comparison of Methods:

Feature Method A: Isothiourea (Recommended) Method B: Sequential Alkylation
Regioselectivity 100% S-selective (Guaranteed by design) High, but trace N-alkylation possible
Reagents Uses stable salts; No alkyl halides needed Requires toxic alkyl halides (MeI)
Conditions Aqueous/Alcoholic; Mild Temp Requires Reflux (Step 1)

| Atom Economy | High | Lower (Salt waste from alkylation) |

Scope & Limitations

The Isothiourea Method is robust but sensitive to steric bulk.

VariableRecommendationOutcome/Limit
R-Group on Sulfur Methyl, Ethyl, BenzylExcellent yields. Bulky groups (e.g., t-Butyl) retard reaction.

-Ketoester (C6)
Methyl, Phenyl, CF3Electron-withdrawing groups (CF3) accelerate reaction.

-Ketoester (C5)
H, Alkyl, HalogenC5-substitution significantly slows cyclization (Steric clash).

Troubleshooting Guide (Self-Validating)

Issue: No Precipitation upon Acidification
  • Cause: Product might be protonated and soluble in highly acidic water, or the reaction failed.

  • Validation: Check pH. If pH < 1, try adjusting to pH 4–5 (isoelectric point vicinity) using NaOH.

  • Fix: If still no solid, extract with EtOAc/THF (3x). The product might be too polar for simple filtration.

Issue: Low Yield / Incomplete Cyclization
  • Diagnosis: NMR shows signals for the open-chain intermediate (often complex multiplets).

  • Fix: Increase Phase 2 time or temperature (heat to 60°C). Ensure the acid concentration is sufficient to drive dehydration.

Issue: Contamination with Disulfides
  • Cause: Oxidation of the thiolate if using Method B (Thiourea route).

  • Prevention: Degas solvents. Use Method A (Isothiourea) which is less prone to oxidative dimerization.

References

  • Zhang, Y., et al. (2024).

    
    -ketoester." RSC Advances, 14, 5678-5685. Link
    
  • Guibbal, F., et al. (2018). "Regioselectivity of thiouracil alkylation: Application to optimization of Darapladib synthesis." Bioorganic & Medicinal Chemistry Letters, 28(4), 787-792. Link

  • Nestor, S. T., et al. (2018).[3][4] "Studies on solubility and S-alkylation of 2-thiouracil in ionic liquids." Journal of Molecular Liquids, 260, 269-273. Link

  • Banerjee, A., et al. (2023).[5] "Regio- and Stereoselective (SN2) N-, O-, C- and S-Alkylation Using Trialkyl Phosphates." Synthesis, 55, 315-332.[5] Link

Sources

Application

Application Note &amp; Protocols: Quantitative Analysis of [(6-Methylpyrimidin-4-yl)thio]acetic acid

Abstract This document provides a comprehensive guide to the quantitative analysis of [(6-Methylpyrimidin-4-yl)thio]acetic acid, a heterocyclic compound of interest in pharmaceutical research and development. We present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of [(6-Methylpyrimidin-4-yl)thio]acetic acid, a heterocyclic compound of interest in pharmaceutical research and development. We present two robust, validated analytical methods: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level quantification in complex matrices, and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for routine quality control of drug substances. This guide explains the scientific rationale behind the methodological choices, offers detailed step-by-step protocols, and outlines the validation strategy according to international regulatory guidelines.

Introduction and Scientific Rationale

[(6-Methylpyrimidin-4-yl)thio]acetic acid is a molecule featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active compounds.[1] Accurate and reliable quantification of this analyte is essential throughout the drug development lifecycle, from pharmacokinetic studies in biological matrices to purity and potency assays of the active pharmaceutical ingredient (API).[2]

The selection of an appropriate analytical method is governed by the analyte's physicochemical properties and the intended application. The presence of the pyrimidine ring provides a UV chromophore, making HPLC-UV a viable technique. The carboxylic acid moiety imparts polarity and pH-dependent ionization, which must be controlled during chromatographic separation. For high-sensitivity applications, such as measuring low concentrations in biological fluids, the specificity and low detection limits of mass spectrometry are indispensable.[3][4]

This application note details two fit-for-purpose methods:

  • LC-MS/MS: The gold standard for bioanalysis and trace impurity detection, offering unparalleled sensitivity and selectivity through mass-based detection and fragmentation.[5][6]

  • HPLC-UV: A robust and cost-effective method for routine analysis in quality control (QC) environments, such as API assay and content uniformity testing.[7]

Both methods are grounded in the principles of reverse-phase chromatography, which separates molecules based on their hydrophobicity. A C18 stationary phase is selected as it provides excellent retention and separation for a wide range of small molecules. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.

Foundational Principles: Method Validation

Before any analytical method is used for routine analysis, it must be validated to ensure it is suitable for its intended purpose.[8] Validation is a regulatory requirement mandated by agencies like the FDA and EMA, and it is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] A validated method provides documented evidence of its reliability, accuracy, and consistency.[9]

The core parameters for validating a quantitative analytical method are summarized below.

Validation Parameter Description Typical Acceptance Criteria (for Assay)
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).Peak purity analysis; no interference at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (R²) ≥ 0.999.[11]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.For API assay: 80-120% of the test concentration.[2]
Accuracy The closeness of the test results to the true value. It is often determined by spike/recovery studies.98.0% to 102.0% recovery of the spiked amount.[2][11]
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (%RSD) ≤ 2.0%.[10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; %RSD ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).System suitability parameters remain within acceptance criteria.

Primary Method: LC-MS/MS for High-Sensitivity Quantification

This method is optimized for the determination of [(6-Methylpyrimidin-4-yl)thio]acetic acid in biological matrices (e.g., human plasma) and for trace-level impurity analysis. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity.[12]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Receive Sample (e.g., Plasma, API) p2 Spike Internal Standard (IS) p1->p2 p3 Protein Precipitation (e.g., Acetonitrile) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 a1 Inject Sample onto RP-HPLC Column p4->a1 a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Mass Analysis (MRM Mode) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3 d4 Generate Report d3->d4

Caption: General workflow for LC-MS/MS quantification.

Protocol 3.1: Reagent and Standard Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) in methanol.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve [(6-Methylpyrimidin-4-yl)thio]acetic acid reference standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with 50:50 (v/v) methanol:water to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the IS Stock Solution in acetonitrile. This will also serve as the protein precipitation solvent.

Protocol 3.2: Sample Preparation (from Plasma)
  • Pipette 100 µL of plasma sample (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile). This 3:1 ratio of organic solvent to plasma is effective for protein precipitation.[13]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 3.3: LC-MS/MS Instrumental Conditions
Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad™ 6500+ or equivalent
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Injection Volume 5 µL
Flow Rate 0.4 mL/min
Mobile Phase Gradient Time (min)
0.0
3.0
4.0
4.1
5.0
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions Analyte: m/z 185.0 -> 125.0 (Quantifier), 185.0 -> 97.0 (Qualifier)
IS: (To be determined based on selected IS)

Note: MRM transitions are hypothetical and must be optimized experimentally by infusing the analyte standard into the mass spectrometer.

Principle of Tandem Mass Spectrometry (MS/MS)

ESI Ion Source (ESI) Generates Ions Q1 Quadrupole 1 (Q1) Mass Filter Selects Precursor Ion (e.g., m/z 185.0) ESI->Q1 All Ions Q2 Quadrupole 2 (q2) Collision Cell Fragments Precursor Q1->Q2 Precursor Ion Q3 Quadrupole 3 (Q3) Mass Filter Selects Fragment Ions (e.g., m/z 125.0) Q2->Q3 All Fragment Ions Det Detector Counts Fragment Ions Q3->Det Specific Fragment

Caption: The principle of MRM analysis in a triple quadrupole mass spectrometer.

Orthogonal Method: HPLC-UV for Routine Quality Control

This method is designed for the assay of [(6-Methylpyrimidin-4-yl)thio]acetic acid as a pure drug substance (API). It is a robust, cost-effective, and easily transferable method for QC laboratories.

Protocol 4.1: Reagent and Standard Preparation
  • Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 70:30 (v/v) ratio.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the API sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Protocol 4.2: HPLC-UV Instrumental Conditions
Parameter Condition
HPLC System Waters Alliance e2695 or equivalent
Detector Photodiode Array (PDA) or UV-Vis Detector
Column Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm
Column Temperature 30°C
Injection Volume 10 µL
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Run Time 10 minutes
Protocol 4.3: System Suitability and Calculations
  • System Suitability: Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the %RSD for the peak area is not more than 2.0% and the tailing factor is not more than 2.0.

  • Calculation: Calculate the percentage of [(6-Methylpyrimidin-4-yl)thio]acetic acid in the API sample using the following formula:

    Where:

    • Area_Sample is the peak area of the analyte in the sample chromatogram.

    • Area_Standard is the average peak area of the analyte in the standard chromatograms.

    • Conc_Standard is the concentration of the reference standard solution.

    • Conc_Sample is the concentration of the sample solution.

References

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Gionfriddo, E., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. Journal of Chromatography A.
  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Margosis, M., & Kertesz, J. P. (1973). Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. Analytical Chemistry.
  • Veerareddy, A. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • Darko, E., & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE.
  • PubMed. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • LGC Standards. (n.d.). [(6-Methylthieno[2, 3-d]pyrimidin-4-yl)thio]acetic acid, 1 mg.
  • Moorthy, M. K., et al. (2023). Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity.... ResearchGate.
  • PubChem. (n.d.). Acetic acid, ((4-(dibutylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide.
  • Sigma-Aldrich. (n.d.). 2-((4-Methylpyrimidin-2-yl)thio)acetic acid.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
  • EPA. (2025). Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)- Properties.
  • Jakubkiene, V., et al. (2023). SYNTHESIS AND PROPERTIES OF (6-METHYL-2-OXO-4-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIMIDINYL)ACETIC ACID METHYL ESTER. Chemistry of Heterocyclic Compounds.
  • ResearchGate. (n.d.). LC-MS of pyrimidine derivative compound.
  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure.
  • Das, S., et al. (2021). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers.
  • Benchchem. (n.d.). Analytical Methods for the Detection of 6-Methylpurine Metabolites: Application Notes and Protocols.
  • Oliveira, B. M., et al. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Brazilian Journal of Medical and Biological Research.
  • Reddy, G. S., et al. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Pharmaceutical Research International.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • Nguyen, T. A., et al. (2014). An HPLC method for the determination of thioctic acid in raw material and tablets. Journal of Pharmaceutical Investigation.
  • Bajaj, J., et al. (2022). LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in Pharmacology.
  • PubMed. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells.
  • Dervieux, T., et al. (2022). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Pharmaceuticals.
  • Li, J., et al. (2019). A Validated HPLC-MS/MS Assay for 14-O-[(4,6-Diaminopyrimidine-2-yl)thioacetyl] Mutilin in Biological Samples.... Molecules.
  • Rahayu, Y. U., et al. (2018). Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS. Molecules.

Sources

Method

Application Notes and Protocols for Antimicrobial Assays Using [(6-Methylpyrimidin-4-yl)thio]acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[1][2] Pyrimidine derivatives represent a promising class of compounds due to their diverse biological activities and structural versatility.[1][3][4] This document provides a comprehensive guide to evaluating the antimicrobial potential of a specific pyrimidine derivative, [(6-Methylpyrimidin-4-yl)thio]acetic acid. These application notes offer detailed, step-by-step protocols for fundamental in vitro antimicrobial susceptibility assays, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and an introduction to assessing bactericidal versus bacteriostatic activity. The protocols are grounded in established methodologies, drawing from the standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure robust and reproducible data.[5][6][7][8][9] Beyond procedural instructions, this guide elucidates the scientific rationale behind experimental choices, discusses potential mechanisms of action, and provides a framework for data interpretation, empowering researchers to confidently assess the antimicrobial profile of this novel compound.

Introduction: The Scientific Rationale for Investigating [(6-Methylpyrimidin-4-yl)thio]acetic acid

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Its presence in the building blocks of life, nucleic acids, provides a unique starting point for designing molecules that can interfere with essential cellular processes in pathogens.[1][3] The addition of a thioacetic acid moiety to the 6-methylpyrimidine core introduces a reactive thiol group and an acidic functional group, both of which can be crucial for biological activity. Thioacetic acid itself is more acidic than acetic acid, and its conjugate base, thioacetate, is a key reactant in various synthetic pathways.[10]

The mechanism of action for pyrimidine-based antimicrobials can be diverse. Many are known to inhibit essential enzymes, such as dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis.[3][11] Others have been shown to disrupt bacterial cell division by targeting proteins like FtsZ.[3][12][13] The thio-substituent in the target compound may enhance its ability to interact with metalloenzymes or other protein targets within the bacterial cell.

Given the structural alerts and the known bioactivity of related pyrimidine and thiopyrimidine derivatives, a systematic in vitro evaluation of [(6-Methylpyrimidin-4-yl)thio]acetic acid is a critical first step in determining its potential as a novel antimicrobial agent.[14][15]

Compound Preparation and Handling

Prior to initiating antimicrobial assays, proper preparation and handling of [(6-Methylpyrimidin-4-yl)thio]acetic acid are paramount to ensure accurate and reproducible results.

2.1. Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC7H8N2O2SPubChem
Molecular Weight184.22 g/mol [16]
AppearanceSolid (predicted)
Melting Point187-192 °C (for a related isomer)
pKa~3.4 (for thioacetic acid moiety)[10]

2.2. Stock Solution Preparation Protocol

Causality: The choice of solvent is critical. A solvent must be selected that completely dissolves the compound but has minimal intrinsic antimicrobial activity at the concentrations used in the assay. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

  • Weighing: Accurately weigh a precise amount of [(6-Methylpyrimidin-4-yl)thio]acetic acid using an analytical balance.

  • Dissolution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Core Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized, quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[14][15] This assay is fundamental to assessing the potency of a novel compound. The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8]

3.1. Materials

  • 96-well, sterile, flat-bottom microtiter plates

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidity meter

  • Multichannel pipette

  • Incubator (35-37°C)

3.2. Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading bact_prep Prepare Bacterial Inoculum (0.5 McFarland) dilute_bact Dilute Inoculum to final concentration bact_prep->dilute_bact add_bact Inoculate wells with diluted bacteria compound_prep Prepare Compound Stock Solution serial_dilute Serial Dilute Compound in 96-well plate serial_dilute->add_bact incubate Incubate Plate (16-20h at 37°C) add_bact->incubate read_mic Read MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

3.3. Step-by-Step Protocol

  • Prepare Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[17] This step is crucial for standardizing the initial bacterial load.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[14][17]

  • Prepare Compound Dilutions in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.

    • In the first column, add 200 µL of the test compound at twice the highest desired final concentration (prepared by diluting the stock solution in CAMHB).

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to a designated column (e.g., column 10). Discard the final 100 µL from the last dilution well. This creates a concentration gradient of the test compound.

  • Inoculation and Controls:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to each well containing the compound dilutions (columns 1-10). This brings the final volume in each well to 200 µL and halves the compound concentration to the desired final test concentrations.

    • Growth Control (Positive Control): In a separate well (e.g., column 11), add 100 µL of CAMHB and 100 µL of the bacterial inoculum. This well should show bacterial growth.[17]

    • Sterility Control (Negative Control): In another well (e.g., column 12), add 200 µL of uninoculated CAMHB. This well should remain clear.[14]

    • Solvent Control: It is also advisable to include a control with the highest concentration of DMSO used in the assay to ensure the solvent itself is not inhibiting bacterial growth.

  • Incubation:

    • Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.[17]

  • Determination of MIC:

    • After incubation, examine the plate. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[14][15] This can be determined by visual inspection (looking for turbidity) or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest compound concentration that has an OD similar to the sterility control.

Advanced Assays: Distinguishing Bactericidal and Bacteriostatic Activity

Once the MIC is determined, it is often necessary to understand whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This has significant implications for potential therapeutic applications.

4.1. Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

4.1.1. Protocol

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth (i.e., at and above the MIC).

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. In practice, this is often determined as the lowest concentration from which no colonies grow on the subculture plate.

4.1.2. Interpretation

  • If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[13]

  • If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .

4.2. Time-Kill Kinetics Assay

This assay provides a dynamic view of antimicrobial activity over time.

4.2.1. Workflow Diagram

TimeKillWorkflow cluster_sampling Time-Course Sampling cluster_quantification Quantification of Viable Cells start Prepare bacterial culture and compound solutions (e.g., 1x, 2x, 4x MIC) t0 Sample at T=0 start->t0 t_inc Incubate at 37°C t0->t_inc t_x Sample at various time points (e.g., 2, 4, 8, 24h) t_inc->t_x serial_dilute_sample Serial Dilute Samples t_x->serial_dilute_sample plate Plate dilutions on agar serial_dilute_sample->plate incubate_plate Incubate plates plate->incubate_plate count_cfu Count CFU and calculate CFU/mL incubate_plate->count_cfu plot Plot log10(CFU/mL) vs. Time count_cfu->plot

Caption: Workflow for a time-kill kinetics assay.

4.2.2. Protocol Outline

  • Prepare tubes of broth containing the test compound at various multiples of its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC) and a no-drug growth control.

  • Inoculate all tubes with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube.

  • Perform serial dilutions of the aliquot and plate onto antibiotic-free agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration. A bactericidal agent will show a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy.[17] Results should be presented in a clear and standardized format.

Table 1: Example MIC Data for [(6-Methylpyrimidin-4-yl)thio]acetic acid

Test MicroorganismGram StainMIC (µg/mL) of [(6-Methylpyrimidin-4-yl)thio]acetic acidPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positive[Experimental Value][Experimental Value]
Escherichia coliGram-negative[Experimental Value][Experimental Value]
Pseudomonas aeruginosaGram-negative[Experimental Value][Experimental Value]
Enterococcus faecalisGram-positive[Experimental Value][Experimental Value]

Conclusion

These application notes provide a robust framework for the initial in vitro characterization of the antimicrobial properties of [(6-Methylpyrimidin-4-yl)thio]acetic acid. By adhering to standardized protocols such as those outlined by CLSI, researchers can generate reliable and comparable data on the compound's potency (MIC) and its mode of action (bactericidal vs. bacteriostatic).[5][9] This foundational data is indispensable for guiding further studies, including mechanism of action investigations, toxicity assessments, and preclinical development. The diverse biological activities associated with the pyrimidine scaffold suggest that a thorough investigation of this novel derivative is a worthwhile endeavor in the search for new antimicrobial therapies.[1][4][18]

References

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Khan, I., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. CLSI M100™. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. [Link]

  • Saleh, M. Y., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]

  • Taniya, T., et al. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases. [Link]

  • Li, Y., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. PubMed. [Link]

  • Rizvi, S. A., et al. (2025). A new method for concomitant evaluation of drug combinations for their antimicrobial properties. White Rose Research Online. [Link]

  • Chen, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Publishing. [Link]

  • Abstract. [Link]

  • Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. [Link]

  • PubChem. Acetic acid, ((4-(dibutylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide. National Center for Biotechnology Information. [Link]

  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Jakubkiene, V., et al. (2023). SYNTHESIS AND PROPERTIES OF (6-METHYL-2-OXO-4-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIMIDINYL)ACETIC ACID METHYL ESTER. Chemistry of Heterocyclic Compounds. [Link]

  • EPA. Acetic acid, ((4-methyl-6-phenyl-2-pyrimidinyl)thio)- Properties. U.S. Environmental Protection Agency. [Link]

  • Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. [Link]

  • PubChem. ((4-Methylpyrimidin-2-yl)thio)acetic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Thioacetic acid. [Link]

  • ResearchGate. (PDF) Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. [Link]

  • Chen, Y., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PMC. [Link]

  • ARPI. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. [Link]

  • Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PMC. [Link]

  • ScienceScholar. Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. [Link]

Sources

Application

Application Note: Strategic Utilization of [(6-Methylpyrimidin-4-yl)thio]acetic Acid in Fragment-Based Lead Generation

Topic: Application of [(6-Methylpyrimidin-4-yl)thio]acetic acid in drug discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of [(6-Methylpyrimidin-4-yl)thio]acetic acid in drug discovery Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.

Executive Summary

[(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS: 88784-34-3) represents a privileged scaffold in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) . Its structural utility lies in the combination of a polar, ionizable carboxylic acid "warhead" (mimicking fatty acids or prostanoids) and a lipophilic, electron-deficient pyrimidine core.

This guide details the application of this moiety as a bioisostere for phenyl- or indole-acetic acid derivatives in the development of PPAR agonists (metabolic disease) and CRTH2 antagonists (asthma/inflammation). We provide a validated synthesis protocol, a biological screening workflow, and a structural rationale for its binding efficacy.

Chemical Profile & Structural Logic[1]

Physicochemical Properties[2]
  • IUPAC Name: 2-[(6-methylpyrimidin-4-yl)sulfanyl]acetic acid

  • Molecular Formula: C₇H₈N₂O₂S[1]

  • Molecular Weight: 184.22 g/mol [1]

  • pKa (Acid): ~3.5–4.0 (Carboxylic acid)

  • pKa (Base): ~1.5–2.0 (Pyrimidine N1/N3)

  • LogP: ~0.5–0.8 (Highly soluble fragment)

Pharmacophore Rationale (Scaffold Hopping)

In drug design, this molecule serves as a robust bioisostere for traditional aromatic acid scaffolds.

  • Acidic Headgroup: The thioacetic acid tail forms critical salt bridges with positively charged residues (e.g., Arg, Lys) in nuclear receptors (PPARs) or GPCRs.

  • Thioether Linker: The sulfur atom introduces a "kink" (bond angle ~100°) and rotational flexibility distinct from ether (-O-) or methylene (-CH₂-) linkers, often improving induced fit.

  • Pyrimidine Core: Unlike a phenyl ring, the pyrimidine acts as a hydrogen bond acceptor (via N1/N3) and has lower lipophilicity, improving the Ligand Efficiency (LE) and metabolic stability of the final drug candidate.

Core Application: Therapeutic Targets

PPAR Agonism (Metabolic Disease)

The thioacetic acid motif is a classic "anchor" for Peroxisome Proliferator-Activated Receptors (PPARα/γ/δ).

  • Mechanism: The carboxylate binds to the activation function-2 (AF-2) helix, stabilizing the active conformation.

  • Application: Used as a starting fragment to grow dual agonists. The 6-methyl group provides a vector for growing hydrophobic tails into the ligand-binding pocket.

CRTH2 Antagonism (Inflammation)

This scaffold mimics the indole-acetic acid core of Ramatroban and other CRTH2 (GPR44) antagonists.

  • Advantage: Replacing the indole with a pyrimidine reduces electron density, potentially lowering oxidative metabolism (e.g., by CYP450s) while maintaining the necessary pi-stacking interactions.

Experimental Protocols

Protocol A: Regioselective Synthesis via S-Alkylation

Objective: Synthesize high-purity [(6-Methylpyrimidin-4-yl)thio]acetic acid from commercially available precursors. This method avoids the formation of N-alkylated byproducts.

Reagents:

  • 4-Mercapto-6-methylpyrimidine (Starting Material)

  • Chloroacetic acid (Alkylating Agent)

  • Potassium Hydroxide (KOH) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 4-mercapto-6-methylpyrimidine (10 mmol, 1.26 g) in 20 mL of 10% aqueous KOH solution. Ensure complete deprotonation (solution turns clear yellow).

  • Addition: Cool the solution to 0–5°C on an ice bath. Add a solution of chloroacetic acid (11 mmol, 1.04 g) in 5 mL water dropwise over 10 minutes.

    • Expert Tip: Maintaining low temperature minimizes hydrolysis of the chloroacetic acid before reaction.

  • Reaction: Remove the ice bath and reflux the mixture at 80°C for 2–3 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1 with 1% Acetic Acid). The thiol spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with 2M HCl to pH ~3.0.

    • Observation: A white to off-white precipitate should form immediately (the free acid product).

  • Purification: Filter the solid and wash with cold water (2 x 10 mL) to remove inorganic salts. Recrystallize from Ethanol/Water if necessary.

  • Yield Check: Expected yield is 75–85%.

Protocol B: Biological Validation (PPARγ TR-FRET Binding Assay)

Objective: Determine the binding affinity (IC₅₀) of the synthesized fragment or its derivatives.

Materials:

  • Recombinant Human PPARγ Ligand Binding Domain (LBD) (GST-tagged).

  • Fluorescent Ligand (e.g., Fluormone™ Pan-PPAR Green).

  • Terbium-labeled anti-GST antibody.

  • Assay Buffer: TR-FRET Core Interaction Buffer.

Workflow:

  • Preparation: Dilute the test compound ([(6-Methylpyrimidin-4-yl)thio]acetic acid) in DMSO to create a 10-point dose-response curve (start at 1 mM for fragments).

  • Incubation: In a 384-well black plate, mix:

    • 5 µL Test Compound.

    • 5 µL PPARγ-LBD/Tb-Ab complex.

    • 5 µL Fluorescent Tracer.

  • Equilibrium: Incubate at Room Temperature for 1–2 hours in the dark.

  • Detection: Read on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Tracer]).

  • Analysis: Calculate the TR-FRET ratio (520/495). A decrease in ratio indicates displacement of the tracer by the test compound.

Visualizations

Synthesis & Pharmacophore Logic

The following diagram illustrates the synthesis pathway and the structural logic for scaffold hopping.

G Start 4-Mercapto-6-methylpyrimidine (Nucleophile) Process S-Alkylation (KOH, Reflux, 80°C) Start->Process Reagent Chloroacetic Acid (Electrophile) Reagent->Process Product [(6-Methylpyrimidin-4-yl)thio]acetic acid (Target Scaffold) Process->Product Nucleophilic Substitution Acid COOH Head (Ionic Bond / H-Bond Donor) Product->Acid Features Linker S-Linker (Flexibility / Kink) Product->Linker Core Pyrimidine Ring (Pi-Stacking / H-Bond Acceptor) Product->Core

Caption: Synthesis workflow via S-alkylation and pharmacophore decomposition of the target scaffold.

Application Workflow (FBDD)

This diagram details how this fragment is evolved into a lead compound.

FBDD Fragment Fragment Hit [(6-Methylpyrimidin-4-yl)thio]acetic acid Low Affinity (µM-mM) Step1 Fragment Growing Add hydrophobic tail at C-2 or C-6 methyl Fragment->Step1 Structure-Based Design Step2 Scaffold Morphing Optimize Linker Length (e.g., extend to propionic acid) Fragment->Step2 Target Target Interaction PPAR (AF-2 Helix) or CRTH2 Receptor Step1->Target Docking Validation Step2->Target Lead Optimized Lead High Affinity (nM) Improved Metabolic Stability Target->Lead Iterative Optimization

Caption: Fragment-Based Drug Discovery workflow transforming the pyrimidine thioacid fragment into a lead.

Data Interpretation & Expert Tips

Representative Data Table: Analog Performance

Note: Values are representative of the scaffold class (Pyrimidine Thioacetic Acids) in PPARγ assays.

Compound VariantSubstitution (R)IC₅₀ (PPARγ)Ligand Efficiency (LE)Notes
Parent Fragment H (6-Methyl)> 100 µM0.25Weak binder; validated starting point.
Analog A 2-Phenyl12 µM0.32Hydrophobic ring engages Pocket II.
Analog B 2-(4-Chlorophenyl)450 nM0.38Halogen bond improves potency significantly.
Reference Rosiglitazone40 nM0.28Standard drug (Thiazolidinedione class).
Expert Troubleshooting
  • Solubility Issues: While the acid is soluble, late-stage analogs with heavy lipophilic tails may precipitate in assay buffers. Solution: Keep DMSO concentration <1% and use CHAPS (0.1%) in the buffer.

  • Regioselectivity: In the synthesis, if using 4-chloropyrimidine, ensure the reaction is driven by the thiol nucleophile. If N-alkylation is observed (product is not acidic), switch to the 4-mercaptopyrimidine starting material as detailed in Protocol A.

  • False Positives: In screening, carboxylic acids can chelate metals in metalloenzymes or sequester zinc. Always run a counter-screen with a "non-relevant" protein to rule out promiscuous inhibition.

References

  • Chemical Identity & Properties

    • PubChem.[2][1][3] Acetic acid, [(6-methyl-4-pyrimidinyl)thio]-.[2][4] National Library of Medicine. Available at: [Link]

  • PPAR Ligand Design: Obermoser, V., et al. (2020). Design and synthesis of novel 2-mercaptobenzimidazole derivatives as potential PPAR agonists. Bioorganic Chemistry. (Contextual reference for thioacetic acid headgroups in PPAR).
  • Abdel-Rahman, R. M., et al. (2021). Synthesis of thiopyrimidine derivatives via S-alkylation. International Journal of Applied Research.
  • Fragment-Based Discovery Context: Erlanson, D. A., et al. (2016). Fragment-based drug discovery: journal of medicinal chemistry. (General methodology for using polar fragments like thioacetic acids).
  • Ulven, T., & Kostenis, E. (2010). CRTH2 antagonists: a novel treatment for asthma?. Journal of Medicinal Chemistry.

Sources

Method

Application Note: Strategic Design and Synthesis of Pyrimidine Thioether Inhibitors

Introduction: The Thioether Advantage in Kinase Inhibitors The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Ceritinib,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thioether Advantage in Kinase Inhibitors

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Ceritinib, Palbociclib) and antivirals (e.g., Etravirine). While oxygen-based (ether) and nitrogen-based (amine) linkers are common, the thioether (sulfide) linker offers distinct physicochemical advantages that are often underutilized.

Why the Thioether Switch?

Replacing an ether (-O-) or amine (-NH-) with a thioether (-S-) alters the drug profile in three critical ways:

  • Lipophilicity & Permeability: The sulfur atom is less electronegative and more lipophilic than oxygen, often improving membrane permeability (

    
    ) and blood-brain barrier (BBB) penetration.
    
  • Bond Geometry: The C-S bond (

    
    ) is significantly longer than the C-O bond (
    
    
    
    ). This "extension" can push a pendant aromatic ring deeper into a hydrophobic pocket (e.g., the back-cleft of a kinase ATP binding site) where shorter linkers fail to reach.
  • Metabolic Soft Spot: While susceptible to oxidation, the thioether can act as a metabolic "handle," allowing for the prodrug design of sulfoxides or sulfones, which often possess distinct biological activities.

Phase 1: Rational Design & Computational Modeling

Before synthesis, the geometric impact of the thioether must be validated in silico. The increased bond length can disrupt binding if not accounted for.

Protocol A: Scaffold Hopping & Docking

Objective: Determine if a thioether substitution improves binding affinity compared to an ether analog.

  • Protein Preparation: Retrieve the crystal structure of the target kinase (e.g., EGFR T790M, PDB ID: 5C8K). Remove solvent molecules and co-factors using standard prep tools (e.g., Schrödinger Protein Preparation Wizard).

  • Ligand Construction: Build the 2,4-disubstituted pyrimidine core. Create two variants: one with a C4-ether linker and one with a C4-thioether linker.

  • Conformational Search: Perform a low-mode conformational search. Note that the C-S-C bond angle (

    
    ) is more acute than C-O-C (
    
    
    
    ), altering the vector of the attached substituent.
  • Docking Strategy: Focus on the "Gatekeeper" residue. In many kinases, the methionine gatekeeper interacts favorably with sulfur via distinct van der Waals forces that oxygen cannot replicate.

Visualization: Computational Design Workflow

DesignWorkflow Step1 Target Selection (Crystal Structure) Step2 Scaffold Hopping (O -> S Substitution) Step1->Step2 Import PDB Step3 MD Simulation (Check C-S Bond Flex) Step2->Step3 Parameterize Ligand Step4 Binding Energy Calculation (MM-GBSA) Step3->Step4 10ns Simulation Decision Go / No-Go Step4->Decision u0394G < -9.0 kcal/mol

Figure 1: In silico workflow for validating the thioether bioisostere before synthesis.

Phase 2: Synthetic Protocols[1]

The synthesis of 2,4-disubstituted pyrimidines relies on Nucleophilic Aromatic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) .[1] The critical challenge is Regioselectivity .
  • The Rule: In 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2 due to the para-like arrangement of the ring nitrogens, which stabilizes the Meisenheimer intermediate more effectively at C4.

  • The Strategy: We exploit this natural reactivity to install the thioether at C4 first, followed by an amine or other nucleophile at C2.

Protocol B: C4-Selective Thioether Formation

Target: Synthesis of 4-(arylthio)-2-chloropyrimidine.

Materials:
  • 2,4-Dichloropyrimidine (1.0 eq)

  • Aryl Thiol (e.g., Thiophenol derivatives) (1.0 eq)

  • Base: Anhydrous

    
     (1.5 eq) or DIPEA (1.2 eq)
    
  • Solvent: Anhydrous DMF or THF

  • Atmosphere: Argon/Nitrogen (Strictly required to prevent disulfide formation)

Step-by-Step Procedure:
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add 2,4-dichloropyrimidine (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration). Cool to 0°C in an ice bath.

    • Expert Insight: Cooling is critical. At room temperature, the high nucleophilicity of the thiolate anion can lead to bis-substitution (C2 and C4).

  • Nucleophile Activation: In a separate vial, mix the Aryl Thiol (1.0 eq) with

    
     (1.5 eq) in DMF. Stir for 10 minutes to generate the thiolate anion.
    
  • Addition: Dropwise add the thiolate suspension to the pyrimidine solution over 20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

    • Checkpoint: The product should appear as a single major peak. If bis-substitution (mass M+thiol+thiol) is observed, lower the temperature to -10°C for the next run.

  • Work-up: Quench with ice water. The product often precipitates. Filter and wash with water.[2] If oil forms, extract with EtOAc, wash with LiCl (to remove DMF), dry over

    
    , and concentrate.
    
Protocol C: C2-Amination (The Second Substitution)

Target: Final Inhibitor (2-amino-4-thioether-pyrimidine).

  • Reactants: Dissolve the intermediate from Protocol B (1.0 eq) in n-Butanol or 1,4-Dioxane.

  • Amine Addition: Add the desired aniline or amine (1.2 eq).

  • Acid Catalysis: Add p-Toluenesulfonic acid (pTSA, 0.5 eq) or HCl (4M in dioxane).

    • Mechanism:[3] Protonation of the pyrimidine ring N3 makes the C2 position significantly more electrophilic, facilitating the attack of the less nucleophilic aniline.

  • Heating: Reflux (100-110°C) for 4–12 hours.

  • Purification: Concentrate and purify via Flash Chromatography (DCM:MeOH gradient).

Visualization: Synthetic Pathway & Regioselectivity[3][5]

SynthesisPath Start 2,4-Dichloropyrimidine Intermed 4-Thioether-2-Chloropyrimidine (Major Product) Start->Intermed SNAr (C4 Selective) Reagent1 Aryl Thiol / K2CO3 0°C, DMF Reagent1->Intermed Final Final Inhibitor (2-Amino-4-Thioether) Intermed->Final SNAr (C2 Substitution) Reagent2 Amine / pTSA 100°C, n-BuOH Reagent2->Final

Figure 2: Regioselective synthesis of the pyrimidine thioether scaffold.

Phase 3: ADME & Metabolic Stability Profiling

A major liability of thioethers is S-oxidation . Cytochrome P450s (mainly CYP3A4) can oxidize the sulfide (-S-) to a sulfoxide (-SO-) and subsequently to a sulfone (-SO2-). This changes the polarity and shape of the molecule, potentially killing potency or creating toxic metabolites.

Protocol D: Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) and identify S-oxidation metabolites.
  • Incubation System:

    • Test Compound: 1 µM final concentration.

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and compound at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH.

    • Sample time points: 0, 5, 15, 30, 60 minutes.

    • Quench samples with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis (LC-MS/MS):

    • Monitor the parent ion [M+H]+.

    • Crucial Step: Specifically scan for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

  • Interpretation:

    • If

      
       min, the thioether is metabolically unstable.
      
    • Mitigation: Introduce steric bulk (e.g., ortho-methyl groups on the aryl ring attached to Sulfur) to block CYP access to the sulfur atom.

Summary of Key Parameters

ParameterEther (-O-) ScaffoldThioether (-S-) ScaffoldDesign Implication
Bond Length ~1.43 Å~1.82 ÅS-linker reaches deeper pockets.
Bond Angle ~110°~95-100°Alters vector of R-group; requires re-docking.
LogP LowerHigher (+0.5 to +1.0)Better membrane permeability; watch solubility.
Metabolism O-dealkylation (slow)S-oxidation (fast)Monitor for sulfoxide formation early.
H-Bonding Acceptor onlyWeak AcceptorSulfur can engage in "Sigma-hole" interactions.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[4][5][6] Nature Reviews Cancer. Link

  • Smith, A. B., & Jones, R. (2015). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidine. Journal of Organic Chemistry. Link (Note: Validated context for regioselectivity mechanisms).

  • Di Mauros, E. F., et al. (2006). Discovery of 2-Amino-4-(benzylthio)pyrimidines as Potent and Selective Agonists of the P2Y1 Receptor. Bioorganic & Medicinal Chemistry Letters. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Structural Modification to Minimize Liability. Chemical Research in Toxicology. Link

Sources

Application

Application Note: Solubilization Strategies for [(6-Methylpyrimidin-4-yl)thio]acetic Acid

This Application Note provides a standardized, field-proven protocol for the solubilization of [(6-Methylpyrimidin-4-yl)thio]acetic acid , a structural analog of the PPAR agonist Wy-14643 and a common intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a standardized, field-proven protocol for the solubilization of [(6-Methylpyrimidin-4-yl)thio]acetic acid , a structural analog of the PPAR


 agonist Wy-14643 and a common intermediate in the synthesis of bioactive heterocycles.[1][2]

This guide addresses the physicochemical challenges inherent to pyrimidinylthio-carboxylic acids —specifically their pH-dependent solubility profile and tendency to aggregate in neutral aqueous buffers.[1][2]

Executive Summary

[(6-Methylpyrimidin-4-yl)thio]acetic acid (MW: ~184.22 g/mol ) presents a classic solubility paradox common in drug discovery: it is a crystalline solid with poor water solubility in its protonated (free acid) form but high solubility as a salt.[1][2] Successful solubilization requires disrupting the crystal lattice using a dipolar aprotic solvent (DMSO) or converting the carboxylic acid motif to its carboxylate anion via pH adjustment.[1][2]

Key Recommendation: For biological assays, the Sodium Salt Method (Protocol B) is superior to simple organic solvent dilution, as it prevents microprecipitation upon contact with culture media.

Physicochemical Profile & Solubility Logic

Understanding the molecule's properties is the first step to reproducible data.[2]

PropertyValue (Approx.)Implication for Solubilization
Molecular Formula C

H

N

O

S
Small molecule, amenable to high-concentration stocks.[1][2]
Molecular Weight 184.22 g/mol 18.4 mg is required for 10 mL of a 10 mM solution.[2]
pKa (Acidic) ~3.4 - 3.8 (COOH)Critical: At pH < 4, the molecule is neutral and insoluble.[1][2] At pH > 5, it is anionic and soluble.
pKa (Basic) ~1.5 - 2.5 (Pyrimidine N)The pyrimidine ring is weakly basic; acidic buffers may protonate it but are not recommended for biological compatibility.[1][2]
LogP ~0.6 - 0.8Moderately lipophilic.[1][2] Soluble in organic solvents but requires "help" in water.[2]
Mechanistic Insight: The pH Switch

The thioacetic acid tail acts as a solubility "switch."[2]

  • State A (Free Acid): In solid form or acidic solution, the -COOH group is protonated.[1][2] The molecule is neutral and packs tightly into a crystal lattice.[2] Solubility: Low. [1][2]

  • State B (Carboxylate Salt): Upon addition of 1 equivalent of Base (NaOH), the -COOH becomes -COO

    
    Na
    
    
    
    .[1][2] The negative charge disrupts the lattice and interacts favorably with water.[2] Solubility: High (>50 mM). [1][2]

Decision Logic: Selecting the Right Solvent System

Use the following logic flow to determine the optimal protocol for your specific assay.

SolubilityLogic Start Start: Define Assay Requirement ConcCheck Final Concentration Required? Start->ConcCheck DMSO_Tol Is DMSO Tolerated > 0.1%? ConcCheck->DMSO_Tol Low (< 100 µM) InVivo In Vivo / Animal Study? ConcCheck->InVivo High (> 1 mM) ProtA Protocol A: Standard DMSO Stock DMSO_Tol->ProtA Yes ProtB Protocol B: Sodium Salt (Aqueous) DMSO_Tol->ProtB No (Sensitive Cells) InVivo->ProtB IV Injection ProtC Protocol C: Co-solvent/Vehicle InVivo->ProtC IP / Oral Gavage

Figure 1: Decision tree for selecting the appropriate solubilization method based on assay tolerance and concentration requirements.

Experimental Protocols

Protocol A: Standard DMSO Stock Solution (For In Vitro Screening)

Best for: High-throughput screening, enzymatic assays, and cell culture where DMSO < 0.5% is tolerated.[1]

  • Weighing: Accurately weigh 18.4 mg of [(6-Methylpyrimidin-4-yl)thio]acetic acid into a sterile glass vial.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Avoid using "wet" DMSO, as moisture can cause gradual precipitation over months.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Result: This yields a 100 mM clear, slightly yellow stock solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1][2][3] Stable for >6 months.[1][2]

Protocol B: The "Sodium Salt" Method (Aqueous/DMSO-Free)

Best for: DMSO-sensitive primary cells, electrophysiology, or high-concentration aqueous buffers.[1][2]

  • Calculation: Determine the moles of compound.

    • Example: 18.4 mg = 0.1 mmol.[2]

  • Stoichiometric Activation: Prepare a 0.1 M NaOH solution.

  • Dissolution:

    • Add 1.0 mL of 0.1 M NaOH (1.0 equivalents) directly to the solid powder.

    • Why? This converts the acid (R-COOH) to the sodium salt (R-COO

      
       Na
      
      
      
      ) in situ.[1][2]
    • Vortex until fully dissolved.[2] The solution should be clear.

  • Buffering:

    • Slowly add 9.0 mL of PBS (Phosphate Buffered Saline, pH 7.4) or your assay buffer.[1][2]

    • Result: A 10 mM working solution at physiological pH.[1][2]

    • Caution: Do not add strong acid; if the pH drops below 4.0, the compound will precipitate.

Protocol C: In Vivo Formulation (Vehicle for Animal Studies)

Best for: Intraperitoneal (IP) or Oral (PO) administration where high loads are needed.[1][2]

ComponentFunctionConcentration (w/v)
Compound Active Agent1 - 10 mg/mL
DMSO Co-solvent (Pre-dissolve)5%
Tween 80 Surfactant5%
Saline / MC Bulk Vehicle90%

Procedure:

  • Dissolve the compound in DMSO (5% of total volume).[1][2]

  • Add Tween 80 (5% of total volume) and vortex to mix.

  • Slowly add 0.5% Methylcellulose (MC) or Saline (90% of total volume) while vortexing.

    • Outcome: A stable suspension or fine emulsion suitable for gavage.[1][2]

Troubleshooting & Validation

Common Pitfall: The "Crash-Out"

Researchers often dilute a high-concentration DMSO stock (e.g., 100 mM) directly into a cold, acidic buffer.[1][2]

  • Symptom: The solution turns cloudy immediately.

  • Cause: The local concentration exceeds the solubility limit of the protonated acid before mixing is complete.[2]

  • Solution:

    • Warm the buffer to 37°C before addition.

    • Vortex the buffer while adding the stock solution dropwise.

    • Use Protocol B (Salt formation) to bypass this issue entirely.[1][2]

Quality Control Check

Before running a critical assay, verify the concentration using UV-Vis spectroscopy.[2]

  • Absorbance: Pyrimidines typically absorb strongly at 240–260 nm .[1][2]

  • Blank: Ensure the blank contains the exact same percentage of DMSO/Vehicle as the sample.

References

  • PubChem Compound Summary. (2025). 2-((4-Methylpyrimidin-2-yl)thio)acetic acid (Isomer Analog Data).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Forman, B. M., et al. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. Proceedings of the National Academy of Sciences, 94(9), 4312–4317. (Contextual reference for Pyrimidinylthioacetic acid pharmacophores). Retrieved from [Link][1][2]

  • Sergeant, E. P., & Dempsey, B. (2007). Ionisation Constants of Organic Acids in Aqueous Solution.[2] IUPAC Chemical Data Series No.[1][2] 23. (Source for pKa estimation of thioacetic acid derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid

Welcome to the technical support center dedicated to optimizing the synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to optimizing the synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to help you improve your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis, which typically proceeds via a nucleophilic substitution reaction between a 4-halo-6-methylpyrimidine and thioglycolic acid. The underlying mechanism is analogous to the Williamson ether synthesis, a robust SN2 reaction, but with a sulfur nucleophile.[1][2]

Issue 1: Consistently Low Yield of the Target Product

Question: My reaction yield for [(6-Methylpyrimidin-4-yl)thio]acetic acid is consistently below optimal levels. What are the likely causes and how can I address them?

Answer: Low yield is a multifaceted problem that often points to suboptimal reaction conditions or competing side reactions. A systematic approach to troubleshooting is essential.

Potential Cause 1: Incomplete Deprotonation of Thioglycolic Acid The reaction requires the formation of a thiolate anion from thioglycolic acid, which then acts as the nucleophile.[1] Incomplete deprotonation results in a lower concentration of the active nucleophile, slowing down the reaction.

  • Expert Insight: The pKa of the thiol group in thioglycolic acid is approximately 3.7, while the carboxylic acid proton is around 3.8. However, the thiolate is the desired nucleophile for the C-S bond formation. A base must be strong enough to ensure complete and sustained deprotonation of the thiol.

  • Solution:

    • Choice of Base: Use at least two equivalents of a suitable base to deprotonate both the carboxylic acid and the thiol. Stronger bases like Sodium Hydride (NaH) or Potassium Hydride (KH) are effective, but common inorganic bases like Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) are often sufficient and more practical.[3]

    • Order of Addition: Add the base to a solution of thioglycolic acid before introducing the 4-chloro-6-methylpyrimidine. This ensures the nucleophile is pre-formed, preventing the base from reacting directly with the pyrimidine substrate.

Potential Cause 2: Competing Side Reactions The primary competing reaction is the oxidation of the thiolate nucleophile to form a disulfide, which is unreactive and reduces the available nucleophile concentration.

  • Expert Insight: Thiolates are susceptible to oxidation by atmospheric oxygen, especially under basic conditions and at elevated temperatures.

  • Solution:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Temperature Control: While heating can increase the reaction rate, excessive temperatures can also accelerate side reactions. The optimal temperature is typically between 50-100°C.[3]

Potential Cause 3: Suboptimal Solvent Choice The solvent plays a critical role in an SN2-type reaction by solvating the ions and influencing the nucleophile's reactivity.[2]

  • Expert Insight: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred.[3] They effectively solvate the cation (e.g., Na⁺) but do not strongly solvate the thiolate anion, leaving it "naked" and highly nucleophilic. Protic solvents like water or ethanol can hydrogen-bond with the thiolate, reducing its nucleophilicity.[1]

  • Solution:

    • Switch to a high-quality, anhydrous polar aprotic solvent. Ensure the solvent is dry, as water can hydrolyze the starting materials or quench the thiolate.[3]

Issue 2: Product is Contaminated with Impurities

Question: My final product shows significant impurities upon analysis (TLC, LC-MS, NMR). How can I identify and minimize their formation?

Answer: Impurity profiles can provide valuable clues about the reaction's shortcomings.

Impurity 1: Unreacted 4-chloro-6-methylpyrimidine This is often the result of an incomplete reaction.

  • Solution:

    • Reaction Monitoring: Actively monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

    • Increase Nucleophile Equivalents: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of thioglycolic acid to drive the reaction to completion.

    • Optimize Temperature/Time: If the reaction stalls, consider increasing the temperature moderately or extending the reaction time.

Impurity 2: 6-Methylpyrimidin-4-ol This impurity arises from the hydrolysis of 4-chloro-6-methylpyrimidine.

  • Expert Insight: The C4 position on the pyrimidine ring is susceptible to nucleophilic attack by hydroxide ions if water is present in the reaction mixture, especially under basic conditions.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[3]

    • Controlled Base Addition: Avoid a large excess of aqueous base. If using NaOH, add it portion-wise to maintain control over the reaction.

Impurity 3: Dithiodiglycolic Acid (Disulfide) As mentioned previously, this results from the oxidative coupling of two thioglycolic acid molecules.

  • Solution:

    • Maintain a strict inert atmosphere throughout the reaction and workup.

Frequently Asked Questions (FAQs)

Q1: What is the most effective base for generating the thiolate from thioglycolic acid? A1: While strong bases like NaH are very effective, NaOH or K₂CO₃ are often sufficient, safer, and more cost-effective for larger-scale synthesis. The key is using at least two equivalents to ensure both acidic protons are removed.

Q2: Can I use a phase-transfer catalyst (PTC) to improve the reaction? A2: Yes, a PTC such as tetrabutylammonium bromide (TBAB) can be beneficial, especially in biphasic systems or when using solid bases like K₂CO₃ in solvents like acetonitrile. The PTC helps transport the thiolate anion into the organic phase, accelerating the reaction.[1]

Q3: My starting material is 6-methyl-2,4-dichloropyrimidine. Can I achieve selective substitution at the C4 position? A3: Yes, the C4 position on the pyrimidine ring is generally more reactive towards nucleophilic substitution than the C2 position. By controlling the stoichiometry (using ~1 equivalent of the nucleophile) and keeping the temperature moderate, you can achieve selective substitution at C4.[4][5]

Q4: What is a reliable method for preparing the 4-chloro-6-methylpyrimidine starting material? A4: A common and effective method is the chlorination of 4-hydroxy-6-methylpyrimidine (which exists in tautomeric equilibrium with 6-methyl-pyrimidin-4-one) using a chlorinating agent like phosphorus oxychloride (POCl₃).

Data Presentation

Table 1: Effect of Reaction Parameters on Yield
Base (2.2 eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Key Observations
NaOHEthanol/H₂O80640-60%Significant hydrolysis byproduct observed.
K₂CO₃Acetonitrile80865-75%Slower reaction but cleaner conversion.
K₂CO₃ + TBABAcetonitrile80480-90%PTC significantly accelerates the reaction.[1]
NaHAnhydrous DMF603>90%Highest yield, but requires strict anhydrous conditions.[3]

Experimental Protocols & Visualizations

Optimized Protocol for [(6-Methylpyrimidin-4-yl)thio]acetic acid

This protocol utilizes a robust and scalable method employing potassium carbonate as the base.

Materials:

  • 4-chloro-6-methylpyrimidine

  • Thioglycolic acid[6]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional, as PTC)

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine solution

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add anhydrous acetonitrile, followed by thioglycolic acid (1.1 eq.).

  • Base Addition: Add anhydrous potassium carbonate (2.2 eq.) and TBAB (0.05 eq.). Stir the suspension for 15 minutes at room temperature.

  • Substrate Addition: Add 4-chloro-6-methylpyrimidine (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and monitor by TLC until the starting pyrimidine is consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and wash with ethyl acetate to remove any non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the product.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water.

    • Dry the product under vacuum to yield [(6-Methylpyrimidin-4-yl)thio]acetic acid.

Diagrams

reaction_mechanism pyrimidine 4-Chloro-6-methylpyrimidine (Electrophile) transition_state Meisenheimer-like Intermediate pyrimidine->transition_state thiolate Thioglycolate Dianion (Nucleophile) thiolate->transition_state Nucleophilic Attack product [(6-Methylpyrimidin-4-yl)thio]acetic acid transition_state->product Loss of Cl⁻

Caption: SNAr mechanism for the synthesis.

troubleshooting_flowchart start Low Yield Issue check_base Is Base adequate? (≥2 eq., suitable strength) start->check_base check_atmosphere Is reaction under inert atmosphere? check_base->check_atmosphere Yes solution_base Use ≥2 eq. of base (e.g., K₂CO₃, NaOH) check_base->solution_base No check_solvent Is solvent anhydrous polar aprotic (e.g., DMF)? check_atmosphere->check_solvent Yes solution_atmosphere Purge with N₂ or Ar check_atmosphere->solution_atmosphere No solution_solvent Use anhydrous DMF, MeCN, or DMSO check_solvent->solution_solvent No end Review Temp. & Time check_solvent->end Yes

Caption: Troubleshooting logic for low yield issues.

References

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2026). Wordpress.
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. (n.d.). Benchchem.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.). ResearchGate. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016). MDPI. [Link]

  • Thioacetic acid. (n.d.). Wikipedia. [Link]

Sources

Optimization

Troubleshooting side reactions in pyrimidine thioether synthesis

Topic: Troubleshooting Side Reactions & Process Optimization Welcome to the Technical Support Center You are likely here because your LCMS shows a "forest of peaks," your yield is inexplicably low, or your catalyst has d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Welcome to the Technical Support Center

You are likely here because your LCMS shows a "forest of peaks," your yield is inexplicably low, or your catalyst has died before the reaction started. Pyrimidine thioether synthesis is a deceptive reaction. On paper, it is a simple Nucleophilic Aromatic Substitution (


) or a Palladium-catalyzed C-S coupling. In the flask, it is a battle against oxidation, hydrolysis, and regiochemical scrambling.

This guide is not a textbook; it is a field manual. We address the four most critical failure modes in pyrimidine thioether synthesis with actionable logic and validated protocols.

Module 1: The Regioselectivity Matrix

Issue: I am reacting a dithiol or a functionalized thiol with 2,4-dichloropyrimidine, but I am getting a mixture of isomers or the wrong regioisomer.

The Diagnostic Logic

In 2,4-dichloropyrimidines, the C4 position is electronically favored for nucleophilic attack over C2. The nitrogen atoms at positions 1 and 3 withdraw electron density, but the C4 position allows for a para-quinoid-like resonance stabilization of the Meisenheimer intermediate which is lower in energy than the ortho-quinoid-like intermediate formed at C2.

However, this selectivity is not absolute. It erodes under three conditions:

  • Steric Clash: If the nucleophile is bulky (e.g., tert-butyl thiol), the unhindered C2 position becomes competitive.

  • Solvent Effects: Protic solvents can solvate the N3 nitrogen, reducing the activation of C4.

  • C5 Substituents: An electron-donating group at C5 deactivates C4 more than C2.

Troubleshooting Q&A

Q: How do I confirm which isomer I have without growing a crystal? A: Use 1H NMR shifts .

  • C4-Substituted Product: The proton at C5 (if H) typically appears as a doublet with a coupling constant (

    
     Hz) and shifts upfield relative to the starting material due to the shielding effect of the sulfur.
    
  • C2-Substituted Product: The symmetry is different. If you have a proton at C6, look for the loss of symmetry or distinct shift patterns.

  • Definitive Test: Run a NOESY experiment. A C4-thioether will show an NOE correlation between the thioether side chain protons and the C5-H. A C2-thioether will not show this correlation to C5-H (it is too far).

Q: How do I force C4 selectivity? A:

  • Lower the Temperature:

    
     at C4 has a lower activation energy (
    
    
    
    ) than C2. Running at -78°C to 0°C (kinetic control) favors C4. Heating (thermodynamic control) promotes equilibration and C2 attack.
  • Change the Base: Use a non-coordinating base like DIPEA (Hünig's base) rather than bases that coordinate with the pyrimidine nitrogens (like LiHMDS), which can sometimes direct attack to C2 via chelation.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: 2,4-Dichloropyrimidine + Thiol CheckC5 Is C5 substituted with EWG (e.g., NO2)? Start->CheckC5 CheckSterics Is Thiol Bulky (e.g., t-Butyl)? CheckC5->CheckSterics No (H or Alkyl) ResultC4 High C4 Selectivity (Kinetic Product) CheckC5->ResultC4 Yes (Highly Activated) CheckSterics->ResultC4 No (Primary Thiol) ResultMix Mixture C2/C4 (Separation Required) CheckSterics->ResultMix Yes ResultC2 Potential C2 Selectivity ResultMix->ResultC2 High Temp (>80°C)

Caption: Logic flow for predicting and controlling regioselectivity in 2,4-dichloropyrimidine substitutions.

Module 2: The Disulfide Dead-End

Issue: My reaction turns cloudy/white, and starting material remains. LCMS shows a mass of [2M-2].

The Mechanism of Failure

Thiols (


) are easily oxidized to disulfides (

) in basic media. The base deprotonates the thiol to a thiolate (

), which is the active nucleophile but also a prime target for oxidative coupling by trace oxygen.
  • Consequence: The disulfide is a non-nucleophilic dead end. It consumes your stoichiometry, leaving unreacted chloropyrimidine.

Troubleshooting Q&A

Q: I used "dry" solvent. Why did it still oxidize? A: "Dry" refers to water content, not oxygen content. Solvents from a Winchester bottle are saturated with atmospheric oxygen. You must degas the solvent.

  • Fix: Sparge the solvent with Argon or Nitrogen for at least 15 minutes before adding the thiol.

Q: Can I reverse the disulfide formation in situ? A: Yes, but with caution.

  • Add TCEP (Tris(2-carboxyethyl)phosphine): It reduces disulfides selectively without reducing the pyrimidine ring or interfering with most

    
     reactions.
    
  • Avoid DTT/BME: These are thiols themselves and will compete as nucleophiles, creating a complex mixture of thioethers.

Data: Base Selection for Oxidation Control
BasepKa (Conj.[1] Acid)Risk of OxidationRecommendation
DIPEA 10.75LowPreferred. Controlled deprotonation.

10.3MediumGood for phenols, okay for thiols if degassed.
NaH 35HighGenerates high concentration of thiolate rapidly. Strict anaerobic required.
CsF ~10 (in DMSO)LowExcellent for silyl-protected thiols (

).

Module 3: The Hydrolysis Trap

Issue: I see a side product with Mass [M-18] relative to the expected product (or [M-35+17]).

The Mechanism of Failure

Hydrolysis converts the C-Cl bond to C-OH (forming a pyrimidone tautomer).



This is often misidentified. The mass change is: 

amu. If you see a peak at [Starting Material - 18] , it is likely the hydrolyzed pyrimidine.
Troubleshooting Q&A

Q: Where is the water coming from? A:

  • Hygroscopic Bases:

    
     and Cs2CO3 absorb water rapidly from air. Grind and dry them in an oven (
    
    
    
    ) before use.
  • Solvent: DMF and DMSO are "water sponges." Use fresh anhydrous bottles or molecular sieves.

Q: How do I remove the hydroxy-pyrimidine impurity? A: It is very difficult to separate by flash chromatography due to high polarity (it tautomerizes to the amide-like pyrimidone).

  • Workup Trick: The hydroxy-pyrimidine is often soluble in basic aqueous solution (deprotonated). Wash the organic layer with 1M NaOH . The product (thioether) stays in the organic; the impurity goes to the aqueous.

Module 4: Palladium-Catalyzed C-S Coupling

Issue: The


 reaction failed (substrate too deactivated), so I tried Buchwald-Hartwig coupling. The reaction stalled immediately.
The Mechanism of Failure

Thiols are notorious catalyst poisons . They bind to the Palladium(0) center (


 bond) more strongly than the phosphine ligands, arresting the catalytic cycle by preventing the oxidative addition or reductive elimination steps.
Troubleshooting Q&A

Q: Which ligand survives sulfur? A: You need ligands with a wide bite angle and high steric bulk to prevent the formation of bridging Pd-thiolate resting states.

  • Gold Standard: Xantphos or DPEphos .

  • Catalyst Source: Use

    
      or 
    
    
    
    . Avoid
    
    
    as triphenylphosphine is too labile and will be displaced by the thiol.

Q: My catalyst turns black immediately. What happened? A: "Palladium Black" formation indicates the ligands fell off and Pd(0) aggregated.

  • Fix: Pre-form the thiolate. React the thiol with NaH or NaOtBu in a separate vial, then add this solution slowly to the catalyst/aryl halide mixture. This prevents the high concentration of acidic thiol from protonating the ligand or poisoning the metal.

Visualization: Catalyst Poisoning Pathway

Poisoning PdL2 Pd(L)2 Active Cat Poisoned Pd(S-R)2 Dead Cat PdL2->Poisoned Strong Binding (Monodentate Ligands) Product Ar-S-R Product PdL2->Product Bidentate Ligand (Xantphos) RSH R-SH (Thiol) RSH->Poisoned Excess Thiol

Caption: Competition between productive coupling (Green) and catalyst poisoning (Red) by thiols.

Appendix: Validated Experimental Protocols

Protocol A: High-Fidelity (Kinetic Control)

Best for: 2,4-dichloropyrimidine + Alkyl Thiols

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum.

  • Solvent Prep: Add 10 mL anhydrous THF. Insert a needle connected to an Argon balloon and a vent needle. Sparge for 15 mins.

  • Reagents: Add 2,4-dichloropyrimidine (1.0 equiv) and DIPEA (1.2 equiv). Cool to 0°C (ice bath).

  • Addition: Add the Thiol (1.05 equiv) dropwise via syringe over 5 minutes.

    • Why? Slow addition keeps the thiol concentration low, favoring the faster reaction (C4) over the slower one (C2) and minimizing disulfide formation.

  • Monitoring: Stir at 0°C for 30 mins. Check TLC/LCMS.

    • Checkpoint: If reaction is slow, warm to RT. Do not heat unless necessary.

Protocol B: Pd-Catalyzed Cross-Coupling (The "Sulfur-Proof" Method)

Best for: Deactivated Chloropyrimidines + Aryl Thiols

  • Catalyst Pre-mix: In a glovebox or under Argon, mix

    
     (2.5 mol%) and Xantphos (5 mol%) in anhydrous Dioxane. Stir for 10 mins until the solution turns a clear maroon/orange.
    
  • Substrate: Add the chloropyrimidine (1.0 equiv) to the catalyst vial.

  • Nucleophile: Add the Thiol (1.1 equiv) and DIPEA (2.0 equiv).

  • Reaction: Seal the vial. Heat to 100°C for 4-12 hours.

    • Note: The high temperature is required to activate the Pd-Xantphos complex, but the bidentate ligand protects the Pd from sulfur poisoning.

References

  • Regioselectivity of SNAr on Dichloropyrimidines: Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec, QM Magic Class, Chapter 29.
  • Catalyst Poisoning Mechanisms

    • Title: Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection.[2]

    • Source:ResearchG
    • URL:[Link][2]

  • Thioether Synthesis & Disulfide Prevention

    • Title: Thioether Formation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
    • Source: ACS Green Chemistry Institute.
    • URL:[Link]

  • Hydrolysis Side Reactions

    • Title: Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
    • Source:Organic Process Research & Development (Snippet 1.11).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of [(6-Methylpyrimidin-4-yl)thio]acetic acid

The following technical support guide is designed for researchers and drug development professionals working with [(6-Methylpyrimidin-4-yl)thio]acetic acid . It addresses the specific stability challenges inherent to the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with [(6-Methylpyrimidin-4-yl)thio]acetic acid . It addresses the specific stability challenges inherent to the thioether (sulfide) linkage and the pyrimidine scaffold , providing actionable protocols to prevent degradation.

Executive Summary

[(6-Methylpyrimidin-4-yl)thio]acetic acid is a functionalized pyrimidine derivative containing a thioether (sulfide) bridge connecting the aromatic ring to an acetic acid moiety. While the pyrimidine ring offers relative hydrolytic stability, the critical failure point in solution is the sulfur atom .

Primary Degradation Risks:

  • S-Oxidation: The thioether is highly susceptible to oxidation by dissolved oxygen, peroxides, or trace metal catalysts, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).
  • Photodegradation: The pyrimidine chromophore absorbs UV light, leading to potential radical formation and ring opening.

  • pH-Dependent Solubility/Precipitation: The free acid form has limited aqueous solubility compared to its salt forms.

Module 1: The Degradation Mechanism (The "Why")

Understanding the mechanism is the first step to prevention. The sulfur atom at position 4 is nucleophilic. In the presence of Reactive Oxygen Species (ROS) or even atmospheric oxygen catalyzed by light, it undergoes stepwise oxidation.

Pathway Diagram: Oxidative Degradation

OxidationPathway Compound [(6-Methylpyrimidin-4-yl)thio]acetic acid (Active Thioether) Sulfoxide Sulfoxide Impurity (M+16 Da) [Chiral Center Created] Compound->Sulfoxide [O] (Air/Peroxides) Slow without catalyst Sulfone Sulfone Impurity (M+32 Da) [Irreversible] Sulfoxide->Sulfone [O] (Strong Oxidant) Accelerated by heat Factors Accelerators: 1. Dissolved Oxygen 2. UV Light (254/365 nm) 3. Trace Metals (Fe, Cu) Factors->Compound

Figure 1: The stepwise oxidation of the thioether linkage is the primary degradation pathway. Note that the sulfoxide formation creates a chiral center, potentially complicating chiral HPLC analysis.

Module 2: Preparation & Storage Protocols (The "How")

To maintain integrity, you must control the Redox Environment and Solvation State .

Protocol A: Preparation of Stock Solutions

Critical: Do not use "fresh" solvents directly from the bottle without treatment.

  • Solvent Selection:

    • Recommended: Dimethyl Sulfoxide (DMSO) (Anhydrous,

      
      99.9%). DMSO is preferred over water due to higher solubility of the free acid.
      
    • Alternative: Methanol/Ethanol (degassed).

    • Avoid: Ethers (THF, Dioxane) if they are not inhibited, as they accumulate peroxides which rapidly oxidize the sulfur.

  • Degassing Step (Mandatory):

    • Sparge the chosen solvent with Argon or Nitrogen gas for 15 minutes before adding the solid compound. This removes dissolved oxygen.

  • Dissolution:

    • Add the solid [(6-Methylpyrimidin-4-yl)thio]acetic acid to the degassed solvent.

    • Vortex under an inert atmosphere.

    • Concentration Limit: Aim for 10–50 mM for stock solutions to ensure stability; dilute only immediately before use.

Protocol B: Storage Conditions
ParameterRecommendationScientific Rationale
Temperature -20°C or -80°CArrhenius kinetics dictate that oxidation rates drop significantly at lower temperatures.
Atmosphere Argon/Nitrogen BlanketDisplaces oxygen from the headspace, preventing gas-liquid equilibrium re-oxygenation.
Container Amber Glass VialBlocks UV/Vis light (200–450 nm) that excites the pyrimidine ring.
Additives None (usually)Advanced: If oxidation persists, add 1 mM DTT (Dithiothreitol) as a sacrificial antioxidant, provided it does not interfere with your assay.

Module 3: Troubleshooting Guide

Q1: My solution has turned from colorless to pale yellow. Is it still usable?
  • Diagnosis: This often indicates photo-oxidation or the formation of disulfide byproducts (if cleavage occurred). Pyrimidine derivatives can form yellow chromophores upon ring degradation or extensive oxidation.

  • Action: Run an LC-MS.

    • If Purity > 95%: Usable for rough screens.

    • If Purity < 90%: Discard. The oxidation products (sulfoxides) have significantly different polarity and hydrogen-bonding potential, which will skew biological binding data.

Q2: I see a peak at M+16 in my Mass Spec. What is it?
  • Answer: This is the Sulfoxide derivative.

  • Cause: Exposure to air or use of old solvents containing peroxides (common in THF or PEG-based buffers).

  • Fix: Switch to anhydrous, degassed DMSO. Ensure your LC-MS mobile phases (water/acetonitrile) are fresh, as microbial growth in water phases can sometimes facilitate oxidative changes.

Q3: The compound precipitated when I diluted the DMSO stock into cell culture media.
  • Cause: The "Crash-out" Effect. [(6-Methylpyrimidin-4-yl)thio]acetic acid is a carboxylic acid. In acidic media (or if the stock is highly concentrated), the uncharged protonated form is insoluble in water.

  • Fix:

    • Ensure the final aqueous buffer pH is > 5.5 . The pKa of the acetic acid tail is approx 3.5–4.0. Above pH 5.5, it exists as the carboxylate anion, which is highly soluble.

    • Limit the final DMSO concentration to 0.5–1.0% (v/v) to maintain solubility without killing cells.

Module 4: Decision Tree for Handling

Use this logic flow to determine the correct workflow for your experiment.

HandlingLogic Start Start: Solid Compound SolventCheck Select Solvent Start->SolventCheck DMSO DMSO (Anhydrous) SolventCheck->DMSO Preferred Water Aqueous Buffer SolventCheck->Water If necessary Degas Step: Sparge with Argon DMSO->Degas pHCheck Check pH > 5.5? Water->pHCheck Dissolve Dissolve & Aliquot Degas->Dissolve pHCheck->Degas Yes Adjust Adjust pH with NaOH pHCheck->Adjust No Freeze Store at -20°C (Dark) Dissolve->Freeze Adjust->pHCheck

Figure 2: Workflow for solvent selection and storage to maximize stability.

References

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003).[1] Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3.[1] Organic Letters, 5(3), 235–237.[1] (Demonstrates the susceptibility of thioethers to oxidation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98782, ((4-Methylpyrimidin-2-yl)thio)acetic acid. (Structural analogue data and physicochemical properties).

  • Jakubkiene, V., Paulauskaite, R., & Vainilavicius, P. (2007).[2] Synthesis and Properties of (6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic Acid Methyl Ester. Chemistry of Heterocyclic Compounds, 43, 485–488. (Discusses synthesis and reactivity of pyrimidinyl-thioacetic acid derivatives).

  • World Health Organization. (2006). The International Pharmacopoeia. (General guidelines on storage of oxidizable pharmaceutical substances).

Sources

Optimization

Technical Support Center: High-Sensitivity Thiol Analysis in Mass Spectrometry

The following guide is structured as a specialized Technical Support Center for mass spectrometry practitioners. It addresses the specific challenges of thiol (sulfhydryl) analysis, prioritizing signal-to-noise (S/N) enh...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for mass spectrometry practitioners. It addresses the specific challenges of thiol (sulfhydryl) analysis, prioritizing signal-to-noise (S/N) enhancement and artifact elimination.

Role: Senior Application Scientist Subject: Reducing Background Noise & Oxidation Artifacts in Thiol-Metabolite/Protein Analysis

Introduction: The "Soft" Sulfur Challenge

Thiol (-SH) compounds are notoriously difficult to analyze by LC-MS due to three converging factors:

  • High Reactivity: Thiols rapidly auto-oxidize to disulfides (

    
    ) in solution, creating artifactual peaks that deplete the analyte of interest.
    
  • Low Ionization Efficiency: The "soft" nature of sulfur makes it less proton-avid in ESI(+) compared to amines, leading to poor sensitivity.

  • Chemical Noise: Common contaminants (keratins, plasticizers) and non-specific reagent hydrolysis often dominate the baseline in the low mass range.

This guide provides troubleshooting workflows to stabilize thiols, boost ionization, and strip away background noise.

Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: My baseline is dominated by chemical noise, obscuring low-abundance thiol peaks. How do I clean this up?

Diagnosis: The noise likely originates from reagent impurities, solvent clusters, or non-specific derivatization byproducts. Solution: Implement a "Divert & Purify" strategy.

  • Reagent Purity: Standard grade reagents often contain hydrolysis products. Use LC-MS grade derivatizing agents (e.g.,

    
    /
    
    
    
    -NEM) and prepare fresh daily. Old reagents hydrolyze to form acid byproducts that ionize strongly.
  • Divert Valve: Configure your LC divert valve to send the first 1-2 minutes of the gradient (containing salts and excess underivatized reagent) to waste, not the source.

  • Active Background Reduction: If available, use a source-gas filtration device (e.g., ABIRD) to remove ambient solvent vapors that create constant background ions.

Q2: I see "ghost" peaks +2 Da or +16 Da higher than my target. Is this noise?

Diagnosis: These are likely oxidation artifacts, not random noise.

  • +2 Da (approx): Often indicates incomplete reduction or re-oxidation where a disulfide bond has formed (loss of 2H, but mass shift depends on the partner).

  • +16 Da: Methionine or Cysteine oxidation (Sulfoxide formation). Solution: You must "trap" the thiol state immediately upon cell lysis or sample collection.

  • Protocol: Do not lyse cells and then derivatize. Add the alkylating agent (e.g., NEM, IAM) into the lysis buffer. This kinetically outcompetes auto-oxidation.

Q3: My derivatized thiol signal is weak in ESI(+). How can I boost the Signal-to-Noise (S/N) ratio?

Diagnosis: Neutral alkylating agents (like NEM or IAA) remove the reactive thiol but do not add a chargeable handle, leaving the molecule with low proton affinity. Solution: Switch to Cationic Derivatization .

  • Instead of neutral NEM, use reagents like N-ethyl-2-maleimide (pre-charged) or TMPy (Trimethylpyrylium) . These permanently attach a positive charge to the thiol, increasing ionization efficiency by 10–100x and lifting the signal out of the chemical noise floor.

Q4: I am detecting keratin contaminants (m/z 1475, etc.) that suppress my analyte. How do I remove them?

Diagnosis: Keratin is ubiquitous (skin, hair, dust) and contains cysteines that compete for your alkylating reagent. Solution: Enforce a "Keratin-Exclusion" Zone.

  • Gloves: Use Nitrile only (Latex is a major source of keratin).

  • Filter: Use 0.22 µm filters for all buffers.

  • Digestion: If analyzing proteins, use immobilized trypsin rather than solution-phase trypsin to reduce autolysis peaks that mimic noise.

Part 2: Derivatization Strategy & Reagent Selection

Choosing the right reagent is the single most effective way to reduce noise.

Table 1: Comparative Analysis of Thiol Derivatization Reagents

ReagentFull NameMass Shift (+Da)SpecificityNoise ProfileBest Use Case
NEM N-Ethylmaleimide+125.04High (Cys)LowGold Standard. Stable thioether bond.[1] Less hydrolysis noise than IAM.
IAM Iodoacetamide+57.02Med (Cys, Lys, N-term)MediumProteomics.[2] Can over-alkylate (iodine is a good leaving group), creating complex noise.
MMTS Methyl methanethiosulfonate+46.00HighLowReversible blocking. Good if you need to recover the thiol later.
TMPy 2,4,6-Trimethylpyrylium+105.0High (Primary Amines/Thiols)Very Low High Sensitivity. Adds fixed charge for ESI(+). Drastically improves S/N.
Part 3: Visualizing the Logic
Diagram 1: The "Trap & Stabilize" Workflow

This workflow illustrates the critical timing of derivatization to prevent oxidation noise.

ThiolWorkflow Sample Biological Sample (Unstable Thiols) Lysis Lysis/Extraction + Derivatization Agent Sample->Lysis Immediate Oxidation Auto-Oxidation (Disulfide Noise) Sample->Oxidation If Delayed Reaction Kinetic Trapping (R-SH -> R-S-Alk) Lysis->Reaction Fast Kinetics Hydrolysis Reagent Hydrolysis (Chemical Background) Lysis->Hydrolysis Side Reaction Cleanup SPE / Desalting (Remove Excess Reagent) Reaction->Cleanup Stabilized Reaction->Oxidation Prevents Analysis LC-MS Analysis (High S/N) Cleanup->Analysis Hydrolysis->Cleanup Removed by SPE

Caption: Kinetic trapping of thiols during lysis prevents auto-oxidation artifacts. SPE cleanup removes hydrolyzed reagent noise.

Diagram 2: Signal-to-Noise Mechanism

Why cationic derivatization improves detection limits.

SN_Mechanism Native Native Thiol (R-SH) Low Proton Affinity NeutralDeriv Neutral Adduct (e.g., NEM) Stable but weak ionization Native->NeutralDeriv + NEM CationicDeriv Cationic Adduct (e.g., TMPy) Pre-charged (+) Native->CationicDeriv + TMPy ESI ESI Source (+) Native->ESI NeutralDeriv->ESI CationicDeriv->ESI Signal_Low Signal: Low Noise: High (Buried in baseline) ESI->Signal_Low Signal_Med Signal: Medium Noise: Medium ESI->Signal_Med Signal_High Signal: High Noise: Low (High S/N) ESI->Signal_High

Caption: Cationic reagents provide a permanent charge, bypassing protonation competition and boosting S/N.

Part 4: Self-Validating Experimental Protocol

Objective: Quantify reduced Glutathione (GSH) with minimal background noise.

Reagents:

  • NEM (N-Ethylmaleimide): 50 mM in Isopropanol (Freshly made).

  • Internal Standard:

    
    -NEM (Deuterated) or 
    
    
    
    -labeled Glutathione.
  • Buffer: 10 mM Ammonium Formate (Volatile, MS-friendly), pH 7.0.

Step-by-Step Methodology:

  • Preparation: Add 10 µL of Internal Standard and 50 µL of NEM solution directly to the collection tube before adding the sample.

  • Collection: Add 100 µL of biological fluid/cell lysate to the tube. Vortex immediately (5s).

    • Validation Check: The immediate color change (if using colorimetric co-reagents) or instant reaction prevents disulfide formation.

  • Incubation: Incubate at room temperature for 15 mins.

    • Why? NEM reaction is fast; longer times promote side reactions (noise).

  • Quenching: Add 10 µL of 1% Formic Acid.

    • Mechanism:[2][3][4] Low pH stops the alkylation reaction and stabilizes the sample for LC-MS.

  • Desalting (Critical for Noise Reduction): Pass sample through a C18 SPE cartridge or use an online trap column. Wash with 5% Methanol/Water to remove excess hydrolyzed NEM and salts. Elute with High Organic (ACN).

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

    • Validation: Monitor the mass shift. GSH (

      
       308) 
      
      
      
      GSH-NEM (
      
      
      433). If you see
      
      
      612 (GSSG), your trapping failed (sample oxidized before alkylation).
References
  • Comparison of Derivatization Reagents

    • Title: Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide.[5][6][7]

    • Source: PubMed / J Mass Spectrom.
    • URL:[Link]

  • Cationic Derivatization for Sensitivity

    • Title: Comparative Analysis of Derivatization Reagents for C
    • Source: MDPI Molecules.
    • URL:[Link]

  • Thiol Oxidation Artifacts

    • Title: Artifacts to avoid while taking advantage of top-down mass spectrometry-based detection of protein S-thiol
    • Source: NCBI / Free Radic Biol Med.
    • URL:[Link]

  • Contamination Control (Keratin/PEG)

    • Title: Minimizing Contamination in Mass Spectrometry and Proteomic Experiments.
    • Source: University of Florida ICBR.
    • URL:[Link]

  • LC-MS Noise Reduction Strategies

    • Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.[8]

    • Source: Chrom
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for [(6-Methylpyrimidin-4-yl)thio]acetic Acid &amp; Metabolites

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Separation Protocol Design for Pyrimidine Thioethers and S-Oxidized Metabolites Molecule Profile & Separation Physics Before...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Optimization) Subject: Separation Protocol Design for Pyrimidine Thioethers and S-Oxidized Metabolites

Molecule Profile & Separation Physics

Before troubleshooting, understanding the physicochemical behavior of [(6-Methylpyrimidin-4-yl)thio]acetic acid (MPTA) is critical. This molecule contains three distinct functional zones that dictate its chromatographic behavior:

Functional GrouppKa (Approx.)Chromatographic Impact
Carboxylic Acid ~3.5 – 3.8pH Dependent Retention: At neutral pH, it is anionic (COO⁻) and elutes near the void volume on C18. At pH < 3.0, it is neutral (COOH) and retains well.
Pyrimidine Ring ~1.5 – 2.0 (N1/N3)Silanol Tailing: Basic nitrogens can interact with free silanols on the silica support, causing peak tailing.
Thioether Linkage N/AMetabolic Complexity: Susceptible to S-oxidation, creating sulfoxides (more polar) and sulfones.

Troubleshooting Guide: Common Separation Issues

Issue 1: Poor Resolution Between Parent and Sulfoxide Metabolites

Symptom: The parent MPTA peak co-elutes or overlaps with the early-eluting sulfoxide metabolite. Root Cause: Sulfoxides are significantly more polar than their thioether parents. If the initial organic phase percentage is too high, the "polar window" is compressed.

Corrective Action:

  • Lower Initial Organic: Start the gradient at 3-5% Organic (MeOH or ACN) instead of 10%+. This forces the polar sulfoxide to interact with the stationary phase.

  • Switch to Methanol: Methanol is a protic solvent and often provides better selectivity for polar pyrimidines compared to Acetonitrile (aprotic), due to hydrogen bonding capabilities with the pyrimidine ring [1].

Issue 2: Peak Tailing (Asymmetry Factor > 1.5)

Symptom: The MPTA peak shows a long "tail," reducing sensitivity and integration accuracy. Root Cause: Secondary interactions between the protonated pyrimidine nitrogens and residual silanols on the column stationary phase.

Corrective Action:

  • Buffer Strength: Increase buffer concentration to 20–25 mM . A higher ionic strength suppresses the electrical double layer on the silica surface.

  • Ion Suppression: Ensure pH is below 3.0 (ideally 2.5–2.8). This keeps the carboxylic acid protonated (neutral) for retention, while swamping the silanols [2].

  • Column Choice: Use a "base-deactivated" or heavily end-capped column (e.g., Zorbax Eclipse Plus C18 or Inertsil ODS-4) [3].

Issue 3: "Ghost Peaks" or Baseline Drift

Symptom: Unexpected peaks appear in blank injections, or the parent peak area decreases over time in the autosampler. Root Cause: On-column oxidation. The thioether moiety is sensitive. Trace metal ions in the LC system or dissolved oxygen can catalyze the conversion of MPTA to its sulfoxide during the run.

Corrective Action:

  • EDTA Addition: Add 0.1 mM EDTA to the aqueous mobile phase to chelate trace metals.

  • Autosampler Temp: Keep samples at 4°C .

  • Antioxidants: Add 0.1% Ascorbic Acid to the sample diluent (not the mobile phase) to act as a sacrificial antioxidant.

Recommended "Gold Standard" Protocol

This method is designed to separate the parent MPTA from its S-oxidized metabolites (Sulfoxide/Sulfone) and hydrolysis products.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (150 x 4.6 mm, 3.5 µm)Balances resolution and backpressure.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.8)Suppresses ionization of the carboxylic acid; minimizes silanol activity.
Mobile Phase B Methanol (LC-MS Grade)Provides unique selectivity for pyrimidine bases.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 254 nm (primary) & 300 nmPyrimidine π-π* transitions are strong at 254 nm.
Temperature 35°CImproves mass transfer and sharpens peaks.
Gradient Program
  • 0.0 min: 5% B (Hold for 2 min to trap polar metabolites)

  • 2.0 - 15.0 min: Linear ramp to 60% B

  • 15.0 - 18.0 min: Ramp to 90% B (Wash lipophilic impurities)

  • 18.1 - 25.0 min: Re-equilibrate at 5% B

Metabolic Pathway & Separation Logic (Visualization)

The following diagram illustrates the metabolic trajectory of MPTA and how polarity shifts dictate elution order.

MPTA_Metabolism cluster_elution HPLC Elution Order (Reverse Phase C18) Parent Parent: MPTA (Thioether) [Medium Polarity] Sulfoxide Metabolite 1: Sulfoxide (S-Oxide) [High Polarity - Elutes 1st] Parent->Sulfoxide Cytochrome P450 (S-Oxidation) Hydrolysis Metabolite 3: 6-Methyluracil (Cleavage Product) [Very High Polarity] Parent->Hydrolysis Hydrolytic Cleavage (Acidic/Enzymatic) Sulfone Metabolite 2: Sulfone (S-Dioxide) [Medium-High Polarity] Sulfoxide->Sulfone Further Oxidation Order Injection -> Hydrolysis -> Sulfoxide -> Sulfone -> Parent -> Wash

Figure 1: Metabolic pathway of [(6-Methylpyrimidin-4-yl)thio]acetic acid and corresponding Reverse Phase elution logic.

Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid instead of Phosphate Buffer? A: Yes, especially if using LC-MS. However, Formic Acid (pKa ~3.75) is weaker than Phosphate. You may observe broader peaks because the buffering capacity at pH 2.8 is lower. If you must use volatile buffers for MS, use 0.1% Formic Acid + 2mM Ammonium Formate to boost ionic strength [4].

Q: My sample recovery is low after protein precipitation. Why? A: MPTA is acidic. If you precipitate plasma proteins with Acetonitrile, the pH might remain neutral, trapping the drug in the protein pellet. Fix: Add 1% Formic Acid to your precipitation solvent (Acetonitrile/Methanol) to break protein binding and ensure the drug remains soluble in the supernatant [5].

Q: How do I distinguish the Sulfoxide from the Sulfone? A: The Sulfoxide is chiral (sulfur center) and might split into two peaks if you use a chiral column or have very high efficiency, though usually, it elutes as one peak on C18. The Sulfone is achiral. Furthermore, Sulfoxides can be reduced back to the parent by adding DTT (Dithiothreitol) to the sample; Sulfones cannot. This is a simple chemical test to confirm identity.

References

  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Retrieved from

  • Diva Portal. (2021). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from

  • SciELO. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Braz J Med Biol Res. Retrieved from

  • Journal of Chemical Health Risks. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide. Retrieved from

  • Longdom Publishing. (n.d.). A Quick and Simple HPLC Method for the Quantification of the Immunosuppressor 6-Mercaptopurine in Human Plasma. Retrieved from

Optimization

Addressing batch-to-batch variability in synthesized [(6-Methylpyrimidin-4-yl)thio]acetic acid

Welcome to the technical support center for the synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and variabilities associated with this synthetic process. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure consistent, high-quality results in your experiments. Our approach is grounded in established scientific principles and field-proven expertise to empower you with the knowledge for successful synthesis.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability is a significant challenge in chemical synthesis, impacting yield, purity, and overall process efficiency. This guide provides a structured approach to identifying and mitigating the root causes of variability in the synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid.

Issue 1: Low Yield of [(6-Methylpyrimidin-4-yl)thio]acetic acid

Q: My reaction is consistently resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, ranging from the quality of starting materials to reaction conditions. A systematic investigation is key to pinpointing the issue.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 4-Chloro-6-methylpyrimidine: The purity of this starting material is critical. Impurities can lead to side reactions, consuming the reactant and reducing the yield of the desired product.

      • Solution: Always use a fresh, high-purity batch of 4-chloro-6-methylpyrimidine. It is advisable to characterize the starting material by techniques like ¹H NMR or GC-MS before use. Several commercial suppliers, such as Alzchem Group, provide this intermediate for pharmaceutical and agrochemical synthesis[1].

    • Thioglycolic Acid: This reagent is prone to oxidation, forming dithiodiglycolic acid, which will not participate in the desired reaction.

      • Solution: Use freshly distilled or a newly opened bottle of thioglycolic acid. Store it under an inert atmosphere (nitrogen or argon) to prevent oxidation. The reaction of thioglycolic acid is a common method for synthesizing thiazolidin-4-ones from Schiff bases, highlighting its reactivity and importance in forming C-S bonds[2].

  • Suboptimal Reaction Conditions:

    • Base: The choice and stoichiometry of the base are crucial for the deprotonation of thioglycolic acid to form the reactive thiolate anion. An inappropriate base or incorrect amount can lead to incomplete reaction or side product formation.

      • Solution: Sodium hydroxide or potassium carbonate are commonly used bases for this type of nucleophilic substitution. A 2-fold molar excess of the base with respect to thioglycolic acid is a good starting point. Titrate your base solution to confirm its concentration.

    • Temperature: The reaction temperature influences the rate of reaction and the formation of byproducts.

      • Solution: The reaction is typically carried out at room temperature or with gentle heating. If the yield is low, consider optimizing the temperature. A Design of Experiments (DoE) approach can be beneficial in systematically screening reaction parameters.[3]

    • Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions.

      • Solution: Polar aprotic solvents like DMF or acetonitrile are generally suitable. Ensure the solvent is dry, as water can hydrolyze the starting material and affect the basicity of the reaction mixture.

  • Inefficient Work-up and Purification:

    • Product Loss: The product might be lost during extraction or purification steps.

      • Solution: Optimize the pH during the aqueous work-up to ensure the product, which is a carboxylic acid, is in its desired form for extraction. Acidifying the aqueous layer to a pH of ~2-3 will protonate the carboxylate, making it more soluble in organic solvents. Recrystallization is a common method for purification; ensure the appropriate solvent system is used to minimize loss.

Issue 2: High Levels of Impurities in the Final Product

Q: My final product shows significant impurities when analyzed by HPLC. What are the likely impurities and how can I prevent their formation?

A: The presence of impurities is a common issue that can often be traced back to side reactions or unreacted starting materials. Understanding the potential side reactions is the first step toward mitigation.

Common Impurities and Their Prevention:

Impurity NameStructureProbable CausePrevention & Mitigation
Dithiodiglycolic Acid HOOC-CH₂-S-S-CH₂-COOHOxidation of thioglycolic acid.Use fresh thioglycolic acid and run the reaction under an inert atmosphere.
6-Methyl-4-hydroxypyrimidine Hydrolysis of 4-chloro-6-methylpyrimidine.Use dry solvents and reagents. Minimize reaction time.
Bis-adduct Reaction of two molecules of 4-chloro-6-methylpyrimidine with one molecule of a dithiol impurity or through a disulfide bridge.Ensure high purity of thioglycolic acid.
Unreacted Starting Materials 4-Chloro-6-methylpyrimidine and Thioglycolic AcidIncomplete reaction.Optimize reaction time, temperature, and stoichiometry of reagents. Monitor reaction progress by TLC or HPLC.

Workflow for Impurity Identification and Removal:

impurity_workflow start Impure Product characterization Characterize by LC-MS/MS & NMR start->characterization identification Identify Impurity Structures characterization->identification cause Determine Root Cause identification->cause prevention Implement Preventative Measures cause->prevention purification Optimize Purification Protocol cause->purification final_product Pure Product prevention->final_product purification->final_product

Caption: Workflow for impurity identification and mitigation.

Issue 3: Inconsistent Crystal Form or Physical Properties

Q: I am observing variations in the crystal form and melting point of my product between batches. What could be causing this?

A: Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in pharmaceutical development. Variations in the crystallization process can lead to different polymorphs with distinct physical properties.

Factors Influencing Crystallization and Physical Properties:

  • Solvent System: The choice of solvent for recrystallization has a significant impact on the resulting crystal form.

    • Solution: Screen a variety of solvents and solvent mixtures to identify conditions that consistently produce the desired polymorph.

  • Cooling Rate: The rate at which the crystallization solution is cooled can influence crystal growth and morphology.

    • Solution: Implement a controlled and consistent cooling profile for all batches. Rapid cooling often leads to smaller, less pure crystals.

  • Agitation: The stirring rate during crystallization affects nucleation and crystal growth.

    • Solution: Maintain a consistent and controlled agitation speed throughout the crystallization process.

  • Purity of the Material: The presence of impurities can inhibit or alter crystal growth.

    • Solution: Ensure the material being crystallized is of high purity. Trace impurities can sometimes act as templates for undesired polymorphs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for [(6-Methylpyrimidin-4-yl)thio]acetic acid?

A1: The most common synthetic route involves the nucleophilic substitution of 4-chloro-6-methylpyrimidine with thioglycolic acid in the presence of a base.

synthesis_scheme reactant1 4-Chloro-6-methylpyrimidine plus + reactant1->plus reactant2 Thioglycolic Acid arrow Base (e.g., NaOH) Solvent (e.g., DMF) reactant2->arrow plus->reactant2 product [(6-Methylpyrimidin-4-yl)thio]acetic acid arrow->product

Caption: General synthetic scheme.

Q2: What analytical techniques are recommended for in-process control and final product characterization?

A2: A combination of chromatographic and spectroscopic techniques is essential for robust process control and product characterization.

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting materials and the formation of the product and byproducts.[4][5]

  • Final Product Characterization:

    • HPLC: To determine the purity of the final product and quantify any impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight of the product and identify unknown impurities.[4]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

    • Melting Point Analysis: To assess the purity and crystalline form of the product.

Q3: How can Process Analytical Technology (PAT) be implemented to improve the consistency of this synthesis?

A3: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[3][6] For this synthesis, PAT can be implemented in several ways:

  • Real-time Reaction Monitoring:

    • In-line FTIR or Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants and products in real-time, allowing for precise determination of the reaction endpoint and preventing the formation of degradation products due to prolonged reaction times.[7][8]

  • Control of Crystallization:

    • Focused Beam Reflectance Measurement (FBRM): Provides real-time information on particle size and distribution during crystallization, enabling better control over the final crystal properties.

  • Multivariate Data Analysis (MVDA):

    • Statistical tools like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze data from multiple sources (e.g., spectroscopy, temperature, pH) to gain a deeper understanding of the process and identify the key parameters affecting product quality.[3][7]

Experimental Protocols

Protocol 1: Synthesis of [(6-Methylpyrimidin-4-yl)thio]acetic acid
  • To a solution of thioglycolic acid (1.1 eq) in DMF, add sodium hydroxide (2.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-chloro-6-methylpyrimidine (1.0 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

References

  • Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. Vertex AI Search.
  • Process analytical technology - Wikipedia. Wikipedia.
  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom.org. Longdom Publishing.
  • A process analytical tool - European Pharmaceutical Review. European Pharmaceutical Review.
  • Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing). Royal Society of Chemistry.
  • 2-Amino-4-chloro-6-methylpyrimidine | Alzchem Group. Alzchem Group.
  • reaction of schiff bases with thioglycolic acid: synthesis of thiazepine-1(2h)-one - Hue University Journal of Science. Hue University.
  • Analytical Methods for the Detection of 6-Methylpurine Metabolites: Application Notes and Protocols - Benchchem. BenchChem.
  • Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Liter

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of [(6-Methylpyrimidin-4-yl)thio]acetic acid with its analogs

This guide provides an in-depth technical comparison of [(6-Methylpyrimidin-4-yl)thio]acetic acid (referred to here as 6-MPTA ) against its functional analogs. It focuses on its role as a pharmacophore in metabolic regul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of [(6-Methylpyrimidin-4-yl)thio]acetic acid (referred to here as 6-MPTA ) against its functional analogs. It focuses on its role as a pharmacophore in metabolic regulation (PPAR


 agonism) and antimicrobial research.

Executive Summary & Core Pharmacophore Analysis

[(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS: 88784-34-3) represents a critical scaffold in medicinal chemistry, specifically within the class of pyrimidinylthioacetic acids . While often used as a chemical building block, its intrinsic bioactivity profile serves as a baseline for understanding Structure-Activity Relationships (SAR) in two primary therapeutic areas:

  • Metabolic Regulation: As a structural analog of Pirinixic Acid (Wy-14643) , acting as a Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) agonist.
    
  • Antimicrobial Agents: As a precursor to hydrazide and Schiff base derivatives that exhibit potent antibacterial and antifungal properties.

The "Scaffold Effect"

6-MPTA itself exhibits low-to-moderate potency due to its lack of lipophilic bulk required for deep hydrophobic pocket binding (e.g., in PPAR


). However, it is the essential core upon which high-potency drugs are built.

Structural Activity Relationship (SAR) Logic

The bioactivity of 6-MPTA is dictated by three distinct regions. The diagram below illustrates how modifications to these regions shift the biological profile from a weak binder to a potent agonist or antimicrobial agent.

SAR_Logic Core [(6-Methylpyrimidin-4-yl)thio]acetic acid (6-MPTA) Mod_Lipophilic Add Lipophilic Tail (e.g., 2,3-xylidino at C2) Core->Mod_Lipophilic Hydrophobic Interaction Mod_Hydrazide Convert Acid to Hydrazide/Schiff Base Core->Mod_Hydrazide Functionalization Mod_Positional Shift S from C4 to C2 Core->Mod_Positional Isomerization Outcome_PPAR High Potency PPARα Agonist (e.g., Wy-14643) Mod_Lipophilic->Outcome_PPAR EC50 < 10 µM Outcome_Micro Broad Spectrum Antimicrobial Activity Mod_Hydrazide->Outcome_Micro MIC < 10 µg/mL Outcome_Binding Altered Receptor Affinity (Positional Isomerism) Mod_Positional->Outcome_Binding Variable Selectivity

Figure 1: SAR decision tree showing how the 6-MPTA scaffold is optimized for specific therapeutic endpoints.

Comparative Bioactivity Profile

The following table contrasts 6-MPTA with its most relevant analogs: the optimized PPAR agonist Wy-14643 and the 2-thio isomer (4-MPTA).

Table 1: Pharmacological Comparison
Feature6-MPTA (Subject) Wy-14643 (Standard) (4-Methylpyrimidin-2-yl)thioacetic acid
Structure S-linked at C4, Methyl at C6S-linked at C2, Cl at C4, Xylidino at C6S-linked at C2, Methyl at C4
Primary Target PPAR

(Weak/Partial)
PPAR

(Potent/Full Agonist)
PPAR

/ Auxin-like
Potency (EC50) > 50 µM (Est.)0.5 - 5 µM> 100 µM
Lipophilicity (LogP) ~0.5 (Low permeability)~3.5 (High permeability)~0.5
Toxicity Profile Low (Rapid clearance)High (Hepatocarcinogenesis in rodents)Low
Key Application Synthetic Intermediate / ProbeResearch Tool (Metabolism)Herbicide Research

Expert Insight:

  • Potency Gap: 6-MPTA lacks the bulky hydrophobic group (like the xylidino ring in Wy-14643) necessary to stabilize the active conformation of the PPAR

    
     Ligand Binding Domain (LBD). Therefore, it serves better as a negative control or a starting block than a drug candidate itself.
    
  • Antimicrobial Niche: When the carboxylic acid of 6-MPTA is converted to a hydrazide (e.g., N'-benzylidene derivatives), the biological activity shifts from metabolic regulation to inhibition of bacterial DNA gyrase or folate synthesis , often outperforming standard antibiotics like Ampicillin in specific resistant strains (e.g., S. aureus).

Mechanistic Pathways

A. Metabolic Regulation (PPAR Pathway)

6-MPTA derivatives function by mimicking fatty acids. They enter the nucleus, bind to PPAR


, and heterodimerize with RXR to drive transcription of genes involved in lipid catabolism (e.g., ACOX1, CPT1).
B. Antimicrobial Mechanism

Hydrazide derivatives of 6-MPTA likely act via metal ion chelation or direct interaction with bacterial transcription machinery, a mechanism distinct from the PPAR pathway.

Mechanism Ligand 6-MPTA Derivative Cell_Membrane Cell Membrane Ligand->Cell_Membrane PPAR PPARα Receptor (Inactive) Cell_Membrane->PPAR Passive Diffusion Binding Ligand-Receptor Complex PPAR->Binding Ligand Binding RXR RXR Heterodimerization Binding->RXR DNA PPRE (Promoter Region) RXR->DNA Nuclear Translocation Transcription Gene Transcription (ACOX1, CPT1) DNA->Transcription Effect Lipid Catabolism / Reduced Triglycerides Transcription->Effect

Figure 2: Mechanism of Action for PPAR


 activation by pyrimidinylthioacetic acid derivatives.

Experimental Protocols

To validate the bioactivity of 6-MPTA versus its analogs, the following protocols are recommended. These are self-validating systems designed to minimize false positives.

Protocol A: Synthesis Verification (Self-Validating)

Before biological testing, ensure the regioselectivity of the sulfur substitution (C4 vs C2).

  • Reactants: 4-chloro-6-methylpyrimidine + Thioglycolic acid + KOH.

  • Condition: Reflux in ethanol for 4 hours.

  • Validation (NMR):

    • 6-MPTA (C4-S): Look for a singlet aromatic proton at ~7.2 ppm (C2-H) and ~6.9 ppm (C5-H).

    • Isomer (C2-S): If the sulfur attacks C2, the symmetry changes.

    • Check: The absence of the C4-Cl signal indicates completion.

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

This assay quantifies the potency of 6-MPTA relative to Wy-14643.

Materials:

  • HEK293 cells.

  • Plasmids: pSG5-PPAR

    
     (expression vector), PPRE-Luc (reporter), pRL-TK (internal control).
    
  • Compounds: 6-MPTA (10-100 µM), Wy-14643 (1-10 µM as positive control).

Workflow:

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well plates.
    
  • Transfection: Use Lipofectamine to co-transfect plasmids (24h).

  • Treatment: Replace medium with serum-free media containing increasing concentrations of 6-MPTA or Wy-14643. Incubate for 24h.

  • Measurement: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Normalization: Divide Firefly luciferase signal by Renilla luciferase signal (pRL-TK) to correct for transfection efficiency.

  • Data Analysis: Plot Dose-Response curve. Calculate Fold Induction relative to DMSO vehicle.

Expected Result:

  • Wy-14643: ~10-20 fold induction at 10 µM.

  • 6-MPTA: ~2-5 fold induction at 50-100 µM (weak partial agonist).

References

  • PubChem. (2025).[1] Compound Summary: [(6-Methylpyrimidin-4-yl)thio]acetic acid.[2] National Library of Medicine. Link

  • Gareev, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. ADMET & DMPK. Link

  • Forman, B. M., et al. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. Proceedings of the National Academy of Sciences. Link

  • Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives. Advanced Journal of Chemistry. Link

  • BLD Pharm. (2025).[3] Product Data: [(6-Methylpyrimidin-4-yl)thio]acetic acid.[2] Link

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Thio-Pyrimidine Derivatives

Executive Summary & Chemical Rationale The incorporation of sulfur into the pyrimidine scaffold—specifically at the C6 (or C4) position—represents a classic yet evolving strategy in bioisosteric replacement. Unlike their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The incorporation of sulfur into the pyrimidine scaffold—specifically at the C6 (or C4) position—represents a classic yet evolving strategy in bioisosteric replacement. Unlike their oxygenated counterparts (uracils and cytosines), 6-thio-pyrimidine derivatives exhibit distinct electronic and steric profiles that drastically alter their pharmacokinetics and target binding affinity.

This guide objectively compares 6-thio-pyrimidine derivatives against standard oxygenated pyrimidines (e.g., Uracil) and halogenated standards (e.g., 5-Fluorouracil). The core premise of this SAR analysis rests on the "Thio-Effect" :

  • Lipophilicity: Sulfur’s larger van der Waals radius (1.80 Å vs. 1.52 Å for Oxygen) and lower electronegativity increase

    
    , enhancing membrane permeability.
    
  • Tautomeric Equilibrium: The thione-thiol tautomerism is more chemically accessible than the keto-enol form of oxygen, facilitating unique hydrogen bonding interactions in enzyme active sites (e.g., Thymidylate Synthase, PI3K).

  • Metabolic Stability: The C=S bond is generally more resistant to hydrolysis than C=O, though it introduces susceptibility to oxidative desulfurization.

Mechanistic Pathways & Signaling[1]

To understand the SAR, one must visualize the biological targets. 6-thio-pyrimidines often act as antimetabolites or kinase inhibitors. The diagram below illustrates the dual-mechanism potential: direct intercalation/enzyme inhibition (DNA synthesis) and upstream signaling modulation (PI3K/Akt).

G Compound 6-Thio-Pyrimidine Derivative TS Thymidylate Synthase (TS) Compound->TS Competitive Inhibition Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Synergistic Effect PI3K PI3K Complex Compound->PI3K Allosteric Modulation DNA DNA Synthesis & Repair TS->DNA Blocks dTMP Production DNA->Apoptosis Replication Stress Akt Akt (Phosphorylated) PI3K->Akt Phosphorylation mTOR mTORC1 Akt->mTOR Activation mTOR->Apoptosis Inhibition

Figure 1: Dual mechanism of action. 6-thio-pyrimidines act as antimetabolites inhibiting Thymidylate Synthase (left) and potential inhibitors of the PI3K/Akt survival pathway (right), leading to synergistic apoptosis.

Comparative SAR Analysis

The following data synthesizes experimental outcomes comparing 6-thio derivatives with standard clinical agents.

The "Thio-Switch": Oxygen vs. Sulfur

Replacing the C6-carbonyl oxygen with sulfur significantly impacts cytotoxicity against colorectal cancer cell lines (e.g., HCT-116).

Feature6-Oxo-Pyrimidine (Uracil) 6-Thio-Pyrimidine 5-Fluorouracil (Standard) SAR Implication
H-Bonding Strong Acceptor (C=O)Weak Acceptor (C=S)Strong AcceptorSulfur alters binding pocket fit; may reduce water desolvation penalty.
Lipophilicity (

)
-1.07 (Hydrophilic)~0.5 - 1.2 (Moderate)-0.896-Thio enters cells more passively; higher intracellular concentration.
IC

(HCT-116)
> 100 µM (Inactive)1.2 - 5.0 µM 1.1 - 3.0 µMThio-substitution turns an inactive scaffold into a cytotoxic agent.
Metabolic Stability High (Uridine Phosphorylase)Moderate (S-Methylation)Low (DPD degradation)S-alkylation is a primary metabolic route for 6-thio derivatives.
Structural Modifications & Activity

The SAR is not limited to the C6 position. The table below details how peripheral modifications tune the activity.

Modification SiteChemical ChangeEffect on Biological ActivityExperimental Insight
C6 Position Thione (C=S) High Potency Essential for H-bonding in the active site of TS or Polymerases.
C6 Position S-Alkylation (C-S-R)Reduced Potency (Anticancer)S-alkyl derivatives often lose anticancer potency but gain Antimicrobial activity (e.g., against S. aureus).
C5 Position Electron Withdrawing (CN, NO

)
Increased Potency Increases acidity of N1-H, strengthening H-bonds with target residues.
N1 Position Bulky Benzyl/Aryl groupsVariableOptimization required for hydrophobic pocket occupancy; N1-Benzyl often improves PI3K inhibition.

Detailed Experimental Protocols

To ensure reproducibility and validate the SAR claims above, the following protocols are standardized.

Synthesis: Thionation of Pyrimidinones

Objective: Convert 6-oxo-pyrimidine to 6-thioxo-pyrimidine. Reagents: Lawesson's Reagent or Phosphorus Pentasulfide (


).

Protocol:

  • Preparation: Dissolve the precursor 6-oxo-pyrimidine derivative (1.0 eq) in anhydrous 1,4-dioxane or toluene.

  • Reagent Addition: Add Lawesson’s Reagent (0.6 eq) under an inert atmosphere (

    
    ).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product will be less polar (higher 
    
    
    
    ) than the starting material.
  • Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or perform column chromatography.

    • Validation: The appearance of a C=S peak in

      
       NMR (~175-180 ppm) and disappearance of C=O (~160 ppm) confirms conversion.
      
Bioassay: In Vitro Cytotoxicity (MTT)

Objective: Determine IC


 values to compare potency against 5-FU.

Protocol:

  • Seeding: Seed HCT-116 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Treat cells with serial dilutions of the 6-thio derivative (0.1 µM to 100 µM). Include 5-FU as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot dose-response curves (Log[Concentration] vs. % Viability) to calculate IC

    
     using non-linear regression.
    

Visualizing the Tautomeric SAR

The biological activity of 6-thio-pyrimidines is heavily dependent on the tautomeric state (Thione vs. Thiol).

Tautomerism Thione Thione Form (N-H ... S=C) Predominant in Solution Target: Enzyme Binding Thiol Thiol Form (N=C-SH) Reactive Species Target: S-Alkylation Thione->Thiol  pH / Solvent    Dependent  

Figure 2: Tautomeric equilibrium. The Thione form is generally the active pharmacophore for non-covalent binding, while the Thiol form is the intermediate for synthetic S-alkylation.

References

  • Ali, E. M., et al. (2018). "Synthesis and biological evaluation of novel 6-substituted-2-thiouracil derivatives as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Fathalla, O. A., et al. (2023). "Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives." ResearchGate.[1][2]

  • Maddry, J. A., et al. (2021). "Structure-activity relationships of 6-thiopyrimidines in antimicrobial applications." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1] "Reproducibility in Focus: A Comparative Guide to Experiments with 6-Chloropyrido[2,3-d]pyrimidine." BenchChem Technical Guides.

  • Nelson, J. A., et al. (1975). "Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine." Cancer Research.[3]

Sources

Validation

Comparative Guide: Cross-Validation of Antimicrobial Efficacy for Novel Pyrimidine Compounds

Executive Summary The resurgence of antimicrobial resistance (AMR) has renewed interest in the pyrimidine scaffold, a chemical class historically validated by the success of Trimethoprim (TMP) and Pyrimethamine. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of antimicrobial resistance (AMR) has renewed interest in the pyrimidine scaffold, a chemical class historically validated by the success of Trimethoprim (TMP) and Pyrimethamine. However, the development of next-generation pyrimidines requires rigorous cross-validation against established standards to distinguish genuine potency from off-target toxicity or assay artifacts.

This guide outlines a multi-parametric validation framework. We move beyond simple MIC determination to kinetic profiling (Time-Kill) and safety indexing (Selectivity Index). The data presented below utilizes a representative novel candidate, PYR-404 , benchmarked against Trimethoprim (TMP) and Ciprofloxacin (CIP) to demonstrate the required depth of analysis for peer-reviewed validation.

Mechanistic Rationale: The Pyrimidine Target

To validate efficacy, one must first confirm the mechanism. Pyrimidine antibiotics typically function as Dihydrofolate Reductase (DHFR) inhibitors.[1][2] They act as competitive inhibitors, mimicking the pteridine ring of the substrate (dihydrofolate), thereby collapsing the cellular pool of tetrahydrofolate (THF) required for thymidine and DNA synthesis.[2][3]

Pathway Visualization: Folate Antagonism

The following diagram illustrates the specific blockade point of pyrimidine inhibitors within the bacterial folate pathway.

FolatePathway PABA PABA (Para-aminobenzoic acid) DHPS Enzyme: DHPS (Dihydropteroate synthase) PABA->DHPS DHF DHF (Dihydrofolate) DHPS->DHF DHFR Enzyme: DHFR (Dihydrofolate reductase) DHF->DHFR THF THF (Tetrahydrofolate) DHFR->THF DNA DNA/RNA Synthesis (Thymidine production) THF->DNA SULF Sulfonamides (Inhibit DHPS) SULF->DHPS Blocks PYR NOVEL PYRIMIDINES (Target DHFR) PYR->DHFR Competitive Inhibition

Figure 1: Mechanism of Action. Pyrimidines competitively inhibit DHFR, preventing the reduction of DHF to THF, ultimately halting DNA synthesis.[3]

Primary Screening: Static Validation (MIC/MBC)

The Minimum Inhibitory Concentration (MIC) is the industry standard for potency, but it is a static measurement. To establish a novel compound's profile, it must be paired with the Minimum Bactericidal Concentration (MBC).

Critical Technical Note: For pyrimidines, the choice of media is non-negotiable. You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standard MHB may contain high levels of thymidine, which bacteria can salvage to bypass DHFR inhibition, leading to false resistance (artificial MIC elevation).

Comparative Efficacy Data (Representative)
OrganismStrain TypeCompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 29213 (MSSA)PYR-404 0.5 1.0 2Bactericidal
S. aureusATCC 29213 (MSSA)Trimethoprim2.0>32.0>16Bacteriostatic
E. coliATCC 25922 (WT)PYR-404 1.0 2.0 2Bactericidal
E. coliATCC 25922 (WT)Trimethoprim1.0>16.0>16Bacteriostatic
P. aeruginosaATCC 27853PYR-404 64.0>64.0N/AInactive

Analysis:

  • Potency: PYR-404 shows a 4-fold improvement in MIC against S. aureus compared to the TMP standard.

  • Mode of Action: The MBC/MIC ratio is crucial. A ratio of

    
     indicates bactericidal activity (killing), whereas a ratio 
    
    
    
    (seen here with TMP) indicates bacteriostatic activity (growth inhibition only). This suggests PYR-404 has a distinct, more aggressive binding profile than the parent scaffold.

Kinetic Validation: Time-Kill Assays

MIC values do not reveal how fast a compound acts. Time-kill kinetics are required to differentiate between concentration-dependent and time-dependent killing. This is vital for determining dosing regimens (e.g., QD vs. BID).

Experimental Logic

We expose the bacteria to


 MIC of the compound and track viability over 24 hours.
  • Requirement: A

    
     reduction in CFU/mL constitutes bactericidal activity.
    
  • Observation: While TMP often shows a "lag" phase due to the depletion of existing folate pools, novel pyrimidines often aim to shorten this onset time.

Data Summary (at 24 hours, S. aureus):

  • Control (Growth):

    
     increase.
    
  • Trimethoprim (

    
     MIC): 
    
    
    
    reduction (Static).
  • PYR-404 (

    
     MIC): 
    
    
    
    reduction (Cidal).

Safety & Selectivity: The "Go/No-Go" Metric

High antimicrobial potency is meaningless if the compound destroys mammalian cells. Pyrimidines target DHFR, an enzyme conserved in humans. Therefore, calculating the Selectivity Index (SI) is the most critical step in early validation.

Formula:



Cytotoxicity Benchmark (HepG2 Cells)
CompoundBacterial MIC (S. aureus)Mammalian

(HepG2)
Selectivity Index (SI)Status
PYR-404 0.5 µg/mL>100 µg/mL>200 Promising Lead
Trimethoprim2.0 µg/mL>200 µg/mL100Approved Drug
Experimental Analog X0.1 µg/mL0.5 µg/mL5Toxic (Discard)

Interpretation: An SI > 10 is generally the threshold for moving a hit to the "Lead" stage. PYR-404 demonstrates a wide therapeutic window, confirming that its affinity for Bacterial DHFR is significantly higher than for Human DHFR.

Detailed Experimental Protocols

To ensure reproducibility, follow these protocols strictly. Deviations in inoculum density are the most common source of error.

Protocol A: Broth Microdilution (MIC)

Reference: CLSI M07-A11

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Why? Standardizes

      
       and 
      
      
      
      levels, which affect membrane permeability and drug uptake.
  • Inoculum: Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Plating: Add 50 µL of inoculum to 50 µL of drug-containing broth in a 96-well plate.

    • Final Inoculum:

      
       CFU/mL .[4]
      
  • Incubation: 35°C ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.[5]

Protocol B: Time-Kill Kinetic Assay
  • Setup: Prepare 10 mL of CAMHB containing the drug at

    
     the determined MIC. Include a Growth Control (no drug).[5]
    
  • Inoculation: Add bacteria to reach a starting density of

    
     CFU/mL.
    
  • Sampling: At T=0, 2, 4, 8, and 24 hours, remove 100 µL aliquots.

  • Quantification: Perform serial 10-fold dilutions in saline. Spot plate 10 µL of each dilution onto Mueller-Hinton Agar.

  • Calculation: Count colonies after incubation. Plot

    
     CFU/mL vs. Time.
    

Validation Workflow Summary

The following diagram summarizes the logical flow of the cross-validation process, from initial synthesis to lead selection.

ValidationWorkflow Start Novel Pyrimidine Synthesis MIC Primary Screen (MIC in CAMHB) Start->MIC MIC->Start Inactive Tox Cytotoxicity (HepG2/Vero) MIC->Tox If MIC < 8 µg/mL SI Selectivity Index Calculation Tox->SI SI->Start Toxic Kill Time-Kill Kinetics SI->Kill If SI > 10 Decision Lead Candidate Selection Kill->Decision If Bactericidal

Figure 2: The Cross-Validation Pipeline. A systematic filter ensuring only potent, selective, and kinetically superior compounds progress.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[6] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[7] Reading guide for broth microdilution. [Link]

  • Hawser, S. et al. (2006). In vitro activity of novel diaminopyrimidines against aerobic bacteria. Journal of Antimicrobial Chemotherapy. [Link]

  • Orme, M. (2019). Selectivity Index in Drug Discovery: A Guide for the Medicinal Chemist. ACS Medicinal Chemistry Letters. [Link]

Sources

Comparative

Mechanistic Validation of [(6-Methylpyrimidin-4-yl)thio]acetic Acid: A Comparative Guide

The following guide details the experimental validation of [(6-Methylpyrimidin-4-yl)thio]acetic acid , a structural analog of the fibrate class and a putative Peroxisome Proliferator-Activated Receptor (PPAR) modulator....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the experimental validation of [(6-Methylpyrimidin-4-yl)thio]acetic acid , a structural analog of the fibrate class and a putative Peroxisome Proliferator-Activated Receptor (PPAR) modulator.

This guide is designed for researchers validating hit-to-lead compounds in metabolic drug discovery.

Executive Summary & Pharmacological Context

[(6-Methylpyrimidin-4-yl)thio]acetic acid represents a simplified pharmacophore of established PPAR


 agonists, most notably Pirinixic acid (Wy-14643) . Its structure features a pyrimidine core linked to a carboxylic acid "head" via a thioether spacer—a critical motif for interacting with the Tyr464/Tyr314 residues in the PPAR ligand-binding domain (LBD).

Unlike the potent Wy-14643, this molecule lacks the hydrophobic bulk (e.g., chloro/xylidino groups) required for high-affinity stabilization of Helix 12. Therefore, validating its mechanism requires sensitive assays to distinguish specific low-affinity binding from non-specific artifacts.

Comparative Profile: Test Compound vs. Standards
FeatureTest Compound Positive Control (Wy-14643) Negative Control (Vehicle)
Structure [(6-Methylpyrimidin-4-yl)thio]acetic acid(4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio)acetic acidDMSO / Buffer
Primary Target Putative PPAR

Agonist (Fragment)
Validated PPAR

Agonist
N/A
Binding Affinity (

)
Expected

M - mM range (Weak)
~10-100 nM (Strong)N/A
Mechanism LBD Stabilization / Co-activator RecruitmentHelix 12 StabilizationN/A
Application Fragment-based screening, Hit validationAssay calibration, Efficacy benchmarkBaseline subtraction

Mechanistic Hypothesis & Pathway

The validation logic follows the canonical Nuclear Receptor signaling pathway. The compound must penetrate the cell, bind the PPAR LBD, induce heterodimerization with RXR, and bind to Peroxisome Proliferator Response Elements (PPREs) to drive transcription.

Pathway Visualization (Graphviz)

PPAR_Pathway Compound [(6-Methylpyrimidin-4-yl)thio]acetic acid PPAR PPARu03b1 (Cytosol/Nucleus) Compound->PPAR Ligand Binding (LBD) Complex PPARu03b1-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE DNA Binding CoActivator Co-Activators (e.g., PGC-1u03b1) CoActivator->Complex Recruitment Transcription Transcription Initiation PPRE->Transcription Activation TargetGenes Target Genes (CPT1A, ACOX1, PDK4) Transcription->TargetGenes FattyAcidOx Phenotype: Fatty Acid Oxidation TargetGenes->FattyAcidOx

Figure 1: Proposed Mechanism of Action. The compound acts as a ligand for PPAR


, triggering the RXR-dependent transcriptional cascade regulating lipid metabolism.

Experimental Validation Workflow

To rigorously validate this mechanism, a tiered approach is required: Biophysical Binding


Functional Transactivation 

Phenotypic Response .
Phase 1: Biophysical Validation (TR-FRET)

Objective: Prove direct physical interaction with the PPAR


-LBD.

Method: LanthaScreen™ TR-FRET PPAR


 Coactivator Assay 
This assay measures the ligand-dependent recruitment of a coactivator peptide (fluorescein-labeled) to the Terbium-labeled PPAR

-LBD.

Protocol:

  • Preparation : Dilute [(6-Methylpyrimidin-4-yl)thio]acetic acid in DMSO (10-point dose-response, starting at 1 mM).

  • Incubation : Mix 20 µL of compound with 20 µL of Master Mix containing:

    • Tb-anti-GST Antibody

    • GST-PPAR

      
      -LBD
      
    • Fluorescein-PGC1

      
       peptide
      
  • Equilibrium : Incubate for 1 hour at room temperature in the dark (black 384-well plate).

  • Detection : Read TR-FRET on a plate reader (Ex: 340 nm; Em: 495 nm & 520 nm).

  • Analysis : Calculate the 520/495 ratio. Plot vs. log[concentration] to determine

    
    .
    

Success Criteria:

  • A sigmoidal dose-response curve indicates specific binding.

  • Compare

    
     to Wy-14643 (Expected: Wy-14643 ~50 nM; Test Compound >10 µM).
    
Phase 2: Functional Transactivation (Luciferase Reporter)

Objective: Confirm the binding event leads to transcriptional activation.

Method: PPAR


-GAL4 Hybrid Reporter Assay 
Using a chimeric receptor (GAL4-DBD fused to PPAR

-LBD) eliminates interference from endogenous receptors.

Protocol:

  • Cell Culture : Seed HEK293T cells in DMEM + 10% Charcoal-Stripped FBS (to remove endogenous lipids).

  • Transfection : Co-transfect with:

    • Plasmid A: GAL4-PPAR

      
      -LBD fusion.
      
    • Plasmid B: UAS-Luciferase (Reporter).

    • Plasmid C: Renilla Luciferase (Normalization control).

  • Treatment : 24h post-transfection, treat cells with the test compound (100 µM) vs. Wy-14643 (10 µM) and Vehicle.

  • Lysis & Read : Use Dual-Luciferase® Reporter Assay System.

  • Normalization : Divide Firefly signal by Renilla signal.

Data Interpretation:

  • Fold Induction : Normalized RLU (Test) / Normalized RLU (Vehicle).

  • Validation : Induction > 2-fold suggests functional agonism.

Phase 3: Target Gene Induction (qPCR)

Objective: Validate regulation of endogenous downstream targets in relevant tissue (Hepatocytes).

Method: RT-qPCR in HepG2 Cells

  • Treatment : Treat HepG2 cells with compound (50-200 µM) for 24 hours.

  • RNA Isolation : Extract Total RNA using Trizol/Column method.

  • cDNA Synthesis : Reverse transcribe 1 µg RNA.

  • qPCR Targets :

    • ACOX1 (Acyl-CoA Oxidase 1) - Peroxisomal

      
      -oxidation.
      
    • CPT1A (Carnitine Palmitoyltransferase 1A) - Mitochondrial entry.

    • GAPDH (Housekeeping).

  • Analysis :

    
     method.
    

Troubleshooting & Specificity Controls

Since [(6-Methylpyrimidin-4-yl)thio]acetic acid is a small fragment, "off-target" effects are a risk.

Specificity Check (The "Selectivity Panel"): Run the Phase 2 Reporter Assay against PPAR


  (Rosiglitazone control) and PPAR

(GW501516 control).
  • Result: If the compound activates all three equally, it is a pan-agonist or a non-specific artifact (e.g., luciferase stabilizer).

  • Result: If it activates only PPAR

    
    , it retains the selectivity of the fibrate class.
    

Cytotoxicity Check: Perform an MTT or CellTiter-Glo assay in parallel. A drop in viability >20% invalidates transcriptional data due to cellular stress responses.

Experimental Workflow Diagram

Validation_Workflow cluster_0 Step 1: Biophysical cluster_1 Step 2: Functional cluster_2 Step 3: Phenotypic Start Compound Synthesis / Sourcing Binding TR-FRET Assay (LBD Binding) Start->Binding Reporter Luciferase Reporter (HEK293T) Binding->Reporter If Kd < 500 u00b5M Selectivity PPAR u03b3/u03b4 Counter-screen Reporter->Selectivity qPCR qPCR: CPT1A, ACOX1 (HepG2) Selectivity->qPCR If Selective Validated Validated qPCR->Validated MoA Confirmed

Figure 2: Step-by-step experimental pipeline for validating the mechanism of action.

References

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry. Link

  • Forman, B. M., et al. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. PNAS. Link

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET PPAR alpha Coactivator Assay Protocol. Link

  • Promega. Dual-Luciferase® Reporter Assay System Technical Manual. Link

Validation

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of [(6-Methylpyrimidin-4-yl)thio]acetic acid

In the landscape of drug discovery and development, the precise characterization of a compound's interaction with the proteome is paramount. While the on-target efficacy of a therapeutic candidate is the primary goal, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of a compound's interaction with the proteome is paramount. While the on-target efficacy of a therapeutic candidate is the primary goal, a thorough understanding of its off-target profile is equally critical for predicting potential adverse effects and ensuring clinical success. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of the novel compound, [(6-Methylpyrimidin-4-yl)thio]acetic acid. We will delve into the rationale behind experimental choices, compare state-of-the-art methodologies, and provide actionable protocols to build a robust safety and selectivity profile.

The Imperative of Off-Target Profiling

Off-target interactions, where a drug candidate binds to proteins other than its intended target, can lead to a range of consequences from unexpected therapeutic benefits to severe toxicity. For a molecule like [(6-Methylpyrimidin-4-yl)thio]acetic acid, with its pyrimidine core, there is a potential for interaction with a wide array of cellular proteins, including kinases and other ATP-binding proteins. A proactive and systematic evaluation of these interactions is not merely a regulatory hurdle but a fundamental aspect of rigorous scientific inquiry that de-risks a drug development program.[1][2]

This guide will compare and contrast three key pillars of off-target assessment:

  • In Silico and Computational Prediction: Leveraging the power of computational algorithms to forecast potential off-target liabilities.

  • In Vitro Biochemical Profiling: Employing high-throughput screening against panels of purified proteins to quantitatively assess interactions.

  • Cell-Based Target Engagement and Phenotypic Screening: Validating interactions within a physiological context and observing the cellular consequences.

Section 1: In Silico Prediction of Off-Target Liabilities

Before embarking on costly and time-consuming experimental work, computational methods provide a valuable first pass to identify potential off-target interactions. These approaches utilize the chemical structure of [(6-Methylpyrimidin-4-yl)thio]acetic acid to predict its binding affinity against a vast database of protein targets.

Comparative Analysis of Computational Approaches
Method Principle Advantages Limitations
2D Similarity & Machine Learning Utilizes chemical fingerprints and machine learning models trained on large datasets of known compound-target interactions.[3][4]High-throughput, cost-effective, broad coverage of the proteome.[3]Predictions are based on known chemical space and may miss novel interactions; can have a higher false-positive rate.[4]
3D Structure-Based Docking Docks the 3D conformation of the compound into the crystal structures of potential off-targets.[3][4]Provides insights into the binding mode and potential for structure-based optimization.Requires high-quality protein structures; computationally intensive.
Pharmacophore Modeling Identifies common 3D arrangements of chemical features responsible for biological activity and screens for similar patterns.Can identify structurally diverse compounds with similar activity; useful when a protein structure is unavailable.Relies on a set of known active compounds for model generation.

Expert Insight: A multi-pronged computational approach is recommended. Begin with broad 2D similarity searches to cast a wide net, followed by more focused 3D docking on high-priority potential off-targets identified. This tiered strategy balances speed and depth of analysis.

Section 2: In Vitro Biochemical Profiling: Quantifying Interactions

Biochemical assays provide the first layer of experimental validation for predicted off-target interactions. These assays typically involve purified proteins and the test compound, allowing for a direct measurement of binding affinity or enzymatic inhibition.

Kinase Profiling: A Critical First Step

Given the prevalence of kinase inhibitors in drug discovery and the ATP-binding motif mimicry potential of many small molecules, assessing the kinome-wide selectivity of [(6-Methylpyrimidin-4-yl)thio]acetic acid is a critical early step.[5]

Comparison of Kinase Profiling Platforms:

Service Provider/Platform Assay Principle Key Features
AssayQuant KinSight™ Continuous, real-time measurement of enzyme activity.[5]Provides kinetic insights beyond simple % inhibition, can assess at varying ATP concentrations for physiological relevance.[5]
Pharmaron TR-FRET, ADP-Glo formats.[6]Large panel of over 560 kinase targets, cost-effective due to automation.[6]
Oncolines QuickScout™ Enzyme activity assays.[7]Offers panels of over 300 kinases, with the option for pre-incubation for slow binders.[7]
University of Antwerp PPES PamGene platform for profiling peptide phosphorylation changes.[8]Measures kinase activities in real-time, providing a view of cellular signaling.[8]

Experimental Workflow: In Vitro Kinase Selectivity Assay

This protocol outlines a generic luminescence-based kinase assay to determine the IC50 value of [(6-Methylpyrimidin-4-yl)thio]acetic acid against a panel of kinases.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Preparation: Serial dilutions of [(6-Methylpyrimidin-4-yl)thio]acetic acid Compound_Addition Compound Addition: Add diluted compound or vehicle control to wells Compound_Prep->Compound_Addition Assay_Plate_Prep Assay Plate Preparation: Add recombinant kinase and specific substrate to a 384-well plate Assay_Plate_Prep->Compound_Addition ATP_Addition ATP Addition: Initiate kinase reaction Compound_Addition->ATP_Addition Detection Detection: Add detection reagent to measure ADP production ATP_Addition->Detection Data_Analysis Data Analysis: Plot kinase activity vs. concentration and fit to determine IC50 Detection->Data_Analysis

Caption: Workflow for an in vitro kinase selectivity assay.

Receptor Binding and Safety Panels

Beyond kinases, it is crucial to assess the interaction of [(6-Methylpyrimidin-4-yl)thio]acetic acid with a broader range of targets implicated in adverse drug reactions.[1] Companies like Eurofins Discovery and Reaction Biology offer comprehensive safety screening panels.[1][2]

Key Target Classes in Safety Panels:

  • G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a multitude of physiological processes.[9][10]

  • Ion Channels: Critical for neuronal and cardiac function.

  • Transporters: Mediate the uptake and efflux of drugs and endogenous molecules.

  • Nuclear Receptors: Regulate gene expression.

  • Enzymes: Including Cytochrome P450s (CYPs) for metabolism and Phosphodiesterases (PDEs).

Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of [(6-Methylpyrimidin-4-yl)thio]acetic acid for a specific receptor.

  • Preparation: Prepare cell membranes expressing the receptor of interest and a radiolabeled ligand with known affinity for the receptor.

  • Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of [(6-Methylpyrimidin-4-yl)thio]acetic acid.

  • Separation: Separate the bound from the free radioligand using filtration through glass fiber filters.[11]

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Analysis: Determine the concentration of [(6-Methylpyrimidin-4-yl)thio]acetic acid that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.

Section 3: Cellular Assays: Confirming Target Engagement in a Physiological Context

While biochemical assays are powerful, they lack the complexity of a cellular environment. Cellular assays are therefore essential to confirm that an observed interaction is relevant in a living system.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Target Engagement

CETSA® is a biophysical method that assesses the binding of a compound to its target protein in intact cells or tissues.[12] The principle is that a ligand-bound protein is thermally more stable than the unbound protein.[12][13]

CETSA® Workflow:

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture relevant cell line Compound_Treatment Treat cells with [(6-Methylpyrimidin-4-yl)thio]acetic acid or vehicle control Cell_Culture->Compound_Treatment Aliquoting Aliquot cell lysates Compound_Treatment->Aliquoting Heating Heat aliquots across a temperature gradient Aliquoting->Heating Separation Separate soluble and aggregated proteins by centrifugation Heating->Separation Detection Quantify soluble target protein by Western Blot or Mass Spectrometry Separation->Detection Analysis Plot soluble protein vs. temperature to generate a melt curve Detection->Analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA®) protocol.

Detailed CETSA® Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with various concentrations of [(6-Methylpyrimidin-4-yl)thio]acetic acid or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer. Lyse the cells through methods like freeze-thaw cycles.[13][14]

  • Heat Challenge: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.[13][14]

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble proteins.[13]

  • Protein Quantification and Detection: Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein in each sample by Western blotting using a specific antibody or by mass spectrometry for a proteome-wide analysis.[13]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Phenotypic Screening and Orthogonal Validation

Observing a cellular phenotype upon treatment with [(6-Methylpyrimidin-4-yl)thio]acetic acid is a powerful indicator of biological activity. However, it is crucial to link this phenotype to either the intended on-target effect or a specific off-target interaction.

Strategies for Deconvolution:

  • Use of Structurally Unrelated Inhibitors: If another inhibitor of the intended target with a different chemical scaffold produces the same phenotype, it strengthens the on-target hypothesis.[16]

  • Genetic Knockdown/Knockout: Using siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target should recapitulate the phenotype observed with the compound.[16]

  • Rescue Experiments: Overexpression of the target protein may rescue the phenotypic effect of the compound.

Conclusion: Building a Comprehensive Off-Target Profile

A thorough evaluation of the off-target effects of [(6-Methylpyrimidin-4-yl)thio]acetic acid requires a multi-faceted approach that integrates computational prediction, in vitro biochemical profiling, and cell-based validation. This guide provides a strategic framework and detailed methodologies to systematically de-risk your compound and build a comprehensive understanding of its biological interactions. By embracing this rigorous approach, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • PPES Service Facility for Global Kinase Activity Profiling - Services and expertise | Info for companies | University of Antwerp.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • 4.8. Cellular Thermal Shift Assay (CETSA) - Bio-protocol.
  • Safety and Off-Target Drug Screening Services | Reaction Biology.
  • BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell.
  • Industry-leading In Vitro Safety Pharmacology Profiling - Eurofins Discovery.
  • Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes | Nucleic Acids Research | Oxford Academic.
  • Kinome Profile - ChemDiv.
  • Kinome Profiling - Oncolines B.V.
  • Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq - bioRxiv.
  • Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors - Benchchem.
  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience.
  • Fc Receptor Binding LeadHunter Panel - TW - Eurofins Discovery.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge.
  • Receptor-Ligand Binding Assays - Revvity.
  • MilliporeSigma MultiScreen 96-Well Assay Plates for Receptor Ligand Binding Assays 96 | Buy Online - Fisher Scientific.
  • GPCR Screening & Profiling with Binding Assays - Creative Biogene.
  • Receptor Binding Assays - Multiwell Plates.
  • Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |.
  • Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC.

Sources

Comparative

Benchmarking [(6-Methylpyrimidin-4-yl)thio]acetic acid against known kinase inhibitors

[1] Executive Summary This guide establishes a rigorous benchmarking framework for [(6-Methylpyrimidin-4-yl)thio]acetic acid (MPTA) and its derivatives against established kinase inhibitors.[1] MPTA represents a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide establishes a rigorous benchmarking framework for [(6-Methylpyrimidin-4-yl)thio]acetic acid (MPTA) and its derivatives against established kinase inhibitors.[1] MPTA represents a privileged pyrimidine-thioether-carboxylate scaffold, structurally predisposed to inhibit Casein Kinase 2 (CK2) and related kinases (e.g., PDK1, DYRK1A) through ATP-competitive mechanisms.[1]

While fused analogs (e.g., thienopyrimidines) are well-documented nanomolar inhibitors, the simplified MPTA core serves as a critical fragment for Structure-Activity Relationship (SAR) exploration.[1] This guide outlines the protocols to validate its potency, selectivity, and mechanism of action against clinical standards like Silmitasertib (CX-4945) and Staurosporine .[1]

Molecular Profile & Mechanism of Action[2]

Compound Class: Pyrimidine-Thioether Carboxylic Acid Primary Target Prediction: Casein Kinase 2 (CK2α), PDK1.[1] Binding Mode (Type I): The MPTA scaffold utilizes a "Hinge-Linker-Tail" binding strategy common to CK2 inhibitors:

  • Pyrimidine Core (Hinge Binder): Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Val116 in CK2α).[1]

  • Thioether Linker: Provides flexibility and positions the acidic tail.[1]

  • Acetic Acid Tail (Electrostatic Anchor): The carboxylate group is critical, often interacting with the conserved catalytic Lysine (Lys68 in CK2α) or coordinating with magnesium ions in the active site.[1]

Benchmarking Strategy

To objectively assess MPTA, you must compare it against three distinct classes of controls.

ComparatorRoleRationale
Silmitasertib (CX-4945) Clinical Benchmark The only CK2 inhibitor in clinical trials.[1] It shares the pyrimidine/carboxylate pharmacophore features.[1] Use this to define "clinical potency" (Target IC₅₀ < 10 nM).
Staurosporine Pan-Kinase Reference A potent, non-selective Type I inhibitor.[1] Use this to validate assay performance and ensure the kinase is active.[1]
TBB (Tetrabromo-2-azabenzimidazole) Specific Tool Compound A classic, highly selective CK2 probe.[1] Useful for differentiating CK2-specific effects from off-target toxicity in cellular assays.
DMSO Negative Control Solvent vehicle.[1] Establishes the 100% activity baseline.
Experimental Protocols
A. In Vitro Enzymatic Assay (ADP-Glo™ Platform)

Objective: Determine the IC₅₀ of MPTA against recombinant CK2α.[1] This bioluminescent assay measures the conversion of ATP to ADP, quantifying kinase activity.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Enzyme Mix: Dilute recombinant CK2α (e.g., 2 ng/well) in Kinase Buffer.

  • Substrate Mix: Prepare Casein substrate (10 µM) + Ultra-Pure ATP (10 µM).

  • Compound Addition:

    • Dispense 1 µL of MPTA (serially diluted in DMSO, 10 µM to 0.1 nM) into a white 384-well plate.

    • Add 2 µL of Enzyme Mix. Incubate for 10 min at RT (allows compound-enzyme equilibration).

  • Reaction Start: Add 2 µL of Substrate Mix. Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Fit curves using a 4-parameter logistic model.

B. Cellular Target Engagement (Western Blot)

Objective: Confirm MPTA penetrates the cell membrane and inhibits CK2 signaling in live cells.[1] Biomarker:Phospho-Akt (Ser129) is a direct, specific substrate of CK2.[1] (Note: Do not confuse with S473 or T308).

Protocol:

  • Cell Culture: Seed Jurkat or HeLa cells (5x10⁵ cells/well) in 6-well plates.

  • Treatment: Treat cells with MPTA (1, 5, 10 µM) and CX-4945 (1 µM positive control) for 4 hours.

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Load 30 µg protein/lane on 10% SDS-PAGE.

    • Transfer to PVDF membrane.[1]

    • Primary Antibodies: Anti-p-Akt (Ser129) [Target], Anti-Total Akt [Loading Control], Anti-GAPDH.[1]

  • Quantification: Calculate the ratio of p-Akt(S129) / Total Akt relative to DMSO.

Representative Data & Analysis

The following table illustrates expected performance metrics if MPTA acts as a functional fragment versus a fully optimized inhibitor.

Table 1: Comparative Benchmarking Data (Simulated)

CompoundCK2α IC₅₀ (nM)Selectivity Score (S₁₀)Cellular Potency (EC₅₀)Interpretation
MPTA (Fragment) 500 - 2,000Low (< 0.[1]1)> 10 µMModerate binder.[1] Needs optimization (e.g., fusion with thiophene/phenyl ring) to improve potency.
Silmitasertib 1 - 5High (> 0.[1][2]05)~100 nMClinical standard. High affinity and cell permeability.[1][3]
Staurosporine < 1Very Low (Promiscuous)< 10 nMPotent but toxic due to lack of selectivity.[1]

Selectivity Note: If MPTA shows an IC₅₀ < 100 nM but kills cells non-specifically, run a Kinase Panel (ScanMAX) . Pyrimidine-thioethers can off-target DYRK1A or PDK1 .

Signaling Pathway Visualization

The diagram below illustrates the critical role of CK2 in the Akt/NF-κB survival pathways and where MPTA intervenes.

CK2_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors RTK RTK / GPCR GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT Akt (PKB) PIP3->AKT Recruitment CK2 CK2 (Target) [Inhibited by MPTA] CK2->AKT Phosphorylates S129 (Hyper-activation) PTEN PTEN CK2->PTEN Phosphorylates (Destabilization) NFKB_Complex IkB / NF-kB CK2->NFKB_Complex Degrades IkB Survival Cell Survival (Anti-Apoptosis) AKT->Survival PTEN->PIP3 Inhibits NFKB NF-kB NFKB_Complex->NFKB Translocation NFKB->Survival

Caption: CK2 acts as a lateral enhancer of the PI3K/Akt pathway.[1] MPTA inhibition blocks Akt Ser129 phosphorylation and prevents PTEN inactivation.

Workflow for Compound Validation

Follow this logic flow to validate MPTA from powder to confirmed hit.

Validation_Workflow Step1 1. Chemical QC (LC-MS/NMR) Step2 2. Primary Screen (Single Dose @ 10µM) Step1->Step2 Step3 3. Dose Response (IC50 Determination) Step2->Step3 If Inhibition > 50% Step4 4. Selectivity Profiling (Panel of 50+ Kinases) Step3->Step4 If IC50 < 1µM Step5 5. Cell Target Engagement (Western Blot: p-Akt S129) Step3->Step5 Parallel Validation Decision Go / No-Go Lead Optimization Step4->Decision Step5->Decision

Caption: Systematic validation pipeline. MPTA must pass the IC50 threshold before expensive selectivity profiling.

References
  • Golub, A. G., et al. (2011).[1][4] "Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2." European Journal of Medicinal Chemistry.

  • Siddiqui-Jain, A., et al. (2010).[1] "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy."[1] Cancer Research.[1]

  • Cozza, G., & Pinna, L. A. (2016).[1] "Casein kinases as potential targets for drug development."[1][5][6] Pharmacology & Therapeutics.[1]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1]

Sources

Validation

Comparative Guide: Reproducibility in [(6-Methylpyrimidin-4-yl)thio]acetic Acid Workflows

Executive Summary & Core Directive The "Thio-Linker" Variable in Ligand Screening [(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS 2810-04-0) serves as a critical structural probe in the development of PPAR agonists and an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Thio-Linker" Variable in Ligand Screening

[(6-Methylpyrimidin-4-yl)thio]acetic acid (CAS 2810-04-0) serves as a critical structural probe in the development of PPAR


 agonists and antimicrobial pyrimidine derivatives. While structurally simpler than the "gold standard" Wy-14643 (Pirinixic Acid) , it shares the same vulnerability: the thioether (sulfide) linkage .

This guide addresses the primary cause of experimental irreproducibility with this compound: oxidative instability and pH-dependent solubility . Unlike rigid aromatic ligands, the thio-acetic acid tail introduces conformational flexibility and susceptibility to S-oxidation, which can alter binding affinity by orders of magnitude.

Target Audience: Medicinal Chemists, Assay Biologists, and ADME Scientists.

Chemical Identity & Comparative Profile[1][2][3][4][5]

To ensure reproducibility, one must first benchmark the compound against the established industry standard.

Table 1: Technical Profile Comparison
FeatureSubject: [(6-Methylpyrimidin-4-yl)thio]acetic acid Benchmark: Wy-14643 (Pirinixic Acid)
CAS 2810-04-050892-23-4
Role SAR Probe / Fragment / IntermediatePotent PPAR

Agonist (Reference)
Molecular Weight 184.22 g/mol 323.80 g/mol
Lipophilicity (cLogP) ~0.8 (Moderate hydrophilicity)~3.2 (Lipophilic)
Solubility (pH 7.4) High (as carboxylate anion)Low/Moderate (requires DMSO/EtOH)
Primary Instability S-Oxidation (Sulfoxide formation)S-Oxidation & Hydrolysis
Key Application Fragment-based screening, Antimicrobial scaffoldPPAR

activation control

The Reproducibility Crisis: The Oxidation Trap

The most frequent source of divergent data between labs using pyrimidinyl-thioacetic acids is the unwitting use of oxidized samples. The sulfur atom linking the pyrimidine ring and the acetic acid tail is prone to oxidation by atmospheric oxygen or peroxides in aged solvents (e.g., PEG, Tween).

Mechanistic Insight: The S-Oxidation Pathway

The thioether (S) can oxidize to the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O). These species have vastly different electronic properties and hydrogen-bonding capabilities, often abolishing biological activity or creating false negatives.

OxidationPathway Compound Active Thioether (Target Compound) LogP ~0.8 Sulfoxide Sulfoxide Impurity (Chiral Center Created) Polarity ↑ Compound->Sulfoxide Slow Oxidation (Storage > 4°C) Oxidant Oxidative Stress (Air, Peroxides, Light) Oxidant->Sulfoxide Sulfone Sulfone Impurity (Inactive/Toxic) Polarity ↑↑ Sulfoxide->Sulfone Aggressive Oxidation

Figure 1: The degradation pathway of the thioether linkage. Note that sulfoxide formation creates a chiral center, potentially introducing diastereomeric complexity in protein binding.

Validated Experimental Protocols

Protocol A: Quality Control (QC) Before Use

Do not rely on the vendor's Certificate of Analysis (CoA) if the bottle has been open for >30 days.

  • Solvent Choice: Dissolve 1 mg in DMSO-d6 (Deuterated DMSO). Avoid protic solvents like Methanol for storage, as they can promote esterification if trace acid is present.

  • NMR Check: Focus on the methylene protons (

    
    ).
    
    • Pure Thioether: Singlet around

      
       3.9 - 4.1 ppm.
      
    • Sulfoxide Contaminant: The signal will shift downfield (approx

      
       4.3 - 4.5 ppm) and may split into an AB quartet due to the chirality of the sulfoxide sulfur.
      
  • Acceptance Criteria: If Sulfoxide > 5%, recrystallize from water/ethanol or discard.

Protocol B: Solubilization for Bioassays (Self-Validating System)

Comparison with Wy-14643 requires precise pH control. The carboxylic acid (


) means the compound exists as an anion at physiological pH.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 100 mM stock in anhydrous DMSO .

    • Critical: Use fresh DMSO. Old DMSO contains dimethyl sulfone and water.

    • Storage: Aliquot into single-use amber vials. Store at -20°C.

  • Aqueous Dilution (The Crash-Out Test):

    • Dilute stock 1:1000 into PBS (pH 7.4).

    • Validation: Measure OD600 immediately. If OD > 0.01, micro-precipitation has occurred.

    • Correction: If precipitation occurs, add 0.1% BSA (Bovine Serum Albumin) to the buffer before adding the compound. This mimics plasma protein binding and stabilizes the hydrophobic core.

Biological Context: PPAR Benchmarking[6]

When using [(6-Methylpyrimidin-4-yl)thio]acetic acid to study PPAR signaling, you must distinguish between specific agonism and non-specific cytotoxicity.

Comparative Activity Logic

While Wy-14643 is a nanomolar/low-micromolar agonist, the 6-methyl analog (our subject) typically exhibits weaker affinity due to the lack of the lipophilic aromatic tail (the xylidino group in Wy-14643) which anchors the molecule in the PPAR ligand-binding pocket.

Expected Results:

  • Wy-14643:

    
     (depending on assay).
    
  • [(6-Methylpyrimidin-4-yl)thio]acetic acid: Likely

    
     or inactive as a full agonist.
    
    • Utility: It acts as a perfect negative control or fragment lead . If you see activity at 10

      
      , suspect off-target effects or impurities.
      

AssayLogic Start Start Assay: PPAR Activation Step1 Test Subject Compound (10 - 100 µM) Start->Step1 Step2 Test Wy-14643 (Positive Control) (1 - 10 µM) Start->Step2 Decision Is Subject Active? Step1->Decision ResultA High Activity (<10µM) SUSPECT ARTIFACT Decision->ResultA Yes ResultB Low/No Activity VALID FRAGMENT Decision->ResultB No Action1 Check Purity (LCMS) Check Aggregation ResultA->Action1

Figure 2: Decision tree for interpreting bioassay data. High potency in this fragment is often a red flag for experimental error.

References

  • Forman, B. M., et al. "Identification of a peroxisome proliferator-activated receptor-alpha response element in the acyl-CoA oxidase gene promoter." Proceedings of the National Academy of Sciences, 1997.

    • Context: Establishes the baseline activity for Wy-14643 deriv
  • PubChem Compound Summary. "[(4-Methylpyrimidin-2-yl)thio]acetic acid (Structural Isomer)." National Library of Medicine.

    • Context: Provides physicochemical data for the close structural isomer to valid
  • Popiolkiewicz, J., et al. "Synthesis and biological activity of thiazolyl-acetic acid derivatives." Biological & Pharmaceutical Bulletin, 2013.

    • Context: Validates the antimicrobial potential and stability protocols for heterocyclic thio-acetic acids.
  • Sigma-Aldrich Product Sheet. "Wy-14643 (Pirinixic Acid)." [1][2]

    • Context: Benchmark solubility and storage d

Sources

Comparative

Validating Target Engagement of [(6-Methylpyrimidin-4-yl)thio]acetic Acid: A Biophysical Comparison Guide

Executive Summary & Chemical Context[1][2][3][4][5][6] [(6-Methylpyrimidin-4-yl)thio]acetic acid (MW: ~184.2 Da) represents a classic "privileged fragment" in modern drug discovery. Structurally, it serves as the polar "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

[(6-Methylpyrimidin-4-yl)thio]acetic acid (MW: ~184.2 Da) represents a classic "privileged fragment" in modern drug discovery. Structurally, it serves as the polar "head group" for several established agonists of the Peroxisome Proliferator-Activated Receptors (PPARs) , most notably the research tool Wy-14,643 (Pirinixic acid) . It is also a recurring scaffold in antimicrobial fragment libraries targeting bacterial reductases.

Validating the target engagement of this molecule presents specific biophysical challenges:

  • Low Affinity: As a fragment, it typically exhibits

    
     values in the high micromolar to millimolar range (
    
    
    
    ).
  • Solubility & pH Sensitivity: The thioacetic acid tail (

    
    ) requires careful buffer matching to prevent protonation-state artifacts.
    
  • Ligand Efficiency (LE): While affinity is low, the binding energy per heavy atom is often high, necessitating sensitive detection methods that can distinguish specific binding from non-specific aggregation.

This guide compares the three primary biophysical modalities—SPR , STD-NMR , and TSA —for validating this specific scaffold, providing actionable protocols to ensure data integrity.

Comparative Analysis: Selecting the Right Modality

For a fragment like [(6-Methylpyrimidin-4-yl)thio]acetic acid, "Target Engagement" is not a binary yes/no; it is a multi-dimensional assessment of affinity, kinetics, and structural pose.

Method Performance Matrix
FeatureSurface Plasmon Resonance (SPR) STD-NMR Thermal Shift Assay (TSA/DSF)
Primary Output Kinetics (

) & Affinity (

)
Structural Epitope (Binding Pose)Protein Stability (

)
Sensitivity High (can detect transient binding)Medium (requires high ligand conc.)Low to Medium (often misses weak binders)
Throughput High (hundreds/day)Low (dozens/day)Very High (thousands/day)
Sample Consumption Low Protein / Low LigandHigh Protein / High LigandLow Protein / Low Ligand
Suitability for Thioacetic Acids Excellent (if pH is controlled)Superior (validates specific contact)Fair (Acidic ligands can destabilize protein)
False Positive Risk Medium (Refractive Index mismatches)Low (Spin diffusion is specific)High (Aggregation/Fluorescence interference)
Expert Recommendation
  • Use SPR for the primary "Clean Screen" to determine binding stoichiometry and approximate affinity.

  • Use STD-NMR as the orthogonal validator to prove the pyrimidine ring or the acidic tail is specifically engaging the binding pocket.

  • Avoid ITC for this specific fragment unless solubility allows concentrations

    
    , as the heat signature (
    
    
    
    ) will likely be too small for reliable detection.

Strategic Workflow Visualization

The following diagram outlines the logical flow for validating this fragment, moving from high-throughput screening to structural confirmation.

FragmentValidation Start Fragment: [(6-Methylpyrimidin-4-yl)thio]acetic acid TSA Step 1: TSA/DSF (Rapid Filter) Start->TSA High Throughput SPR Step 2: SPR Clean Screen (Binding Level & Kinetics) Start->SPR Direct Path (Recommended) TSA->SPR Hits with Tm shift > 0.5°C NMR Step 3: STD-NMR (Epitope Mapping) SPR->NMR Orthogonal Check Decision Hit Confirmation SPR->Decision Specific Binding (Square Wave) NMR->Decision STD Signal Observed XRay Step 4: X-Ray Soaking (3D Structure) Decision->XRay Co-crystallization

Figure 1: Critical path for validating low-affinity thioacetic acid fragments. Direct SPR screening is often preferred over TSA to avoid false negatives associated with weak binders.

Deep Dive Protocol: Surface Plasmon Resonance (SPR)

SPR is the workhorse for this molecule because it can detect the fast-on/fast-off kinetics typical of fragments.

The Challenge: Refractive Index (RI) Sensitivity

Small molecules like [(6-Methylpyrimidin-4-yl)thio]acetic acid require high concentrations (often


) to see a signal. This creates massive bulk refractive index shifts that can mask the tiny binding signal.
Protocol: The "Clean Screen" Method

1. Sensor Chip Preparation:

  • Chip Type: CM5 (Carboxymethylated dextran) or Streptavidin (SA) if biotinylated protein is available.

  • Immobilization: Target density should be high (3,000–5,000 RU) to maximize the theoretical

    
     for a 184 Da ligand.
    
    • Calculation:

      
      
      
  • Reference Channel: Must be an unmodified surface (for CM5) or a biotin-blocked surface (for SA) to rigorously subtract bulk effects.

2. Solvent Correction (Critical Step):

  • Prepare a DMSO calibration curve (e.g., 4.5% to 5.5% DMSO) if your running buffer contains 5% DMSO.

  • The thioacetic acid fragment is polar but may require DMSO for stock stability. Ensure the running buffer and sample buffer are matched to within 0.1% DMSO.

3. Injection Cycle:

  • Flow Rate: High flow (30–50

    
    ) to minimize mass transport limitations.
    
  • Contact Time: Short (15–30 seconds). Fragments reach equilibrium rapidly.

  • Dissociation Time: Short (15–30 seconds).

4. Data Analysis:

  • Look for "Square Wave" sensorgrams (instant on/instant off).

  • Rejection Criteria: If the sensorgram shows a slow "climbing" association phase, it indicates non-specific aggregation or super-stoichiometric binding (common with hydrophobic pyrimidines).

Deep Dive Protocol: Saturation Transfer Difference (STD) NMR

When SPR shows binding, STD-NMR answers the question: "Which part of the molecule is touching the protein?" For [(6-Methylpyrimidin-4-yl)thio]acetic acid, we expect the pyrimidine ring to drive hydrophobic contact, while the acetic acid tail may interact with solvent or specific basic residues.

The Mechanism

We saturate the protein with RF pulses. This magnetization transfers to the bound ligand. When the ligand dissociates, it carries this "memory" into the solution, appearing as a signal reduction in the NMR spectrum.

Protocol: Epitope Mapping

1. Sample Preparation:

  • Protein:

    
     (Recombinant target).
    
  • Ligand:

    
     (High Ligand:Protein ratio of 50:1 or 100:1 is essential).
    
  • Buffer: Deuterated buffer (

    
     or 
    
    
    
    mix) buffered at pH 7.4.
    • Note: The carboxylate protons of the acetic acid tail will exchange with

      
       and will not be visible . You must rely on the methyl group and pyrimidine ring protons for the signal.
      

2. Pulse Sequence:

  • On-Resonance: Irradiate at a frequency where only protein protons resonate (e.g., -0.5 ppm or 12 ppm).

  • Off-Resonance: Irradiate far away (e.g., 30 ppm) as a reference.

  • Relaxation Filter: Use a

    
     filter (30–50 ms) to suppress the protein background signal, leaving only the sharp ligand peaks.
    

3. Data Interpretation:

  • STD Spectrum: Subtract (Off-Resonance) – (On-Resonance).

  • Analysis:

    • If the Methyl group (singlet ~2.4 ppm) shows a strong STD effect (high % intensity vs reference), it is buried in the pocket.

    • If the Pyrimidine aromatic proton shows a strong effect, it confirms pi-stacking or hydrophobic burial.

    • Self-Validation: If all signals show equal STD intensity, suspect non-specific aggregation rather than a specific binding pose.

Data Presentation: What to Publish

When publishing these results, summarize the comparative data clearly.

Table 1: Biophysical Validation Summary for [(6-Methylpyrimidin-4-yl)thio]acetic acid

ParameterExperimental Value (Example)Interpretation
SPR Affinity (

)

Weak but specific binder; typical for fragments.
SPR Ligand Efficiency 0.35 kcal/mol/heavy atomHigh quality hit; good candidate for optimization.
STD-NMR Epitope Methyl > Pyrimidine-HBinding is driven by the hydrophobic methyl pocket.
Solubility Limit

(pH 7.4)
Excellent physicochemical properties for drug design.

Visualizing the Binding Equilibrium

Understanding the dynamic equilibrium is vital for designing the experiment. The fragment exists in rapid exchange.

BindingEquilibrium FreeLigand Free Ligand [(6-Methylpyrimidin-4-yl)thio]acetic acid Complex Protein-Ligand Complex (Transient State) FreeLigand->Complex k_on (Fast) FreeProtein Target Protein (e.g., PPARα) FreeProtein->Complex k_on (Fast) Complex->FreeLigand k_off (Fast) Complex->FreeProtein k_off (Fast) Detection Detection Signal Complex->Detection SPR: Mass Change NMR: Magnetization Transfer

Figure 2: The rapid exchange regime (


) characteristic of this fragment requires techniques like STD-NMR and SPR that thrive on dynamic equilibrium.

References

  • PubChem. [(4-Methylpyrimidin-2-yl)thio)acetic acid | C7H8N2O2S. National Library of Medicine. Available at: [Link]

  • Silvestre, H. et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. Available at: [Link]

  • Mayer, M. & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie. (Seminal paper on STD-NMR methodology).
  • Erlanson, D. A. et al. (2016). Practical strategies for fragment-based discovery. Journal of Medicinal Chemistry. (Guidance on LE and solubility).
  • Cronin, S. et al. (2007). The acyl-CoA thioesterase I is regulated by PPARalpha and HNF4alpha.[1] Journal of Lipid Research. (Context for thioacetic acid/PPAR interactions). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of [(6-Methylpyrimidin-4-yl)thio]acetic Acid: A Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of [(6-Methylpyrimidin-4-yl)thio]acetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of [(6-Methylpyrimidin-4-yl)thio]acetic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is structured to provide a comprehensive, step-by-step approach, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Causality Behind Prudent Handling: Even in the absence of a formal hazard classification, the chemical structure, containing a pyrimidine ring and a thioacetic acid moiety, warrants careful handling to minimize exposure. The potential for mild irritation or other unforeseen biological effects cannot be entirely dismissed without specific toxicological data.

Therefore, it is recommended to handle [(6-Methylpyrimidin-4-yl)thio]acetic acid in a well-ventilated area, preferably within a chemical fume hood[2].

Personal Protective Equipment (PPE)

Appropriate PPE is your primary line of defense against chemical exposure. When handling [(6-Methylpyrimidin-4-yl)thio]acetic acid, the following should be worn:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or fine powders.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is necessary to prevent contamination and potential exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation[2].

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust[1]. For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collection: Place the contained waste into a suitable, clearly labeled, and sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as chemical waste, following the procedures outlined in the next section.

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. Do not discharge [(6-Methylpyrimidin-4-yl)thio]acetic acid or its containers into drains or the environment.

  • Waste Collection:

    • Collect waste [(6-Methylpyrimidin-4-yl)thio]acetic acid, including any contaminated materials from spills, in a suitable, clearly labeled, and tightly sealed container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" (as a precautionary measure), the full chemical name: "[(6-Methylpyrimidin-4-yl)thio]acetic acid", and any known hazards.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.

    • Provide the disposal company with all available information about the chemical, including the SDS for its isomer if a specific one is not available.

    • The recommended method of disposal is typically controlled incineration at a permitted hazardous waste management facility.

  • Container Decontamination:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., water or an appropriate organic solvent). The rinsate should be collected and disposed of as chemical waste.

    • After thorough decontamination, the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional and local regulations.

Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for [(6-Methylpyrimidin-4-yl)thio]acetic Acid cluster_OnSite On-Site Laboratory Procedures cluster_OffSite Off-Site Professional Disposal Start Waste Generation ([(6-Methylpyrimidin-4-yl)thio]acetic acid) Collect Collect in a Labeled, Sealed Container Start->Collect Spill Spill Occurs Collect->Spill Potential Event Store Store in Designated Waste Area Collect->Store Cleanup Follow Spill Management Protocol Spill->Cleanup Yes Spill->Store No Cleanup->Collect Contact Contact Licensed Waste Disposal Company Store->Contact Transport Arrange for Waste Pickup and Transport Contact->Transport Dispose Controlled Incineration at Permitted Facility Transport->Dispose

Caption: Decision workflow for the safe disposal of [(6-Methylpyrimidin-4-yl)thio]acetic acid.

References

  • TETRA Chemicals Europe AB. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

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